DL-Homocystine
説明
DL-Homocystine is a natural product found in Homo sapiens and Trypanosoma brucei with data available.
Structure
3D Structure
特性
IUPAC Name |
2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZLYBCZNMWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861945 | |
| Record name | (RS)-Homocystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | DL-Homocystine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20672 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DL-Homocystine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
462-10-2, 870-93-9, 6027-15-2 | |
| Record name | Homocystine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocystine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Homocystine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC206271 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HOMOCYSTINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HOMOCYSTINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 4,4'-dithiobis[2-amino-, (2R,2'R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (RS)-Homocystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-homocystine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-Homocystine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
263 - 265 °C | |
| Record name | DL-Homocystine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What is the role of DL-Homocystine in methionine metabolism?
An In-depth Technical Guide to the Role of DL-Homocysteine in Methionine Metabolism
Introduction
Methionine is an essential sulfur-containing amino acid that serves as a fundamental building block for proteins and plays a central role in cellular metabolism. Its metabolic pathway, the methionine cycle, is critical for the transfer of methyl groups, the synthesis of other amino acids, and the maintenance of cellular redox homeostasis.[1][2][3] At the heart of this cycle lies homocysteine, a non-proteinogenic amino acid that represents a crucial metabolic branchpoint.[4][5]
This technical guide provides a comprehensive overview of the role of homocysteine in methionine metabolism. It is important to note that while the term "DL-Homocysteine" refers to a synthetic racemic mixture of D- and L-isomers, the biologically active form in mammalian systems is exclusively L-Homocysteine.[6] Therefore, this document will focus on the metabolic fate and function of the L-isomer. We will delve into the major pathways governing homocysteine's fate—remethylation and transsulfuration—the intricate regulatory mechanisms that control metabolic flux, and the analytical techniques used for its quantification.
The Methionine Cycle: A Central Metabolic Hub
The methionine cycle is the primary pathway for the metabolism of methionine in all mammalian tissues.[7] The cycle begins with the activation of methionine by adenosine (B11128) triphosphate (ATP), a reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT) . This forms S-adenosylmethionine (SAM) , a high-energy compound and the universal methyl donor for a vast array of transmethylation reactions.[8][9][10][11]
SAM donates its methyl group to various acceptors, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases.[12][13] This process is fundamental to epigenetic regulation, signal transduction, and biosynthesis. Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH) .[10] SAH is a potent inhibitor of methyltransferases, and its accumulation can halt methylation reactions.[10] Therefore, it is rapidly hydrolyzed by SAH hydrolase (SAHH) to release adenosine and L-homocysteine, completing the cycle and regenerating the substrate for the next metabolic decision.[8]
Homocysteine: The Metabolic Crossroads
Homocysteine stands at a critical juncture where its fate is determined by the metabolic needs of the cell. It can either be remethylated back to methionine, conserving the methionine pool, or it can be committed to irreversible degradation through the transsulfuration pathway to synthesize cysteine.[4][5] The regulation of these two competing pathways is essential for maintaining metabolic homeostasis.
The Remethylation Pathway
The remethylation pathway salvages homocysteine by converting it back to methionine. This process is crucial for regenerating the essential amino acid methionine and ensuring a continued supply of SAM for methylation reactions.[14] There are two primary enzymes that catalyze this reaction:
-
Methionine Synthase (MS): This ubiquitous enzyme, encoded by the MTR gene, is found in all mammalian cells.[14][15] It catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (a derivative of folate, Vitamin B9) to homocysteine.[8][16] This reaction requires methylcobalamin (B1676134) (a form of Vitamin B12) as an essential cofactor.[9][17][18] The activity of MS is thus intrinsically linked to both the folate and cobalamin cycles.
-
Betaine-Homocysteine Methyltransferase (BHMT): This enzyme is primarily found in the liver and kidneys.[14] It provides an alternative remethylation route, using betaine (B1666868) (a metabolite of choline) as the methyl donor to convert homocysteine to methionine.[6][14]
The Transsulfuration Pathway
When methionine is in excess, homocysteine is catabolized via the transsulfuration pathway. This is the only pathway in mammals for the de novo synthesis of cysteine and is also the sole route for eliminating excess sulfur-containing amino acids.[19][20][21] This pathway occurs predominantly in the liver, kidneys, small intestine, and pancreas and involves two key vitamin B6-dependent enzymes:[7]
-
Cystathionine (B15957) β-Synthase (CBS): This is the first and rate-limiting enzyme of the pathway.[19][22] It catalyzes the condensation of homocysteine with serine to form cystathionine, an irreversible step that commits homocysteine to degradation.[8][16][23]
-
Cystathionine γ-Lyase (CGL or CSE): This enzyme catalyzes the final step, cleaving cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[8][20] The cysteine produced can then be incorporated into proteins or used to synthesize glutathione (B108866) (GSH), a major intracellular antioxidant.[13][16]
Regulation of Homocysteine Metabolism
The flux of homocysteine through either the remethylation or transsulfuration pathway is tightly regulated to meet the cell's metabolic demands. The primary regulator of this metabolic switch is S-adenosylmethionine (SAM) .[4]
-
High SAM levels , indicative of methionine abundance, signal that further methionine synthesis is unnecessary. In this state, SAM acts as an allosteric activator of Cystathionine β-Synthase (CBS) , promoting the catabolism of homocysteine through the transsulfuration pathway.[4][19][24]
-
Low SAM levels indicate a need for methionine. Under these conditions, the activation of CBS is diminished, and homocysteine is preferentially funneled into the remethylation pathway to regenerate methionine.[19] Furthermore, SAM acts as an allosteric inhibitor of methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces the 5-methyltetrahydrofolate required by Methionine Synthase.[4] This creates a sensitive feedback loop where low SAM levels promote the synthesis of the substrate needed for its own regeneration.
Quantitative Data in Methionine Metabolism
The concentrations of homocysteine and related metabolites are critical indicators of the functional state of the methionine cycle. Elevated plasma homocysteine, or hyperhomocysteinemia, is associated with an increased risk for numerous complex diseases, including cardiovascular and neurodegenerative disorders.[4][15][25][26]
| Metabolite | Normal Plasma Concentration (µmol/L) | Notes |
| Total Homocysteine | 5 - 15 | Considered the "normal" range for healthy adults.[27] Levels can be influenced by diet, genetics, and vitamin status.[3][27] |
| < 10.4 (Female) | Mean concentrations can differ between sexes.[28] | |
| < 12.3 (Male) | Mean concentrations can differ between sexes.[28] | |
| Methionine | ~30 | Plasma levels are typically low due to rapid incorporation into proteins and the methionine cycle. |
| Cysteine | 200 - 300 | The major low-molecular-weight thiol in plasma. |
| S-Adenosylmethionine (SAM) | 0.07 - 0.16 | Concentrations are tightly regulated within cells. |
| S-Adenosylhomocysteine (SAH) | 0.01 - 0.03 | The SAM/SAH ratio is a key indicator of cellular methylation capacity. |
Table 1: Reference concentrations of key metabolites in human plasma. Values are approximate and can vary based on the analytical method and population studied.
Experimental Protocols for Homocysteine Quantification
Accurate measurement of total homocysteine (tHcy), which includes free, protein-bound, and dimerized forms, is essential for clinical diagnostics and research. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.[29][30]
Protocol: HPLC with Fluorescence Detection
This method relies on the reduction of all homocysteine forms to free thiol, followed by derivatization with a fluorescent tag for sensitive detection.
1. Sample Collection and Preparation:
-
Collect blood in EDTA-containing tubes.
-
Centrifuge immediately to separate plasma and prevent the release of homocysteine from red blood cells. Store plasma at -80°C until analysis.
2. Reduction of Disulfide Bonds:
-
To 100 µL of plasma, add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of ~10-30 mM.[29][30]
-
Incubate at room temperature for 10-30 minutes to reduce homocystine and protein-bound homocysteine to its free thiol form.
3. Protein Precipitation:
-
Add 100 µL of 0.8 M perchloric acid to precipitate plasma proteins.[31]
-
Vortex vigorously and centrifuge at >10,000 x g for 10 minutes.
4. Derivatization:
-
Transfer the supernatant to a new tube.
-
Add a fluorescent derivatizing agent, such as 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) or monobromobimane.
-
Incubate at 60°C for 10-60 minutes in the dark to form a stable, fluorescent homocysteine derivative.
5. HPLC Analysis:
-
Inject 20-50 µL of the derivatized sample onto a C18 reverse-phase HPLC column.[31][32]
-
Perform isocratic or gradient elution using a mobile phase, typically a phosphate (B84403) buffer at acidic pH (e.g., pH 2.1) with a small percentage of organic solvent like acetonitrile.[31][32]
-
Detect the fluorescent derivative using a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., 385 nm excitation / 515 nm emission for SBD-F derivatives).[32]
-
Quantify by comparing the peak area to a standard curve prepared with known concentrations of homocysteine.
Protocol: LC-MS/MS Analysis
LC-MS/MS offers higher specificity and sensitivity and is increasingly used for the analysis of methionine cycle metabolites.[33][34] The sample preparation is similar to HPLC, involving reduction and protein precipitation. However, derivatization is often not required as the mass spectrometer can detect the native molecule. The analysis involves separating the metabolites on a liquid chromatography system and detecting them with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides highly selective and sensitive quantification.[33]
Conclusion
DL-Homocysteine, or more specifically its biologically active L-isomer, occupies a pivotal position in methionine metabolism. As the metabolic intermediate linking the regeneration of methionine to the synthesis of cysteine, it is subject to complex regulation that is crucial for maintaining cellular function. The flux of homocysteine through the remethylation and transsulfuration pathways is tightly controlled by the cellular methylation status, primarily through the allosteric regulation of key enzymes by S-adenosylmethionine. Dysregulation of this delicate balance leads to hyperhomocysteinemia, a condition with significant pathological consequences. A thorough understanding of the biochemical roles, regulatory networks, and analytical measurement of homocysteine is therefore indispensable for researchers and clinicians in the fields of nutrition, genetics, and drug development.
References
- 1. S-adenosylmethionine Homeostasis Pathway Suite Network [rgd.mcw.edu]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of homocysteine and folate metabolism. With special references to cardiovascular disease and neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homocysteine - Wikipedia [en.wikipedia.org]
- 7. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 10. portlandpress.com [portlandpress.com]
- 11. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. amsbio.com [amsbio.com]
- 14. Frontiers | Homocysteine—a retrospective and prospective appraisal [frontiersin.org]
- 15. Translational Regulation of Human Methionine Synthase by Upstream Open Reading Frames - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Causes and consequences of impaired methionine synthase activity in acquired and inherited disorders of vitamin B12 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 20. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 21. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The role of cystathionine β-synthase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Transsulfuration Pathway Products and H2S-Donors in Hyperhomocysteinemia: Potential Strategies Beyond Folic Acid | MDPI [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. The methionine-homocysteine cycle and its effects on cognitive diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Methionine Metabolism Disorders - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]
- 27. foodforthebrain.org [foodforthebrain.org]
- 28. Rapid HPLC determination of total homocysteine and other thiols in serum and plasma: sex differences and correlation with cobalamin and folate concentrations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Standardization of homocysteine on HPLC using DTT as reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 31. frontierspartnerships.org [frontierspartnerships.org]
- 32. Validation of an HPLC method for total homocysteine quantification in plasma | Revista del Laboratorio Clínico [elsevier.es]
- 33. Methionine Cycle Analysis Service - Creative Proteomics [creative-proteomics.com]
- 34. Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals [mdpi.com]
The Neurotoxic Cascade of DL-Homocysteine: A Technical Guide to its Mechanisms of Action in Neuronal Cells
For Immediate Release
[City, State] – [Date] – Elevated levels of the sulfur-containing amino acid DL-Homocysteine (Hcy), a condition known as hyperhomocysteinemia (HHcy), are increasingly recognized as a significant independent risk factor for a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke.[1][2][3] This technical guide provides an in-depth exploration of the core molecular mechanisms underlying Hcy-induced neurotoxicity, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways for researchers, scientists, and drug development professionals. The central finding is that Hcy orchestrates a multifactorial assault on neuronal cells, converging on excitotoxicity, oxidative stress, DNA damage, and apoptosis.[4]
Core Mechanisms of DL-Homocysteine Neurotoxicity
DL-Homocysteine's detrimental effects on neurons are not mediated by a single mechanism but rather a cascade of interconnected pathological events. The primary mechanisms are detailed below.
Excitotoxicity via NMDA Receptor Overactivation
One of the most critical pathways of Hcy-induced neurotoxicity involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal communication.[4]
-
Agonist and Modulator Action: Homocysteine and its derivatives can directly bind to and act as an agonist at the glutamate (B1630785) binding site of the NMDA receptor.[5] It also acts as a partial antagonist at the glycine (B1666218) co-agonist site.[6] This dual action leads to a sustained, low-level influx of calcium (Ca²⁺) into the neuron, particularly under pathological conditions where glycine levels may be elevated.[6]
-
Calcium Overload: This prolonged Ca²⁺ influx overwhelms the neuron's intrinsic calcium-buffering capacity, leading to a state of calcium overload.[4]
-
Downstream Consequences: The excessive intracellular calcium activates a host of downstream neurotoxic pathways, including the activation of proteases (e.g., calpains), nitric oxide synthase (leading to free radical formation), and kinases, ultimately contributing to neuronal cell death.[3][7]
Induction of Oxidative Stress
Hyperhomocysteinemia is a potent inducer of oxidative stress within the central nervous system.[8]
-
Auto-oxidation and ROS Production: The auto-oxidation of homocysteine's sulfhydryl group leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide.[1][9]
-
Mitochondrial Dysfunction: Hcy impairs mitochondrial respiration and promotes mitochondrial ROS production, leading to a vicious cycle of oxidative damage and energy failure within the neuron.[1][4][10] This is often accompanied by a loss of mitochondrial transmembrane potential.[1][2]
-
Endothelial Dysfunction: Hcy-induced oxidative stress also damages cerebral blood vessels, leading to endothelial dysfunction and impaired perfusion, which further exacerbates neuronal injury.[9]
DNA Damage and Apoptosis
Elevated homocysteine levels can directly trigger DNA damage and initiate programmed cell death (apoptosis).[1][2][4]
-
DNA Strand Breaks: Hcy exposure leads to DNA strand breaks in neuronal cells.[1][2]
-
PARP Activation: This DNA damage activates the nuclear enzyme poly-ADP-ribose polymerase (PARP).[1][2][4] Overactivation of PARP depletes cellular NAD+ and ATP stores, contributing to energy failure and cell death.[1][2]
-
p53 Induction and Caspase Activation: Hcy can induce the expression of the tumor suppressor protein p53, a key regulator of apoptosis.[1] This is followed by the activation of caspases, the executioner enzymes of apoptosis, leading to the systematic dismantling of the cell.[1][2]
-
Bcl-2 Family Modulation: Hcy can up-regulate the expression of both the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[11]
Aberrant Signaling Pathways
Homocysteine disrupts several critical intracellular signaling pathways, further contributing to its neurotoxicity.
-
MAP Kinase Pathway: Hcy-mediated NMDA receptor stimulation leads to a rapid and sustained phosphorylation of the extracellular-signal regulated kinase (ERK) MAP kinase.[7][12] While ERK activation is often associated with cell survival, its prolonged activation in this context is linked to neuronal death.[7][9][12] Interestingly, the downstream pro-survival transcription factor CREB is only transiently activated, suggesting a feedback loop that shuts off survival signals.[7][12]
-
Calcineurin Activation: Hcy can activate the calcium-dependent phosphatase calcineurin.[13] Activated calcineurin dephosphorylates the pro-apoptotic protein Bad, leading to its translocation to the mitochondria and the initiation of apoptosis.[13] Hcy also suppresses the expression of the neuroprotective protein 14-3-3ε, which normally sequesters phosphorylated Bad.[13]
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of DL-Homocysteine on neuronal cells.
| Parameter Measured | Cell Type | Hcy Concentration | Treatment Duration | Key Finding | Reference |
| Apoptosis (Hoechst Staining) | Rat Hippocampal Neurons | 250 µM | 22 hours | Significant increase in apoptotic nuclei. | [1] |
| Rat Cortical Neurons | 50 µM | 18 hours | ~45% of cells became apoptotic, compared to ~17% in control. | [7] | |
| NAD+ Levels | Rat Hippocampal Neurons | 250 µM | 8 hours | NAD+ levels decreased to ~60% of basal levels. | [1] |
| Mitochondrial ROS | Rat Hippocampal Neurons | 250 µM | 5 hours | Mitochondrial ROS levels increased by ~50% over basal levels. | [1] |
| Mitochondrial Transmembrane Potential | Rat Hippocampal Neurons | 250 µM | 8 hours | Significant depolarization of the mitochondrial membrane. | [1] |
| Intracellular Ca²⁺ Levels | Rat Hippocampal Neurons | 250 µM | 5 hours | Ca²⁺ levels increased to ~207% of control. | [1] |
| Cell Viability | SH-SY5Y Cells | ~20 µM | 5 days | 35% loss of cell viability. | [11] |
| Reactive Oxygen Species | SH-SY5Y Cells | ~20 µM | 5 days | Four-fold increase in ROS levels. | [11] |
| DNA Damage (Comet Assay) | SH-SY5Y Cells | ~20 µM | 5 days | ~30% increase in Comet-positive cells and a two-fold increase in DNA damage indexes. | [11] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in DL-Homocysteine-induced neurotoxicity.
Caption: NMDA Receptor-Mediated Excitotoxicity and Aberrant Signaling.
Caption: Oxidative Stress, DNA Damage, and Apoptosis Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the effects of DL-Homocysteine on neuronal cells.
Primary Neuronal Cell Culture
-
Source: Primary hippocampal or cortical neurons are typically established from embryonic day 18 (E18) rat or mouse embryos.[1]
-
Dissociation: The dissected brain tissue is mechanically and/or enzymatically dissociated into a single-cell suspension.
-
Plating: Cells are seeded onto plates or coverslips coated with an adhesion factor such as poly-D-lysine or polyethyleneimine.[1][7]
-
Culture Medium: Neurons are maintained in a specialized neuronal culture medium, such as Neurobasal medium supplemented with B-27, L-glutamine, and antibiotics.[1]
-
Maturation: Cultures are typically maintained for 7-14 days in vitro (DIV) to allow for neuronal maturation and synapse formation before experimental treatments.[1][7] To inhibit the proliferation of non-neuronal cells, an antimitotic agent like cytosine arabinoside may be added.[7]
Homocysteine Treatment
-
Preparation: A stock solution of L-homocysteine is prepared by alkali hydrolysis followed by neutralization.[7]
-
Application: For experiments, cells are typically washed with a balanced salt solution (e.g., HBSS) and then incubated in the treatment medium containing the desired concentration of DL- or L-homocysteine.[7] Glycine is often co-administered in studies focusing on NMDA receptor-mediated effects.[7]
-
Duration: Treatment duration varies widely depending on the endpoint being measured, ranging from minutes for signaling studies to several days for viability and chronic toxicity assays.[7][11]
Assessment of Apoptosis (Hoechst Staining)
-
Principle: This method identifies apoptotic cells based on nuclear morphology. Apoptotic nuclei are condensed and fragmented.
-
Protocol:
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
-
Principle: Fluorescent probes that are oxidized by ROS are used to measure their levels.
-
Protocol:
-
Cells are loaded with a ROS-sensitive dye such as dihydrorhodamine 123 (DHR).[1]
-
Following treatment with homocysteine, the fluorescence intensity is measured at specified time points using a fluorescence microscope or plate reader.[1] An increase in fluorescence indicates an increase in ROS levels.
-
DNA Damage Assessment (Comet Assay)
-
Principle: This single-cell gel electrophoresis technique measures DNA strand breaks. Damaged DNA migrates further in the gel, forming a "comet tail."
-
Protocol:
-
Cells are harvested and embedded in a low-melting-point agarose (B213101) on a microscope slide.
-
The cells are lysed, and the slides are subjected to electrophoresis.
-
DNA is stained with a fluorescent dye, and the comet tail length and intensity are quantified using imaging software.[1]
-
Caption: General Experimental Workflow for In Vitro Hcy Neurotoxicity Studies.
Conclusion
The evidence overwhelmingly positions DL-Homocysteine as a critical neurotoxic agent that contributes to the pathogenesis of neurodegenerative diseases. Its ability to simultaneously induce excitotoxicity, oxidative stress, DNA damage, and apoptosis through multiple, interconnected pathways makes it a formidable threat to neuronal health. A thorough understanding of these mechanisms, facilitated by the quantitative data and experimental protocols outlined in this guide, is paramount for the development of effective therapeutic strategies to mitigate the damaging effects of hyperhomocysteinemia on the central nervous system. Further research into the intricate crosstalk between these pathways will be crucial for identifying novel drug targets and designing targeted interventions.
References
- 1. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homocysteine elicits a DNA damage response in neurons that promotes apoptosis and hypersensitivity to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homocysteine Induced Cerebrovascular Dysfunction: A Link to Alzheimer’s Disease Etiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmrhs.com [ijmrhs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Homocysteine-NMDA receptor-mediated activation of extracellular signal-regulated kinase leads to neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Homocysteine Induces Apoptosis of Rat Hippocampal Neurons by Inhibiting 14-3-3ε Expression and Activating Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical properties of DL-Homocystine for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical properties of DL-Homocysteine and its application in in vitro studies. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for a variety of pathologies, including cardiovascular and neurodegenerative diseases.[1] DL-Homocysteine is widely utilized in cell culture to model the effects of hyperhomocysteinemia and to investigate the molecular mechanisms underlying its cytotoxicity, primarily driven by the induction of oxidative stress and apoptosis.[1]
Core Biochemical and Physicochemical Properties
DL-Homocysteine is a racemic mixture of the D- and L-isomers of homocysteine, a thiol-containing amino acid derived from methionine.[1] For in vitro studies, understanding its fundamental properties is crucial for experimental design and reproducibility.
| Property | Value | Reference |
| CAS Number | 454-29-5 | [2] |
| Molecular Formula | C4H9NO2S | [2] |
| Molecular Weight | 135.18 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 232-233 °C (decomposes) | [3][4] |
| Solubility | Soluble in water and PBS (pH 7.2) at ~5-10 mg/mL. | [1][5] |
| Stability | Aqueous solutions are unstable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day. | [5][6] |
Quantitative Effects of DL-Homocysteine on Cellular Health
The cellular response to DL-Homocysteine is both dose- and time-dependent, and varies significantly across different cell types. The following tables summarize key quantitative findings from various in vitro studies.
Table 1: Effects of DL-Homocysteine on Cell Viability
| Cell Type | Concentration | Treatment Duration | Effect on Cell Viability/Proliferation |
| Primary Hepatocytes | 0.1, 0.25, 0.5, 1 mM | Not specified | 10%, 23%, 39%, 51% decrease in proliferation |
| HepG2 (Hepatoma) | 0.1, 0.25, 0.5, 1 mM | 7 days | 11%, 19%, 35%, 52% reduction in cell number |
| Mouse Hepatocytes | 250 µM | 72 hours | 42% decrease in [3H]thymidine incorporation |
| Human Glioblastoma | 50 µM | 48 hours | Statistically significant decrease to 78% viability |
| BV2 Microglia | 100 µM | <24 hours | Promoted proliferation |
Table 2: Effective Concentrations for Inducing Oxidative Stress and Apoptosis
| Effect | Cell Type | Concentration | Treatment Duration |
| Induction of Apoptosis | Human Glial Cells | ~50 µM | Not specified |
| Proliferation & Activation | Microglia | Not specified | Not specified |
| Reduced Cell Viability | Cultured Hepatocytes (HL-7702) | Not specified | Not specified |
Key Signaling Pathways
DL-Homocysteine exerts its cytotoxic effects through the modulation of complex intracellular signaling pathways. The primary mechanisms involve the induction of oxidative stress and the subsequent activation of apoptotic cascades.
Caption: DL-Homocysteine-induced oxidative stress pathways.
Caption: DL-Homocysteine-induced apoptotic signaling cascade.
Experimental Protocols
General Experimental Workflow
A generalized workflow for in vitro studies involving DL-Homocysteine is depicted below. This workflow can be adapted based on the specific research question and cell type.
Caption: General workflow for in vitro DL-Homocysteine studies.
Preparation of DL-Homocysteine Solution
Note: DL-Homocysteine is unstable in aqueous solutions and should be prepared fresh immediately before each experiment.
-
Weigh the required amount of DL-Homocysteine powder (CAS 454-29-5) in a sterile microcentrifuge tube.
-
Dissolve the powder in sterile PBS (pH 7.2) or serum-free culture medium to make a concentrated stock solution (e.g., 100 mM). The solubility in PBS is approximately 5 mg/mL.[6]
-
Vortex briefly to ensure complete dissolution.[6]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter before adding it to the cell culture medium.
DCFH-DA Assay for Reactive Oxygen Species (ROS) Detection
This protocol is a general guideline and may require optimization for your specific cell type.
Materials:
-
DCFDA/H2DCF-DA probe
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
Phenol (B47542) red-free culture medium
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.[6]
-
Probe Loading:
-
Cell Treatment:
-
Measurement: Measure fluorescence using an excitation wavelength between 480-500 nm and an emission wavelength between 510-550 nm.[8]
Annexin V Assay for Apoptosis Detection
This protocol outlines the general steps for detecting apoptosis by flow cytometry using Annexin V staining.
Materials:
-
PBS (calcium and magnesium-free)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) Staining Solution
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: After treatment with DL-Homocysteine, carefully collect the culture medium (containing detached cells) and detach the adherent cells. Combine all cells.[9]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining:
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[9]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay for Apoptosis
This protocol is adapted for cultured cells on coverslips and is a general guide.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
TUNEL Reaction Mixture (commercially available kits are recommended)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Fixation: After DL-homocysteine treatment, gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[9]
-
Permeabilization: Incubate the cells with Permeabilization Solution for 20 minutes at room temperature.[9]
-
Washing: Wash the cells twice with PBS.[9]
-
TUNEL Reaction:
-
Washing: Wash the cells three times with PBS.[9]
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[9]
-
Washing: Wash the cells twice with PBS.[9]
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.[9]
-
Analysis: Visualize the cells using a fluorescence microscope.[9]
Conclusion
DL-Homocysteine is a valuable tool for modeling hyperhomocysteinemia in vitro and dissecting the cellular and molecular mechanisms of its associated pathologies. Careful consideration of its physicochemical properties, particularly its solution instability, and the optimization of experimental conditions for specific cell types are critical for obtaining reliable and reproducible data. This guide provides a foundational framework for researchers to design and execute robust in vitro studies using DL-Homocysteine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. DL-Homocysteine | 454-29-5 [chemicalbook.com]
- 4. Homocysteine - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
The Metabolic Odyssey of DL-Homocystine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of DL-Homocystine in vivo. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the roles of homocysteine in health and disease. This document details the absorption, distribution, metabolism, and excretion of this compound, presents quantitative data in structured tables, outlines detailed experimental protocols for its analysis, and provides visualizations of key signaling pathways affected by its metabolic products.
Introduction to Homocysteine and its Forms
Homocysteine (Hcy) is a non-proteinogenic, sulfur-containing amino acid derived from the metabolism of the essential amino acid methionine. It exists at a critical juncture in cellular metabolism, linking the methionine cycle and the transsulfuration pathway. In the body, homocysteine is found in several forms:
-
Free Homocysteine: The reduced thiol form (Hcy-SH), which is highly reactive and constitutes a small fraction of total homocysteine in plasma (approximately 1-2%).
-
Homocystine: An oxidized disulfide dimer of two homocysteine molecules (Hcy-S-S-Hcy).
-
Mixed Disulfides: Homocysteine can form disulfide bonds with other thiols, most commonly cysteine to form homocysteine-cysteine mixed disulfide (Hcy-S-S-Cys).
-
Protein-Bound Homocysteine: The majority of homocysteine in plasma (around 70-80%) is covalently bound to proteins, primarily albumin, via a disulfide linkage to cysteine residues.
The term "total homocysteine" (tHcy) refers to the sum of all these forms in plasma or serum after a reduction step. This compound is a racemic mixture of the D- and L-isomers of the oxidized dimer form. While L-homocysteine is the naturally occurring and metabolically active enantiomer, the metabolic fate of D-homocysteine is less efficient.
Metabolic Pathways of Homocysteine
The metabolism of homocysteine is primarily governed by two major pathways: remethylation and transsulfuration. These pathways are crucial for maintaining low physiological levels of homocysteine and for the synthesis of important biomolecules.
The Methionine Cycle and Remethylation Pathways
In the methionine cycle, homocysteine is remethylated to regenerate methionine. This process is essential for the continuous supply of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions. There are two main remethylation pathways:
-
Folate and Vitamin B12-Dependent Remethylation: This pathway is active in all tissues. The enzyme methionine synthase (MS), which requires vitamin B12 (as methylcobalamin) as a cofactor, catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, forming methionine and tetrahydrofolate (THF). The 5-MTHF is generated from 5,10-methylenetetrahydrofolate by the enzyme methylenetetrahydrofolate reductase (MTHFR)[1][2].
-
Betaine-Dependent Remethylation: This pathway is primarily active in the liver and kidneys. The enzyme betaine-homocysteine methyltransferase (BHMT) catalyzes the transfer of a methyl group from betaine (B1666868) (trimethylglycine) to homocysteine, yielding methionine and dimethylglycine[2][3].
The Transsulfuration Pathway
When methionine levels are sufficient, homocysteine is catabolized through the transsulfuration pathway to produce cysteine. This pathway is predominantly active in the liver, kidneys, small intestine, and pancreas[4]. The key enzymes in this pathway are:
-
Cystathionine (B15957) β-synthase (CBS): This vitamin B6-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.
-
Cystathionine γ-lyase (CGL): Also a vitamin B6-dependent enzyme, CGL cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia[1].
Cysteine can then be used for the synthesis of proteins, glutathione (B108866) (a major intracellular antioxidant), and taurine.
Absorption, Distribution, and Excretion
Absorption and Cellular Uptake
Homocysteine and homocystine can be taken up by cells through various amino acid transport systems. Studies have shown that L-homocysteine uptake is mediated by sodium-dependent systems such as X(AG), ASC, and A, as well as the sodium-independent system L. L-homocystine uptake is mediated by systems X(AG), L, ASC, and x(c)[5].
Tissue Distribution
Homocysteine is present in various tissues throughout the body, with the liver playing a central role in its metabolism. The kidneys are also significant sites of homocysteine metabolism and clearance[3][4].
Table 1: Quantitative Distribution of Homocysteine in Tissues
| Tissue | Species | Concentration (nmol/g wet weight) | Reference |
| Liver | Rat | 2.5 ± 0.4 | [5] |
| Kidney | Rat | 1.8 ± 0.3 | [5] |
| Brain | Rat | 0.51 ± 0.07 | [5] |
| Heart | Rat | 0.45 ± 0.05 | [5] |
| Lung | Rat | 0.58 ± 0.08 | [5] |
| Spleen | Rat | 0.62 ± 0.09 | [5] |
| Liver | Mouse | 5.6 ± 0.9 | [5] |
| Kidney | Mouse | 1.9 ± 0.3 | [5] |
| Brain | Mouse | 0.8 ± 0.1 | [5] |
Note: These values can vary based on diet, age, and genetic factors.
Plasma and Urine Concentrations
In healthy individuals, the total plasma homocysteine concentration typically ranges from 5 to 15 µmol/L. Elevated levels, a condition known as hyperhomocysteinemia, are associated with an increased risk of various diseases.
Table 2: Typical Concentrations of Homocysteine and Related Compounds in Human Plasma and Urine
| Analyte | Plasma Concentration (µmol/L) | Urine Concentration (µmol/mmol creatinine) |
| Total Homocysteine | 5 - 15 | 0.5 - 2.0 |
| Homocystine | < 1 | Variable |
| Homocysteine-cysteine mixed disulfide | 1 - 2 | Variable |
Note: Concentrations can be influenced by diet, vitamin status, and renal function.
Excretion
The primary route of homocysteine elimination is through metabolic conversion in the liver and kidneys. Renal clearance of unmetabolized homocysteine is generally low, as it is efficiently reabsorbed in the proximal tubules. However, in cases of severe hyperhomocysteinemia, urinary excretion of homocystine can increase significantly.
Experimental Protocols
Accurate quantification of homocysteine and its various forms is crucial for research and clinical diagnostics. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method.
Determination of Total Homocysteine in Plasma/Serum by LC-MS/MS
This protocol outlines the general steps for the quantification of total homocysteine.
1. Sample Collection and Handling:
-
Collect blood in EDTA or serum separator tubes.
-
Centrifuge the sample within one hour of collection to separate plasma or serum.
-
If analysis is not immediate, store the plasma/serum at -20°C or lower.
2. Sample Preparation (Reduction and Protein Precipitation):
-
To a 50 µL aliquot of plasma/serum, add 50 µL of an internal standard solution (e.g., d8-homocystine).
-
Add 50 µL of a reducing agent solution (e.g., dithiothreitol (B142953) [DTT] or tris(2-carboxyethyl)phosphine (B1197953) [TCEP]) to cleave disulfide bonds.
-
Incubate at room temperature for 5-10 minutes.
-
Add 200 µL of a protein precipitation solution (e.g., acetonitrile (B52724) or methanol (B129727) containing an acid).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis[6].
3. LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase or HILIC column to separate homocysteine from other sample components.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Use positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for homocysteine and its internal standard.
-
Determination of Homocysteine in Tissue Homogenates
1. Tissue Homogenization:
-
Excise the tissue of interest and immediately freeze it in liquid nitrogen.
-
Weigh the frozen tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice.
2. Sample Preparation:
-
Follow the same reduction and protein precipitation steps as described for plasma/serum, using an aliquot of the tissue homogenate.
3. LC-MS/MS Analysis:
-
The LC-MS/MS conditions are generally the same as for plasma/serum analysis, although matrix effects from the tissue homogenate may require further optimization of the chromatographic method.
Signaling Pathways Affected by Homocysteine
Elevated levels of homocysteine (hyperhomocysteinemia) have been implicated in the pathophysiology of numerous diseases, largely through its impact on various cellular signaling pathways.
Oxidative Stress and the Nrf2 Pathway
Homocysteine can induce oxidative stress by promoting the generation of reactive oxygen species (ROS) and inhibiting antioxidant enzymes. The Keap1-Nrf2 pathway is a critical defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. In the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.
Endothelial Dysfunction and the Nitric Oxide Synthase (eNOS) Pathway
Homocysteine is a well-established risk factor for cardiovascular diseases, partly due to its ability to induce endothelial dysfunction. One of the key mechanisms is the impairment of nitric oxide (NO) bioavailability. NO, produced by endothelial nitric oxide synthase (eNOS), is a potent vasodilator and has anti-atherosclerotic properties. Homocysteine can:
-
Increase Asymmetric Dimethylarginine (ADMA): ADMA is an endogenous inhibitor of eNOS. Homocysteine has been shown to inhibit the enzyme that degrades ADMA, dimethylarginine dimethylaminohydrolase (DDAH), leading to ADMA accumulation and reduced NO synthesis.
-
eNOS Uncoupling: Oxidative stress induced by homocysteine can lead to the oxidation of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for eNOS. This causes eNOS to become "uncoupled," producing superoxide (B77818) instead of NO.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
Homocysteine can disrupt protein folding in the endoplasmic reticulum (ER), leading to ER stress and activation of the unfolded protein response (UPR). The UPR is a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. One of the key arms of the UPR is the PERK pathway. Activation of PERK leads to the phosphorylation of eIF2α, which transiently attenuates global protein synthesis and selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis (e.g., CHOP).
Conclusion
The in vivo metabolic fate of this compound is a complex process with significant implications for cellular function and overall health. As an intermediate in critical metabolic pathways, the dysregulation of homocysteine metabolism, leading to hyperhomocysteinemia, can have far-reaching pathological consequences. These are mediated through the induction of oxidative stress, endothelial dysfunction, and endoplasmic reticulum stress, among other mechanisms. A thorough understanding of these processes, facilitated by robust analytical methodologies and a clear picture of the involved signaling pathways, is essential for the development of effective therapeutic strategies targeting homocysteine-related diseases. This guide provides a foundational resource for researchers and clinicians working in this important field.
References
- 1. Homocysteine - Wikipedia [en.wikipedia.org]
- 2. Genetics of homocysteine metabolism and associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homocysteine [practical-haemostasis.com]
- 4. researchgate.net [researchgate.net]
- 5. Homocysteine in tissues of the mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
DL-Homocystine as a Precursor in Amino Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of DL-homocystine as a precursor in the biosynthesis of critical amino acids, primarily L-methionine and L-cysteine. The document outlines the core metabolic pathways, presents quantitative data on enzyme kinetics and metabolite concentrations, details relevant experimental protocols, and visualizes the intricate regulatory networks.
Introduction: The Central Role of Homocysteine in Metabolism
Homocystine, upon entry into the cellular environment, is readily reduced to its monomeric form, homocysteine. While the user query specifies this compound, it is the L-isomer of homocysteine that is the biologically active participant in the metabolic pathways discussed herein. The metabolic fate of D-homocysteine is less defined in mammals, though it may be a substrate for D-amino acid oxidase, leading to its conversion to an α-keto acid.[1][2][3][4][5] L-homocysteine stands at a critical juncture in cellular metabolism, where its fate is directed towards one of two primary pathways: remethylation to regenerate L-methionine or transsulfuration to synthesize L-cysteine.[6][7][8][9][10] The regulation of these pathways is crucial for maintaining cellular homeostasis, and dysregulation is associated with various pathological conditions.[11]
Metabolic Pathways
The Methionine Cycle (Remethylation Pathway)
The remethylation pathway, also known as the methionine cycle, is responsible for the regeneration of L-methionine from L-homocysteine. This cycle is ubiquitous across all mammalian tissues and is essential for conserving methionine, an essential amino acid.[6][12][13] The core of this pathway involves the transfer of a methyl group to L-homocysteine. This is primarily accomplished by the enzyme Methionine Synthase (MS), which utilizes methylcobalamin (B1676134) (a form of vitamin B12) as a cofactor and 5-methyltetrahydrofolate (5-MTHF) as the methyl donor.[14][15][16] 5-MTHF is generated from 5,10-methylenetetrahydrofolate by the action of Methylenetetrahydrofolate Reductase (MTHFR), a flavoprotein that is a key regulatory point in folate metabolism.[14][17][18]
In the liver and kidneys, an alternative remethylation reaction is catalyzed by Betaine-Homocysteine Methyltransferase (BHMT), which uses betaine (B1666868) as the methyl donor.[8] This pathway is particularly important when methionine levels are low.[19]
The Transsulfuration Pathway
When methionine levels are sufficient, L-homocysteine can be directed into the transsulfuration pathway to be irreversibly converted into L-cysteine.[6][12][13][19] This pathway is predominantly active in the liver, kidneys, small intestine, and pancreas.[6][12][13] The first and rate-limiting step is the condensation of L-homocysteine with L-serine to form cystathionine (B15957), a reaction catalyzed by the pyridoxal (B1214274) phosphate (B84403) (PLP, vitamin B6)-dependent enzyme, Cystathionine β-Synthase (CBS).[20] Subsequently, cystathionine is cleaved by another PLP-dependent enzyme, Cystathionine γ-Lyase (CGL), to yield L-cysteine, α-ketobutyrate, and ammonia.[21]
Quantitative Data
The efficiency and regulation of these pathways are governed by the kinetic properties of the involved enzymes and the cellular concentrations of their substrates and allosteric effectors.
Enzyme Kinetic Properties
| Enzyme | Substrate(s) | Km (mM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference(s) |
| Cystathionine β-Synthase (CBS) | L-Serine | 1.2 | - | Yeast | [22][23] |
| L-Homocysteine | - | - | Yeast | [22][23] | |
| Betaine-Homocysteine Methyltransferase (BHMT) | Glycine Betaine | 4.3 | - | Aphanothece halophytica | [12] |
| L-Homocysteine | 1.3 | - | Aphanothece halophytica | [12] | |
| Methylenetetrahydrofolate Reductase (MTHFR) | 5,10-Methylene THF | 0.18 ± 0.023 | - | Thermus thermophilus | [24][25] |
| NADH | 0.18 ± 0.023 | - | Thermus thermophilus | [24][25] | |
| Methionine Synthase (MS) | 5-CH3-THF, L-Homocysteine | - | - | Pig Liver | [26] |
Note: Kinetic parameters can vary significantly based on the organism, tissue, and experimental conditions. The data presented here are illustrative examples.
Intracellular Metabolite Concentrations
| Metabolite | Concentration (µM) | Cell/Tissue Type | Reference(s) |
| L-Homocysteine (Hcy) | 5 - 15 (plasma) | Human Plasma | [11] |
| S-Adenosylmethionine (SAM) | ~60 (blood) | Human Blood | [27][28] |
| S-Adenosylhomocysteine (SAH) | ~24 (blood) | Human Blood | [27][28] |
| L-Methionine (Met) | Varies | Human Fibrosarcoma Cells | [29] |
| L-Cysteine (Cys) | Varies | Human Fibrosarcoma Cells | [30] |
Note: Intracellular concentrations are highly dynamic and depend on cell type, metabolic state, and nutritional status.
Experimental Protocols
Methionine Synthase Activity Assay (Non-Radioactive)
This protocol is based on the spectrophotometric detection of tetrahydrofolate (THF), a product of the methionine synthase reaction.[4][21][29]
-
Reagent Preparation:
-
1.0 M Potassium Phosphate buffer (pH 7.2)
-
500 mM Dithiothreitol (DTT)
-
3.8 mM S-adenosyl-L-methionine (SAM)
-
100 mM L-homocysteine
-
500 µM Hydroxocobalamin
-
4.2 mM 5-Methyltetrahydrofolate (5-MTHF)
-
5N HCl / 60% Formic Acid (Stopping/Derivatization solution)
-
-
Assay Procedure:
-
In a glass tube, combine water, KPO4 buffer, DTT, SAM, L-homocysteine, and the enzyme sample.
-
Add hydroxocobalamin, mix well, and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 5-MTHF, mix, and incubate at 37°C for 10 minutes.
-
Stop the reaction by adding the HCl/Formic acid solution, mix, and incubate at 80°C for 10 minutes to convert THF to 5,10-methenyl-THF.
-
Cool the samples to room temperature.
-
Centrifuge to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 350 nm.
-
-
Blanks and Controls:
-
A "no enzyme" blank should be included.
-
For crude extracts, a "minus homocysteine" blank is recommended.
-
Cystathionine β-Synthase (CBS) Activity Assay (Colorimetric)
This assay relies on the detection of cysteine produced from the breakdown of cystathionine, the product of the CBS reaction.[31][32]
-
Principle: CBS catalyzes the formation of cystathionine from L-homocysteine and L-serine. A coupling enzyme, cystathionine γ-lyase (CGL), is added to convert cystathionine to cysteine. The produced cysteine is then detected colorimetrically with ninhydrin (B49086).
-
Reagent Preparation:
-
Reaction buffer (e.g., 200 mM Tris-HCl, pH 8.0)
-
L-serine solution
-
L-homocysteine solution
-
Pyridoxal phosphate (PLP) solution
-
Cystathionine γ-lyase (CGL) preparation
-
Ninhydrin reagent
-
CBS enzyme sample or tissue extract
-
-
Assay Procedure:
-
Combine the reaction buffer, L-serine, L-homocysteine, PLP, and CGL in a reaction tube.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the CBS enzyme sample.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Add the ninhydrin reagent and heat to develop the color.
-
Measure the absorbance at 560 nm.
-
HPLC Method for SAM and SAH Quantification
This method allows for the simultaneous measurement of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in biological samples.[7][27][28][30]
-
Sample Preparation:
-
Homogenize tissue or lyse cells in perchloric acid to precipitate proteins and extract metabolites.
-
Centrifuge to clarify the extract.
-
Filter the supernatant before injection.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient elution using a buffer such as ammonium (B1175870) formate (B1220265) with an organic modifier like acetonitrile.
-
Detection: UV absorbance at 254 nm.
-
-
Quantification:
-
Prepare standard curves for both SAM and SAH.
-
Calculate the concentrations in the samples by comparing their peak areas to the standard curves.
-
Visualization of Pathways and Workflows
Metabolic Pathways of this compound
References
- 1. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering the substrate specificity of D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Biochemical Properties of Human D-Amino Acid Oxidase [frontiersin.org]
- 4. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access | PLOS One [journals.plos.org]
- 5. scispace.com [scispace.com]
- 6. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Homocysteine Metabolism in Pregnancy and Developmental Impacts [frontiersin.org]
- 8. Homocysteine—a retrospective and prospective appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cysteine and homocysteine as biomarker of various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. foodforthebrain.org [foodforthebrain.org]
- 12. Pathways and regulation of homocysteine metabolism in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
- 14. Methionine synthase - Wikipedia [en.wikipedia.org]
- 15. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]
- 17. Regulation of human methylenetetrahydrofolate reductase by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 21. Homocysteine - Wikipedia [en.wikipedia.org]
- 22. Transcriptional regulation of cell-specific expression of the human cystathionine beta -synthase gene by differential binding of Sp1/Sp3 to the -1b promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Transcriptional regulation of the cystathionine-beta -synthase gene in Down syndrome and non-Down syndrome megakaryocytic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Properties and Crystal Structure of Methylenetetrahydrofolate Reductase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Properties and Crystal Structure of Methylenetetrahydrofolate Reductase from Thermus thermophilus HB8 | PLOS One [journals.plos.org]
- 26. Purification and kinetic mechanism of a mammalian methionine synthase from pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Homocysteine: overview of biochemistry, molecular biology, and role in disease processes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of DL-Homocysteine and Oxidative Stress in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underpinning DL-Homocysteine-induced oxidative stress in endothelial cells, a critical factor in the pathogenesis of cardiovascular diseases. We will explore the core signaling pathways, present quantitative data from key studies, and detail the experimental protocols used to elucidate these processes.
Introduction: Homocysteine and Endothelial Dysfunction
Elevated levels of the sulfur-containing amino acid homocysteine, a condition known as hyperhomocysteinemia (HHcy), are an independent risk factor for cardiovascular diseases, including atherosclerosis and thrombosis.[1][2] The vascular endothelium, a critical regulator of vascular homeostasis, is a primary target of homocysteine's detrimental effects.[2] A key mechanism through which homocysteine mediates endothelial dysfunction is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense capacity.[1][3] This guide will dissect the intricate signaling cascades initiated by homocysteine that lead to ROS production and subsequent endothelial injury.
Key Signaling Pathways in Homocysteine-Induced Oxidative Stress
DL-Homocysteine triggers a cascade of intracellular events that culminate in an overproduction of ROS. The primary sources of this oxidative stress are the activation of NADPH oxidase, the uncoupling of endothelial nitric oxide synthase (eNOS), and the induction of endoplasmic reticulum (ER) stress.[1][4]
NADPH Oxidase Activation
One of the major sources of ROS in endothelial cells is the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase enzyme complex.[1][4] Homocysteine has been shown to upregulate the expression and activity of NADPH oxidase subunits, such as p22phox, leading to increased production of superoxide (B77818) anions (O₂⁻).[5][6] This activation is a central event in homocysteine-induced oxidative stress.[5][7]
Endothelial Nitric Oxide Synthase (eNOS) Uncoupling
Endothelial nitric oxide synthase (eNOS) normally produces nitric oxide (NO), a critical signaling molecule for vasodilation and endothelial health. However, in the presence of high homocysteine levels, eNOS can become "uncoupled." This dysfunctional state is primarily caused by the depletion of the essential eNOS cofactor tetrahydrobiopterin (B1682763) (BH4).[8][9] Homocysteine reduces the intracellular levels of BH4, leading to eNOS producing superoxide instead of NO.[8] This not only decreases the bioavailability of protective NO but also directly contributes to the cellular ROS burden.[8][9]
Endoplasmic Reticulum (ER) Stress
Homocysteine can induce stress in the endoplasmic reticulum (ER), the cellular organelle responsible for protein folding and synthesis.[1] This ER stress is characterized by the accumulation of unfolded or misfolded proteins.[1] Homocysteine upregulates the expression of ER oxidoreductin-1α (Ero-1α), an enzyme that produces hydrogen peroxide (H₂O₂) as a byproduct of disulfide bond formation.[10] This leads to an increase in ER-specific oxidative stress, contributing to overall cellular ROS levels and triggering inflammatory responses.[1][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of DL-Homocysteine on oxidative stress markers in endothelial cells.
Table 1: Effect of Homocysteine on ROS Production
| Cell Type | Homocysteine Concentration | Treatment Duration | Method | Fold Increase in ROS | Reference |
| HUVECs | 10 µM - 3 mM | 24 hours | CM-H2DCFDA | Significant enhancement | [7] |
| HUVECs | 0.25 mM | 24 hours | DCF fluorescence | Biphasic: initial inhibition, then stimulation | [11] |
| Mouse Aorta & HUVECs | 100 µM | 6 hours | DHE & DCF staining | Significantly elevated | [12] |
| HUVEC/TERT2 | 2 mM | 24 hours | CM-H2DCFDA | No significant increase | [13] |
Table 2: Effect of Homocysteine on eNOS and NO Production
| Cell Type | Homocysteine Concentration | Treatment Duration | Effect on NO Release | Effect on Biopterin Levels | Reference |
| HUVECs | Dose-dependent | 24 hours | Inhibited thrombin-activated NO release | Reduced total biopterins (-45%) and BH4 (-80%) | [8] |
| HUVECs | Not specified | 24 hours | Dose-dependently inhibited thrombin-activated NO release | Reduced intracellular BH4 | [9] |
| Cardiac MVECs | 0-100 µM | 0-24 hours | No alteration in basal NO levels | Decreased eNOS expression | [14] |
Table 3: Effect of Homocysteine on NADPH Oxidase
| Model | Homocysteine Induction | Key Finding | Reference |
| Rat Aorta | High-methionine diet | Markedly increased NADPH oxidase activity | [5][6] |
| HUVECs | Not specified | Upregulation of NADPH oxidase | [7] |
| Human Endothelial Cells | Transfection with p22phox siRNA | Abolished Hcy-induced superoxide production | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess homocysteine-induced oxidative stress in endothelial cells.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (CM-H2DCFDA)
This protocol is a common method for detecting total cellular ROS.[13]
Principle: CM-H2DCFDA is a cell-permeable dye that is non-fluorescent until the acetate (B1210297) groups are cleaved by intracellular esterases and it is oxidized by ROS, at which point it becomes the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines
-
Cell culture medium (e.g., DMEM)
-
DL-Homocysteine
-
CM-H2DCFDA (e.g., from Invitrogen)
-
Black 96-well plate with a clear bottom
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed 1 x 10⁴ endothelial cells per well in a black 96-well plate and culture overnight.
-
Treat the cells with the desired concentrations of DL-Homocysteine for the specified duration (e.g., 24 hours). Include a positive control (e.g., 1 mM H₂O₂ for 10 minutes) and an untreated control.
-
After treatment, remove the medium and wash the cells gently with pre-warmed PBS.
-
Add CM-H2DCFDA to each well at a final concentration of 10-25 µM in PBS or serum-free medium.
-
Incubate the plate at 37°C for 15-30 minutes in the dark.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, cells can be harvested and analyzed by flow cytometry.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression of key proteins involved in the signaling pathways.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane.
Materials:
-
Treated and control endothelial cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p22phox, anti-eNOS, anti-Ero-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion and Future Directions
The evidence strongly indicates that DL-Homocysteine is a potent inducer of oxidative stress in endothelial cells through multiple, interconnected pathways including NADPH oxidase activation, eNOS uncoupling, and ER stress. This oxidative onslaught is a primary driver of the endothelial dysfunction observed in hyperhomocysteinemia, contributing significantly to the pathogenesis of cardiovascular disease.
Future research should focus on further delineating the crosstalk between these signaling pathways and identifying novel therapeutic targets to mitigate homocysteine-induced oxidative stress. The development of drugs that can specifically inhibit NADPH oxidase in the endothelium, restore eNOS coupling, or alleviate ER stress holds great promise for the treatment and prevention of cardiovascular diseases associated with elevated homocysteine levels. This technical guide provides a foundational understanding for researchers and drug development professionals to advance these critical efforts.
References
- 1. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 2. scialert.net [scialert.net]
- 3. Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homocysteine stimulates NADPH oxidase-mediated superoxide production leading to endothelial dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Possible involvement of NADPH oxidase and JNK in homocysteine-induced oxidative stress and apoptosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homocysteine induces oxidative stress by uncoupling of NO synthase activity through reduction of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Homocysteine causes vascular endothelial dysfunction by disrupting endoplasmic reticulum redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Homocysteine altered ROS generation and NO accumulation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Homocysteine Causes Endothelial Dysfunction via Inflammatory Factor-Mediated Activation of Epithelial Sodium Channel (ENaC) [frontiersin.org]
- 13. Moderate Elevation of Homocysteine Induces Endothelial Dysfunction through Adaptive UPR Activation and Metabolic Rewiring [mdpi.com]
- 14. Mechanisms of homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allosteric Modulation of Dopamine D2 Receptors by DL-Homocysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular interactions and functional consequences of DL-Homocysteine's effect on dopamine (B1211576) D2 receptors (D2R). Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, have been correlated with various neurological and psychiatric disorders where dopaminergic signaling is implicated. This document synthesizes current research findings, presenting quantitative data on the allosteric modulation of D2R by homocysteine, detailed experimental protocols for investigating these effects, and visual representations of the underlying signaling pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers in neuropharmacology, molecular biology, and drug development.
Introduction
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical target in the treatment of numerous neurological and psychiatric conditions, including Parkinson's disease and schizophrenia.[1] D2 receptors are primarily coupled to the Gi/o signaling pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1] Recent evidence has illuminated a novel regulatory mechanism involving the sulfur-containing amino acid homocysteine. Homocysteine has been identified as a negative allosteric modulator of the D2 receptor.[2] This modulation is characterized by a decrease in the affinity of agonists for the receptor, without affecting antagonist binding.[2] This guide will explore the nuances of this interaction, providing the necessary data and methodologies to facilitate further research in this area.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of homocysteine on dopamine D2 receptor binding and function.
Table 1: Effect of Homocysteine on Radioligand Binding to Dopamine D2 Receptors
| Radioligand | Homocysteine Concentration | Effect | Reference |
| ³H-dopamine (4 nM) | 0.01 mM | ~20% decrease in specific binding | [3] |
| ³H-dopamine (4 nM) | 10 mM | ~60% decrease in specific binding | [3] |
| ³H-raclopride (2 nM) | 0.01 - 10 mM | No significant displacement of specific binding | [3] |
| ³H-dopamine (saturation) | 1 mM | 2- to 3-fold increase in KD | [3] |
| ³H-dopamine (saturation) | 1 mM | Slight but significant decrease in Bmax | [3] |
Table 2: In Vivo Effects of Homocysteine on the Dopaminergic System in Rodents
| Animal Model | Homocysteine Administration | Outcome | Percent Change | Reference |
| Sprague-Dawley Rat | 1 or 2 µmol, i.c.v. for 5 days | Decreased locomotor activity | Not specified | [4] |
| Sprague-Dawley Rat | 1 or 2 µmol, i.c.v. for 5 days | Decreased striatal dopamine | Not specified | [4] |
| Sprague-Dawley Rat | 1 or 2 µmol, i.c.v. for 5 days | Decreased striatal DOPAC | Not specified | [4] |
| Sprague-Dawley Rat | 1 or 2 µmol, i.c.v. for 5 days | Decreased striatal HVA | Not specified | [4] |
| C57BL/6 Mouse | 50 mg/100g, i.p. daily for 36 days | Increased striatal homocysteine | +21.5% | [4] |
| C57BL/6 Mouse | 100 mg/100g, i.p. daily for 36 days | Increased striatal homocysteine | +39.2% | [4] |
| C57BL/6 Mouse | 50 mg/100g, i.p. daily for 36 days | Decreased dopamine turnover rate ((DOPAC+HVA)/DA) | -23.7% | [4] |
| C57BL/6 Mouse | 100 mg/100g, i.p. daily for 36 days | Decreased dopamine turnover rate ((DOPAC+HVA)/DA) | -51.6% | [4] |
| C57BL/6 Mouse | 50 mg/100g, i.p. daily for 36 days | Decreased movement time | -29% | [4] |
| C57BL/6 Mouse | 100 mg/100g, i.p. daily for 36 days | Decreased movement time | -38% | [4] |
| C57BL/6 Mouse | 50 mg/100g, i.p. daily for 36 days | Decreased total distance moved | -32% | [4] |
| C57BL/6 Mouse | 100 mg/100g, i.p. daily for 36 days | Decreased total distance moved | -42% | [4] |
| C57BL/6 Mouse | 50 mg/100g, i.p. daily for 36 days | Decreased number of movements | -28% | [4] |
| C57BL/6 Mouse | 100 mg/100g, i.p. daily for 36 days | Decreased number of movements | -41% | [4] |
Note on Isomeric Specificity: The available literature predominantly refers to "homocysteine" without specifying the isomer used (L-, D-, or DL-racemic mixture). One study on endothelial cells noted stereospecific effects of L-homocysteine.[5] For rigorous interpretation and replication of the findings related to D2 receptors, future studies should clearly define the isomeric form of homocysteine employed.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of DL-Homocysteine on dopamine D2 receptors.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of ligands for receptors.
This assay assesses whether homocysteine directly competes with antagonists at the D2 receptor binding site.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: ³H-raclopride (specific activity ~70-90 Ci/mmol).
-
Non-specific determinant: 10 µM Haloperidol.
-
DL-Homocysteine solutions of varying concentrations.
-
96-well microplates.
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Thaw the D2 receptor-expressing cell membrane preparation on ice and resuspend in Assay Buffer to a final concentration of 10-20 µg of protein per well.
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 150 µL of membrane preparation, 50 µL of Assay Buffer, and 50 µL of ³H-raclopride solution (final concentration ~1-2 nM).
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of 10 µM Haloperidol, and 50 µL of ³H-raclopride solution.
-
Competition Binding: 150 µL of membrane preparation, 50 µL of DL-Homocysteine solution (at desired concentrations), and 50 µL of ³H-raclopride solution.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
This assay determines the effect of homocysteine on the binding of an agonist to the D2 receptor.
Materials:
-
Same as in 3.1.1, with ³H-dopamine as the radioligand.
Procedure:
-
Follow steps 1-7 as in the antagonist binding assay, substituting ³H-raclopride with ³H-dopamine (final concentration ~4 nM for competition studies, or a range of concentrations for saturation studies).
-
For saturation binding experiments, vary the concentration of ³H-dopamine in the presence and absence of a fixed concentration of DL-Homocysteine (e.g., 1 mM) to determine changes in KD and Bmax.
Functional cAMP Assay
This assay measures the functional consequence of D2 receptor modulation by assessing changes in intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
Dopamine (D2 receptor agonist).
-
DL-Homocysteine solutions.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
96-well or 384-well plates.
Procedure:
-
Seed the D2 receptor-expressing cells into 96-well plates and culture overnight.
-
Remove the culture medium and wash the cells once with Assay Buffer.
-
Pre-treat the cells with various concentrations of DL-Homocysteine in Assay Buffer for a specified duration (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) to the wells already containing homocysteine.
-
Simultaneously or immediately after, add forskolin to all wells (except basal control) to stimulate cAMP production.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data should be analyzed to determine the effect of homocysteine on the dopamine-induced inhibition of forskolin-stimulated cAMP production.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and procedures.
Dopamine D2 Receptor Signaling Pathway and Homocysteine's Point of Intervention
Caption: D2R signaling pathway and the allosteric modulation by homocysteine.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Homocysteine's Allosteric Antagonism
Caption: Logical flow of homocysteine's effect on D2R function.
Conclusion
The evidence strongly supports the role of DL-Homocysteine as a negative allosteric modulator of the dopamine D2 receptor. This interaction, characterized by a reduction in agonist affinity, has significant implications for understanding the pathophysiology of disorders associated with hyperhomocysteinemia and for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate the molecular details of this allosteric regulation and its physiological and pathological consequences. Future research should aim to elucidate the precise binding site of homocysteine on the D2 receptor, explore the potential for subtype selectivity among dopamine receptors, and clarify the in vivo relevance of this mechanism in various disease models. A critical aspect for future studies will be the careful documentation of the homocysteine isomer used to ensure reproducibility and clarity in the field.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Allosteric modulation of dopamine D2 receptors by homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cigs.unimore.it [cigs.unimore.it]
- 4. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DL-Homocysteine in Cardiovascular Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the involvement of DL-homocysteine in the pathogenesis of cardiovascular disease, with a focus on its application in experimental models. Elevated levels of homocysteine, a sulfur-containing amino acid derived from methionine metabolism, are recognized as an independent risk factor for a range of cardiovascular disorders, including atherosclerosis, thrombosis, and heart failure.[1][2][3][4][5] This document outlines the key mechanisms of homocysteine-induced vascular damage, details the experimental protocols used to investigate these effects, and presents quantitative data from relevant studies. Furthermore, it provides visual representations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding of the complex role of homocysteine in cardiovascular disease.
Mechanisms of DL-Homocysteine-Induced Cardiovascular Pathology
Hyperhomocysteinemia, defined as a plasma homocysteine level above 15 µmol/L, contributes to cardiovascular disease through a multifactorial process.[6] The primary mechanisms include:
-
Endothelial Dysfunction: Homocysteine impairs the function of the vascular endothelium, the inner lining of blood vessels. This is characterized by reduced bioavailability of nitric oxide (NO), a critical vasodilator, due to increased oxidative stress and inhibition of the enzyme nitric oxide synthase (eNOS).[7][8][9]
-
Oxidative Stress: The auto-oxidation of homocysteine generates reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.[8][10] This state of oxidative stress leads to cellular damage, inflammation, and further reduction of NO bioavailability.[10]
-
Vascular Smooth Muscle Cell Proliferation: Homocysteine has a mitogenic effect on vascular smooth muscle cells (VSMCs), promoting their proliferation and migration.[1][3][11][12] This is a key event in the development of atherosclerotic plaques.
-
Inflammation: Homocysteine can initiate an inflammatory response in the vascular wall, stimulating the production of pro-inflammatory cytokines and adhesion molecules.[2][4] This inflammatory cascade contributes to the progression of atherosclerosis.
-
Thrombogenesis: Hyperhomocysteinemia is associated with an increased risk of thrombosis.[13][14][15] Homocysteine can interfere with anticoagulant processes, enhance platelet reactivity, and increase the expression of tissue factor, a key initiator of the coagulation cascade.[14]
Experimental Models of Hyperhomocysteinemia
To investigate the pathological effects of homocysteine, researchers utilize both in vivo and in vitro models.
In Vivo Animal Models
Hyperhomocysteinemia can be induced in animal models, most commonly mice, through genetic modification or dietary manipulation.[16][17]
-
Genetic Models: Mice with a deficiency in the cystathionine (B15957) beta-synthase (CBS) gene are a widely used model for studying the vascular pathophysiology of hyperhomocysteinemia.[17]
-
Dietary Models: Several dietary approaches are employed to elevate plasma homocysteine levels:[16][18]
-
High Methionine Diet: Supplementing the diet with excess L-methionine increases the metabolic flux through the methionine cycle, leading to higher homocysteine production.[16][19][20]
-
B-Vitamin Deficiency: Restricting the dietary intake of folate, vitamin B6, and vitamin B12, which are essential cofactors in homocysteine metabolism, results in elevated homocysteine levels.[16][19][21][22]
-
Direct Homocysteine Administration: Adding DL-homocysteine or L-homocystine to the drinking water of animals can also effectively raise plasma homocysteine concentrations.[16]
-
In Vitro Cell Culture Models
In vitro studies provide a controlled environment to investigate the direct cellular effects of homocysteine. Common cell types used include:
-
Human Umbilical Vein Endothelial Cells (HUVECs): To study endothelial dysfunction, oxidative stress, and apoptosis.[2][23]
-
Vascular Smooth Muscle Cells (VSMCs): To investigate proliferation, migration, and the signaling pathways involved in these processes.[1][11][12]
-
Cardiomyocytes: To examine the direct effects of homocysteine on heart muscle cells, including dysfunction and apoptosis.[24]
Quantitative Data from Experimental Models
The following tables summarize quantitative data from various studies on the effects of DL-homocysteine in cardiovascular disease models.
Table 1: In Vivo Models - Induction of Hyperhomocysteinemia and Plasma Homocysteine Levels
| Animal Model | Method of Induction | Duration | Resulting Plasma tHcy Level (µmol/L) | Reference |
| ApoE-/- Mice | 0.9 g/L D,L-homocysteine in drinking water | 8 weeks | 33 - 52 | [16] |
| ApoE-/- Mice | 1.8 g/L D,L-homocysteine in drinking water | Up to 12 months | 146 | [16] |
| ApoE-/- Mice | 0.9 g/L L-homocystine in drinking water | 8 weeks | 16 | [16] |
| Wild-type Mice | Diet deficient in folate, B6, B12 + excess methionine | 11 weeks | 82.93 ± 3.561 | [22] |
| C57BL/6 Mice | High methionine diet (1% L-methionine) | 10 weeks | - | [19] |
| C57BL/6 Mice | Diet deficient in folate, B12, B6 | 10 weeks | - | [19] |
| Mice | 2% methionine supplemented diet | - | Mild-to-moderate increase | [20] |
Table 2: In Vitro Models - Effects of Homocysteine on Vascular Cells
| Cell Type | Homocysteine Concentration | Duration | Observed Effect | Reference |
| Rat Aortic Smooth Muscle Cells (RASMC) | 0.1 mM | - | 25% increase in DNA synthesis | [1][25] |
| Rat Aortic Smooth Muscle Cells (RASMC) | 1 mM | - | 4.5-fold increase in DNA synthesis | [1][25] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Dose-dependent | - | Decrease in DNA synthesis | [1][25] |
| Mouse Vascular Smooth Muscle Cells (VSMC) | 0.1 - 0.25 mM | 24 hours | Maximal enhancement of [3H]-thymidine incorporation | [12] |
| Rat Vascular Smooth Muscle Cells | 1.0 mM | - | 1.5-fold increase in DNA synthesis; 2-fold increase in proliferation | [26] |
| HUVECs | 100 µM DL-homocysteine | 1 hour | Increase in intracellular H2O2 | [27] |
| HUVECs | 200 µM | 8 - 12 hours | Upregulation of Ero1α, induction of ER stress | [23] |
Detailed Experimental Protocols
Induction of Hyperhomocysteinemia in Mice (Dietary Method)
This protocol is based on methodologies described in the literature for inducing hyperhomocysteinemia through dietary manipulation.[19][22]
Materials:
-
Wild-type mice (e.g., C57BL/6J).
-
Control diet (e.g., AIN-93M).
-
Experimental diet: AIN-93M base deficient in folate, vitamin B6, and vitamin B12, and supplemented with excess L-methionine (e.g., 1% w/w).
-
Metabolic cages for sample collection.
Procedure:
-
Acclimate mice to the housing facility for at least one week, providing standard chow and water ad libitum.
-
Divide mice into a control group and an experimental group.
-
Provide the control group with the standard control diet.
-
Provide the experimental group with the hyperhomocysteinemia-inducing diet.
-
Maintain the respective diets for a predetermined period (e.g., 10-11 weeks).
-
Monitor animal health and body weight regularly.
-
At the end of the study period, collect blood samples via cardiac puncture or tail vein for plasma homocysteine level analysis.
-
Tissues of interest (e.g., aorta, heart) can then be harvested for further analysis.
In Vitro Homocysteine Treatment of Endothelial Cells
This protocol outlines a general procedure for treating cultured endothelial cells with DL-homocysteine to study its effects on cellular processes like oxidative stress.[28][29]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Complete endothelial cell growth medium.
-
DL-Homocysteine solution.
-
Phosphate Buffered Saline (PBS).
-
Culture vessels (e.g., 6-well plates).
Procedure:
-
Culture HUVECs in complete growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into appropriate culture vessels and allow them to reach 70-80% confluency.
-
Prepare a stock solution of DL-homocysteine in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
On the day of the experiment, aspirate the growth medium and wash the cells with PBS.
-
Add fresh culture medium containing the desired concentration of DL-homocysteine (e.g., 100 µM, 200 µM) to the cells.
-
Incubate the cells for the desired duration (e.g., 1, 6, 12, or 24 hours).
-
Following incubation, the cells can be harvested for downstream analyses such as measurement of reactive oxygen species, protein expression analysis, or apoptosis assays.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[28]
Materials:
-
DL-Homocysteine-treated and control cells.
-
DCFH-DA.
-
Serum-free cell culture medium.
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope.
Procedure:
-
After treating the cells with DL-homocysteine, remove the culture medium.
-
Wash the cells twice with warm, serum-free medium.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or analyze by flow cytometry or fluorescence microscopy.[28]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involved in the study of DL-homocysteine's effects on the cardiovascular system.
Signaling Pathways
Caption: Key signaling pathways in DL-Homocysteine-induced cardiovascular disease.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies of hyperhomocysteinemia.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for in vitro studies of DL-Homocysteine.
Conclusion
DL-homocysteine plays a significant and multifaceted role in the development and progression of cardiovascular disease. The experimental models and protocols detailed in this guide provide a framework for researchers to further elucidate the underlying mechanisms and to evaluate potential therapeutic interventions. The quantitative data and pathway diagrams serve as a valuable resource for understanding the pathological impact of hyperhomocysteinemia and for designing future studies in this critical area of cardiovascular research.
References
- 1. Promotion of vascular smooth muscle cell growth by homocysteine: a link to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homocysteine in the Cardiovascular Setting: What to Know, What to Do, and What Not to Do - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of homocysteine in the development of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HOMOCYSTEINE AND CARDIOVASCULAR DISEASE - A CURRENT REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homocysteine: role and implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 7. Mechanisms of Cardiovascular Remodeling in Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homocysteine and its role in the pathogenesis of atherosclerotic vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homocysteine-Induced Endothelial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of homocysteine on smooth muscle cell proliferation in both cell culture and artery perfusion culture models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Homocysteine and thrombosis: guilt by association? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Homocysteine and thrombosis: from basic science to clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Homocysteine Is Associated with Future Venous Thromboembolism in Two Prospective Cohorts of Women: Aday – Homocysteine and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Murine Models of Hyperhomocysteinemia and their Vascular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine models of hyperhomocysteinemia and their vascular phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pnas.org [pnas.org]
- 20. mdpi.com [mdpi.com]
- 21. Homocysteine, Vitamins B6 and Folic Acid in Experimental Models of Myocardial Infarction and Heart Failure-How Strong Is That Link? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Induction of hyperhomocysteinemia models vascular dementia by induction of cerebral microhemorrhages and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Homocysteine Induces Cardiomyocyte Dysfunction and Apoptosis through p38 MAPK-Mediated Increase in Oxidant Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. Homocysteine induces DNA synthesis and proliferation of vascular smooth muscle cells by a hydrogen peroxide-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. HSP27 Inhibits Homocysteine-Induced Endothelial Apoptosis by Modulation of ROS Production and Mitochondrial Caspase-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DL-Homocystine in the Transsulfuration Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of DL-Homocystine within the transsulfuration pathway. The document outlines the metabolic fate of this compound, the key enzymes involved, and their kinetics. Detailed experimental protocols for studying this pathway are also provided, along with visual representations of the core biochemical processes.
Introduction to the Transsulfuration Pathway and this compound
The transsulfuration pathway is a critical metabolic route responsible for the conversion of homocysteine to cysteine.[1][2] This pathway plays a central role in sulfur metabolism, redox regulation, and the synthesis of essential sulfur-containing molecules such as glutathione (B108866) (GSH), taurine (B1682933), and hydrogen sulfide (B99878) (H₂S).[1][3] this compound, a disulfide dimer of two homocysteine molecules, serves as a stable precursor to homocysteine, which is the direct substrate for the initial enzyme in the transsulfuration pathway.[4]
Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are an independent risk factor for various pathologies, including cardiovascular and neurodegenerative diseases.[1][5] Understanding the metabolism of homocysteine and its precursors like this compound is therefore of significant interest for the development of therapeutic interventions.
The Metabolic Journey of this compound
This compound is not a direct participant in the core reactions of the transsulfuration pathway. Instead, it must first be reduced to two molecules of L-homocysteine to enter the pathway. This reduction is a crucial entry step.
The metabolism of this compound can be summarized in the following stages:
-
Reduction to Homocysteine: Cellular reductants, such as glutathione, reduce the disulfide bond of this compound to yield two molecules of L-homocysteine.
-
Condensation with Serine: The enzyme Cystathionine (B15957) β-synthase (CBS) catalyzes the condensation of L-homocysteine with L-serine to form cystathionine.[6][7][8][9] This is the first committed step of the transsulfuration pathway.[1]
-
Hydrolysis of Cystathionine: Cystathionine is then cleaved by the enzyme Cystathionine γ-lyase (CSE, also known as CTH) to produce L-cysteine, α-ketobutyrate, and ammonia.[10][11]
The newly synthesized L-cysteine can then be utilized for protein synthesis, converted into the major intracellular antioxidant glutathione, or further metabolized to taurine or hydrogen sulfide.[1][12]
Key Enzymes of the Transsulfuration Pathway
The transsulfuration pathway is primarily governed by two pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes: Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE).[13]
Cystathionine β-synthase (CBS)
CBS is the rate-limiting enzyme of the transsulfuration pathway.[14] It catalyzes the β-replacement reaction between L-homocysteine and L-serine.[8][9] The human CBS enzyme is a homotetramer with each subunit containing a catalytic domain, a heme-binding domain, and a C-terminal regulatory domain.[6][8][9] The heme group acts as a redox sensor, while the C-terminal domain is responsible for allosteric activation by S-adenosylmethionine (SAM).[6][7][8][9]
Cystathionine γ-lyase (CSE/CTH)
CSE is the second key enzyme in the pathway, responsible for the α,γ-elimination of cystathionine to yield cysteine.[15] Similar to CBS, CSE is also a PLP-dependent enzyme.[10] Beyond its canonical role, CSE can also contribute to the production of hydrogen sulfide (H₂S) from cysteine.[11]
Quantitative Data on Enzyme Expression and Activity
The relative contributions of CBS and CSE to homocysteine metabolism and H₂S production vary across different tissues. Quantitative analyses have revealed significant differences in the expression levels of these enzymes.
| Tissue | Relative CBS Protein Level | Relative CSE Protein Level | Major Contributor to H₂S Production |
| Liver | Lower (60-fold less than CSE) | Higher | CSE |
| Kidney | Lower (20-fold less than CSE) | Higher | CBS (~80%) |
| Brain | Not Quantified | Not Quantified | CBS (~95%) |
Table 1: Relative protein levels and contribution to H₂S production of CBS and CSE in murine tissues. Data is synthesized from multiple sources.[15][16][17][18]
Experimental Protocols
Studying the function of this compound in the transsulfuration pathway involves a variety of experimental techniques. Below are detailed methodologies for key experiments.
Measurement of CBS and CSE Enzyme Activity
Objective: To determine the specific activity of CBS and CSE in tissue homogenates or purified enzyme preparations.
Principle: The activity of CBS is measured by quantifying the production of cystathionine from homocysteine and serine. CSE activity is determined by measuring the formation of cysteine from cystathionine. The products can be quantified using HPLC or colorimetric assays.
Materials:
-
Tissue homogenate or purified enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
L-homocysteine
-
L-serine
-
Cystathionine
-
Pyridoxal 5'-phosphate (PLP)
-
S-adenosylmethionine (SAM) (for CBS activation)
-
DTNB (Ellman's reagent) for colorimetric detection of sulfhydryl groups
Procedure (CBS Activity):
-
Prepare a reaction mixture containing assay buffer, PLP, SAM, L-serine, and the enzyme source.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding L-homocysteine.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant for cystathionine content using HPLC.
Procedure (CSE Activity):
-
Prepare a reaction mixture containing assay buffer, PLP, and the enzyme source.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding cystathionine.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the produced cysteine using the DTNB assay, which forms a colored product with free sulfhydryl groups.
Quantitative Western Blot Analysis of CBS and CSE
Objective: To quantify the protein expression levels of CBS and CSE in different tissues or cell lysates.
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate proteins by size. The separated proteins are then transferred to a membrane and probed with specific antibodies against CBS and CSE. The resulting bands are visualized and quantified using densitometry.
Materials:
-
Tissue or cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies specific for CBS and CSE
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against CBS and CSE overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities using densitometry software.
Signaling Pathways and Experimental Workflows
Visualizing the transsulfuration pathway and the experimental workflows aids in understanding the complex relationships between the different components.
Caption: The transsulfuration pathway converts this compound to cysteine.
Caption: Workflow for analyzing transsulfuration pathway enzymes.
Conclusion
This compound serves as a key precursor for the transsulfuration pathway, providing the substrate L-homocysteine for the synthesis of L-cysteine. The enzymes CBS and CSE are the central players in this pathway, and their expression and activity are tightly regulated and vary across different tissues. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the intricacies of the transsulfuration pathway and its role in health and disease. Further research into the regulation of this pathway may unveil novel therapeutic targets for a range of human pathologies.
References
- 1. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transsulfuration Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]
- 3. Transsulfuration pathway: a targeting neuromodulator in P... [degruyterbrill.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000575) [hmdb.ca]
- 5. Homocysteine Metabolism: Nutritional Modulation and Impact on Health and Disease | Musculoskeletal Key [musculoskeletalkey.com]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. Cystathionine β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of cystathionine beta-synthase in homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Activation of transsulfuration pathway by salvianolic acid a treatment: a homocysteine-lowering approach with beneficial effects on redox homeostasis in high-fat diet-induced hyperlipidemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Quantitative Significance of the Transsulfuration Enzymes for H2S Production in Murine Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The quantitative significance of the transsulfuration enzymes for H2S production in murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Preliminary studies on DL-Homocystine as a tumor cell growth marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine (Hcy) is a sulfur-containing, non-proteinogenic amino acid derived from the metabolism of methionine.[1] Under normal physiological conditions, homocysteine is either remethylated to methionine or catabolized to cysteine via the transsulfuration pathway, processes that are dependent on B-vitamins (B6, B12, and folate).[1] Elevated levels of total homocysteine in the plasma, a condition known as hyperhomocysteinemia (HHcy), are an established risk factor for a variety of diseases.[1][2] Emerging evidence suggests a complex and multifaceted role for homocysteine in oncology. Disturbed homocysteine metabolism is a frequent observation in cancer patients, with elevated plasma levels often correlating with advanced disease stages.[1][2] Proliferating tumor cells have a high demand for methionine, which can lead to increased production and secretion of homocysteine.[2][3] This has led to the investigation of homocysteine as a potential tumor biomarker.[1][3]
Mechanistically, homocysteine has been shown to influence tumor cell growth by promoting cell proliferation, inducing oxidative stress, and modulating key signaling pathways that govern cell survival and growth.[1][2] However, its role is not entirely straightforward, with some reports indicating anti-angiogenic effects, adding a layer of complexity to its function within the tumor microenvironment.[1] This technical guide provides a comprehensive overview of DL-homocysteine as a marker and modulator of tumor cell growth, summarizing quantitative data, detailing experimental protocols, and visualizing the core metabolic and signaling pathways involved.
Quantitative Data on Homocysteine and Tumor Growth
The following tables summarize quantitative data from various studies on the association between homocysteine levels and cancer.
Table 1: Plasma Homocysteine Levels in Cancer Patients vs. Healthy Controls
| Cancer Type | Patient Group | Mean Plasma Homocysteine (μmol/L) | Control Group Mean (μmol/L) | Fold Change | Reference |
| Rectal Cancer (Stage IV) | Patients (n=?) | 18.5 ± 4.2 | 10.2 ± 2.8 | 1.81 | [4] |
| Lung Cancer (Advanced Stage) | Patients (n=37) | Significantly Higher | Not Specified | - | [5] |
| Oral Squamous Cell Carcinoma | Patients (n=?) | Significantly Higher | Healthy Subjects | - | [6] |
Table 2: In Vitro Effects of DL-Homocysteine on Cancer Cell Lines
| Cell Line | Cancer Type | Homocysteine Concentration | Observed Effect | Reference |
| Caco-2 | Colorectal Carcinoma | Not Specified | Increased cellular proliferation | [3] |
| HepG2 | Hepatoma | 0 - 100 µM | Elevated glutathione (B108866) (GSH) levels in a concentration-dependent manner | [1] |
| PC-3 | Prostate Cancer | 200 µmol/L (in Met- medium) | Unable to grow (methionine-dependent phenotype) | [7] |
| DU-145 | Prostate Cancer | 200 µmol/L (in Met- medium) | Able to grow (methionine-independent) | [7] |
Core Metabolic and Signaling Pathways
Homocysteine Metabolism
Homocysteine sits (B43327) at a critical junction of two major metabolic pathways: the methionine cycle and the transsulfuration pathway.[3] In the methionine cycle, homocysteine is remethylated to form methionine, a crucial amino acid for protein synthesis and the generation of S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[8][9] This remethylation can be folate-dependent, catalyzed by methionine synthase (MS), or folate-independent, catalyzed by betaine-homocysteine S-methyltransferase (BHMT).[3]
When methionine is in excess, homocysteine is directed towards the transsulfuration pathway.[3] Here, cystathionine (B15957) β-synthase (CBS) catalyzes the condensation of homocysteine with serine to form cystathionine, which is then converted to cysteine by cystathionine γ-lyase (CSE).[9] Cysteine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[10]
Caption: Core Homocysteine Metabolic Pathways.
Pro-Growth Signaling Pathways
Elevated homocysteine levels can trigger signaling cascades known to promote cell proliferation and survival.[1] This is often mediated by the induction of oxidative stress.[1] Key pathways implicated include the PI3K/Akt and MAPK/ERK pathways.[1] Homocysteine-induced oxidative stress can lead to the activation of receptor tyrosine kinases (RTKs) or inhibit protein phosphatases, leading to the phosphorylation and activation of downstream signaling components. Activation of the PI3K/Akt pathway promotes cell survival and proliferation by inhibiting apoptosis and stimulating cell cycle progression. The MAPK/ERK pathway is also a central regulator of cell growth, differentiation, and survival.
Caption: Homocysteine-Induced Pro-Growth Signaling.
Experimental Protocols
Measurement of Total Homocysteine in Plasma by HPLC
This protocol describes a common method for quantifying total homocysteine (tHcy) using high-performance liquid chromatography (HPLC) with fluorescence detection.[1] The method involves the reduction of all forms of homocysteine, protein precipitation, derivatization to create a fluorescent product, and chromatographic separation.
Materials:
-
DL-Homocysteine standard (Sigma-Aldrich)
-
Tri-n-butylphosphine (TBP)
-
Dimethylformamide (DMF)
-
Trichloroacetic acid (TCA)
-
7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F)
-
Acetonitrile (HPLC grade)
-
Plasma samples collected in EDTA tubes
Procedure:
-
Sample Preparation: To 250 µL of serum or plasma, add a solution of 10% TBP in DMF at 4°C to reduce disulfide bonds.
-
Protein Precipitation: Add 250 µL of 10% TCA solution, vortex vigorously, and centrifuge to pellet the precipitated proteins.
-
Derivatization: Transfer the supernatant to a new tube. Add a solution of SBD-F to the supernatant and incubate to allow for the derivatization of the thiol group of homocysteine.
-
HPLC Analysis: Inject the derivatized sample onto an HPLC system equipped with a C18 column and a fluorescence detector.
-
Quantification: Compare the peak area of the homocysteine-SBD derivative in the sample to a standard curve generated with known concentrations of DL-homocysteine to determine the tHcy concentration.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of DL-homocysteine on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2, Caco-2)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
DL-Homocysteine
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for blank controls.
-
Cell Adherence: Incubate the plate for 12-24 hours at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach.[1]
-
Treatment: Prepare serial dilutions of DL-homocysteine in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of homocysteine (and a control medium without homocysteine).[1]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Experimental Workflow for Assessing Methionine Dependence
Many cancer cell lines exhibit a "methionine-dependent" phenotype, where they are unable to grow in a medium where methionine is replaced by its precursor, homocysteine.[7] This protocol describes a workflow to determine if a cell line is methionine-dependent.
Caption: Workflow for Methionine Dependence Assay.
Conclusion
The available data strongly suggest that disturbed homocysteine metabolism is a characteristic feature of many cancers, with elevated plasma tHcy levels often correlating with disease progression.[1][8] In vitro evidence supports a role for homocysteine as a direct stimulant of proliferation in certain cancer cells, an effect mediated by the activation of canonical pro-growth signaling pathways such as PI3K/Akt and MAPK/ERK.[1] This positions homocysteine not only as a potential biomarker for monitoring tumor activity but also as a factor in the tumor microenvironment that may contribute to its growth.[1] However, the relationship is complex, with some cancer cells exhibiting methionine dependence, rendering them unable to utilize homocysteine for growth.[7] Further research is warranted to fully elucidate the context-dependent roles of homocysteine in different cancer types and to explore its potential as a therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Disturbed homocysteine metabolism is associated with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Levels of Homocysteine and the Occurrence and Progression of Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Utility of Serum Homocysteine and Folate as Tumor Markers in Oral Squamous Cell Carcinoma - A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Methionine Cycle in Cancer Metabolism and Tumor Progression - Creative Proteomics [creative-proteomics.com]
- 9. One-carbon metabolism in cancer: moonlighting functions of metabolic enzymes and anti-tumor therapy | springermedizin.de [springermedizin.de]
- 10. The Non-Essential Amino Acid Cysteine Becomes Essential for Tumor Proliferation and Survival [mdpi.com]
An In-depth Technical Guide on the Conversion of DL-Methionine to DL-Homocysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of DL-methionine to DL-homocysteine. The content herein details the core biochemical pathways, experimental protocols for in vitro conversion and analysis, and quantitative data to support laboratory research and drug development activities.
Introduction
The conversion of methionine to homocysteine is a critical step in the S-adenosylmethionine (SAM) cycle, a fundamental metabolic pathway in all domains of life. This process is central to cellular methylation reactions, transsulfuration, and the biosynthesis of polyamines. Understanding and manipulating this pathway is crucial for research in various fields, including metabolic diseases, cardiovascular health, and oncology.
This guide focuses on the enzymatic conversion of the racemic mixture DL-methionine. While L-methionine is the biologically active isomer directly participating in the SAM cycle, the D-isomer can be converted to L-methionine in vivo, making DL-methionine a relevant substrate for various research and industrial applications.
Biochemical Pathway: The S-Adenosylmethionine (SAM) Cycle
The conversion of methionine to homocysteine occurs in two primary enzymatic steps within the SAM cycle.
-
Formation of S-Adenosylmethionine (SAM): Methionine is first activated by reacting with adenosine (B11128) triphosphate (ATP). This reaction is catalyzed by the enzyme Methionine Adenosyltransferase (MAT). The products of this reaction are S-adenosylmethionine (SAM), pyrophosphate (PPi), and orthophosphate (Pi).[1][2] SAM is the primary methyl group donor in the cell.[3]
-
Formation of S-Adenosylhomocysteine (SAH): After SAM donates its methyl group to an acceptor molecule in a reaction catalyzed by a methyltransferase, the resulting product is S-adenosylhomocysteine (SAH).[4]
-
Hydrolysis of SAH to Homocysteine: SAH is then hydrolyzed in a reversible reaction to L-homocysteine and adenosine. This reaction is catalyzed by S-adenosyl-L-homocysteine hydrolase (SAHH).[5] The reaction equilibrium favors the synthesis of SAH, but the rapid removal of homocysteine and adenosine in vivo drives the reaction in the hydrolytic direction.[6]
The D-isomer of methionine is not a direct substrate for MAT. It must first be converted to L-methionine via a two-step process involving D-amino acid oxidase (DAO) and a transaminase.
Below is a diagram illustrating the core enzymatic conversion pathway.
Experimental Protocols
This section provides detailed methodologies for the in vitro conversion of DL-methionine to DL-homocysteine and the subsequent quantification of key metabolites.
In Vitro Enzymatic Conversion of DL-Methionine to DL-Homocysteine
This protocol describes a coupled enzyme assay to convert DL-methionine to DL-homocysteine.
Materials:
-
DL-Methionine
-
ATP disodium (B8443419) salt
-
S-adenosyl-L-homocysteine (SAH)
-
Recombinant Methionine Adenosyltransferase (MAT)
-
Recombinant S-Adenosylhomocysteine Hydrolase (SAHH)
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
KCl
-
Dithiothreitol (DTT)
-
Deionized water
Procedure:
-
Reaction Buffer Preparation: Prepare a 2X reaction buffer containing 100 mM Tris-HCl (pH 8.0), 40 mM MgCl₂, 100 mM KCl, and 2 mM DTT.
-
Substrate Preparation: Prepare stock solutions of DL-methionine (e.g., 100 mM) and ATP (e.g., 50 mM) in deionized water.
-
Enzyme Preparation: Reconstitute or dilute recombinant MAT and SAHH enzymes to a working concentration (e.g., 1 mg/mL) in an appropriate buffer as recommended by the supplier.
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
50 µL 2X Reaction Buffer
-
10 µL DL-Methionine stock solution (final concentration 10 mM)
-
10 µL ATP stock solution (final concentration 5 mM)
-
5 µL MAT enzyme solution
-
5 µL SAHH enzyme solution
-
Deionized water to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet precipitated protein. The supernatant can then be used for the quantification of homocysteine, SAM, and SAH.
Quantification of Methionine, Homocysteine, SAM, and SAH by LC-MS/MS
Principle:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple analytes in a complex mixture. Stable-isotope labeled internal standards are used for accurate quantification.[7][8][9]
Sample Preparation:
-
Internal Standard Spiking: To 50 µL of the reaction supernatant, add 10 µL of an internal standard mix containing known concentrations of D₃-Methionine, D₄-Homocysteine, D₃-SAM, and D₄-SAH.
-
Protein Precipitation: Add 150 µL of ice-cold methanol (B129727) containing 0.1% formic acid. Vortex vigorously and incubate at -20°C for 20 minutes to precipitate any remaining soluble proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
A typical LC-MS/MS setup would involve a C18 reversed-phase column with a gradient elution using mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). The mass spectrometer would be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each analyte and its corresponding internal standard.
Quantitative Data
The following tables summarize key quantitative data related to the enzymatic conversion of methionine to homocysteine. The values presented are representative and may vary depending on the specific experimental conditions.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH |
| Methionine Adenosyltransferase (MAT) | L-Methionine | 6.3 | 38 (h⁻¹) | 7.7 |
| ATP | 1.0 | |||
| S-Adenosylhomocysteine Hydrolase (SAHH) | S-Adenosylhomocysteine | 1.0 - 5.0 | 1.5 - 10 | 7.2 - 8.0 |
Note: Kinetic parameters can vary significantly based on the source of the enzyme (species, recombinant vs. native) and assay conditions.
Table 2: Factors Affecting In Vitro Conversion Rate
| Factor | Effect on Homocysteine Production | Notes |
| Temperature | Increases up to an optimum (typically 37-42°C), then decreases. | High temperatures can lead to enzyme denaturation. |
| pH | Optimal range is typically 7.5 - 8.5. | Extreme pH values will inactivate the enzymes. |
| Substrate Concentration (DL-Methionine, ATP) | Increases with concentration until saturation is reached. | High concentrations of product (SAH) can inhibit SAHH. |
| Enzyme Concentration (MAT, SAHH) | Directly proportional to the initial reaction rate. | |
| Cofactors (Mg²⁺, K⁺) | Essential for MAT activity. | Optimal concentrations need to be determined empirically. |
| Product Inhibition | SAH is a known inhibitor of methyltransferases and can affect the overall pathway flux. | The inclusion of SAHH helps to drive the reaction forward by removing SAH. |
| Redox Environment (e.g., DTT) | DTT is often included to maintain a reducing environment, which can be beneficial for enzyme stability. |
Table 3: Analytical Parameters for LC-MS/MS Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LLOQ (nmol/L) |
| Methionine | 150.1 | 104.1 | 2.5 | 50 |
| Homocysteine | 136.1 | 90.1 | 1.8 | 10 |
| S-Adenosylmethionine (SAM) | 399.2 | 250.1 | 4.2 | 5 |
| S-Adenosylhomocysteine (SAH) | 385.2 | 136.1 | 3.9 | 1 |
| D₃-Methionine | 153.1 | 107.1 | 2.5 | - |
| D₄-Homocysteine | 140.1 | 94.1 | 1.8 | - |
| D₃-SAM | 402.2 | 250.1 | 4.2 | - |
| D₄-SAH | 389.2 | 136.1 | 3.9 | - |
LLOQ: Lower Limit of Quantification. These values are representative and depend on the specific instrument and method.[7]
Conclusion
This technical guide provides a foundational understanding and practical framework for the in vitro conversion of DL-methionine to DL-homocysteine. The detailed biochemical pathway, experimental protocols, and quantitative data serve as a valuable resource for researchers and professionals in drug development and related scientific fields. The methodologies and data presented herein can be adapted and optimized for specific research objectives, contributing to a deeper understanding of the SAM cycle and its implications in health and disease.
References
- 1. Iron-dependent formation of homocysteine from methionine and other thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Partial purification and characterization of S-adenosylhomocysteine hydrolase isolated from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosylhomocysteine (AHCY) Inhibitor Screening Assay (Fluorometric) (TBS2099) - Amerigo Scientific [amerigoscientific.com]
- 5. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partial Purification and Characterization of S-Adenosylhomocysteine Hydrolase Isolated from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of DL-Homocystine: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of DL-Homocystine, a disulfide amino acid metabolically related to homocysteine. Elevated levels of homocysteine are implicated in various pathological conditions, making the availability of its oxidized form, this compound, crucial for research in areas such as cardiovascular disease, neurodegenerative disorders, and drug development. The described method is a two-step process commencing with the demethylation of DL-methionine to form DL-homocysteine, followed by its oxidation to this compound. This protocol is intended to provide a reliable and reproducible method for generating this compound for research purposes.
Introduction
Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in the metabolism of methionine.[1][2] In biological systems, homocysteine can be readily oxidized to form the disulfide dimer, homocystine.[3][4] The accumulation of homocysteine, a condition known as hyperhomocysteinemia, is recognized as an independent risk factor for a variety of diseases. Consequently, the study of homocysteine and its metabolites, including this compound, is of significant interest to the scientific community. This protocol details a laboratory-scale synthesis of this compound from the readily available precursor, DL-methionine.
Principle
The synthesis of this compound is achieved through a two-step chemical process. The first step involves the demethylation of DL-methionine in the presence of a strong acid, typically sulfuric acid, under heating to yield DL-homocysteine. The second step is the oxidation of the thiol group of DL-homocysteine to a disulfide bond, forming this compound. This oxidation can be achieved through various methods, including air oxidation in an alkaline solution or through the use of mild oxidizing agents.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound from DL-methionine.
| Parameter | Value | Reference |
| Starting Material | DL-Methionine | [5] |
| Reagents | Concentrated Sulfuric Acid, Hydrochloric Acid, Sodium Hydroxide (B78521) | [5] |
| Reaction Temperature (Demethylation) | 80°C | [5] |
| Electrolysis Yield (Homocysteine formation) | 86.4% | [5] |
| Final Product Yield (this compound) | Not explicitly stated, but related thiolactone product yield is 84.1% | [5] |
| Purity of Related Product | 99.7% (for DL-homocysteine thiolactone hydrochloride) | [5] |
| Melting Point | 281-284 °C (decomposes) | [6] |
Experimental Protocol
Materials and Equipment
-
Reagents:
-
DL-Methionine
-
Concentrated Sulfuric Acid (95-98%)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (pellets or solution)
-
Deionized Water
-
Ethanol
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Rotary evaporator (optional)
-
Analytical balance
-
Synthesis of this compound from DL-Methionine
Step 1: Demethylation of DL-Methionine to DL-Homocysteine
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add DL-methionine.
-
Carefully and slowly add concentrated sulfuric acid to the DL-methionine. A typical molar ratio of DL-methionine to sulfuric acid is 1:5.[5]
-
Heat the reaction mixture to 80°C with constant stirring.[5]
-
Maintain the reaction at this temperature for several hours until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
The resulting solution contains DL-homocysteine.
Step 2: Oxidation of DL-Homocysteine to this compound
-
Adjust the pH of the DL-homocysteine solution to alkaline conditions (pH 8-9) by the dropwise addition of a sodium hydroxide solution. This promotes the oxidation of the thiol group.
-
Aerate the solution by bubbling air through it or by vigorous stirring in an open beaker for several hours to overnight. The oxidation of homocysteine to homocystine occurs spontaneously in the presence of oxygen under alkaline conditions.[4]
-
Monitor the formation of this compound using a suitable analytical technique, such as TLC or HPLC.
-
Once the oxidation is complete, adjust the pH of the solution to the isoelectric point of this compound (around pH 5-6) using hydrochloric acid. This will cause the this compound to precipitate out of the solution.
-
Collect the precipitated this compound by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold deionized water and then with a small amount of cold ethanol.
-
Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:
-
Melting Point Determination: Compare the observed melting point with the literature value (281-284 °C with decomposition).[6]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
-
Chromatography:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound from DL-methionine.
Caption: Simplified metabolic pathway of methionine and homocysteine.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling concentrated acids and during the heating steps.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with extreme care and have appropriate spill kits available.
-
The reaction involving concentrated sulfuric acid at high temperatures can be vigorous. Add reagents slowly and monitor the reaction closely.
Conclusion
This protocol provides a comprehensive guide for the synthesis of this compound in a laboratory setting. By following these procedures, researchers can reliably produce this important compound for their studies. The provided workflow and metabolic pathway diagrams offer a clear visual representation of the experimental process and its biochemical context. As with any chemical synthesis, proper safety precautions must be strictly adhered to.
References
- 1. Methionine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Molecular Targeting of Proteins by l-Homocysteine: Mechanistic Implications for Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]
- 6. This compound 870-93-9 [sigmaaldrich.com]
Application Notes and Protocols for Inducing Hyperhomocysteinemia in Rat Models Using DL-Homocysteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DL-Homocysteine for inducing hyperhomocysteinemia in rat models, a critical tool for investigating the pathophysiology of elevated homocysteine and for the preclinical evaluation of novel therapeutic agents. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and visualizes key signaling pathways and workflows.
Introduction
Hyperhomocysteinemia, an abnormally high level of homocysteine in the blood, is an established independent risk factor for a multitude of pathologies, including cardiovascular diseases, neurodegenerative disorders, and stroke.[1] The use of animal models that accurately replicate this condition is paramount for elucidating the underlying molecular mechanisms and for the development of effective treatments. DL-Homocysteine, a racemic mixture of the sulfur-containing amino acid, is a commonly used agent to induce acute and chronic hyperhomocysteinemia in rodents. Administration of DL-Homocysteine leads to a rapid and significant elevation of plasma homocysteine levels, thereby mimicking the clinical condition and allowing for the study of its downstream pathological effects.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of DL-Homocysteine administration in rat models.
Table 1: Biochemical Parameters in Rats with Acutely Induced Hyperhomocysteinemia [2][3]
| Parameter | Control Group (Saline) | DL-Homocysteine Group (8 mmol/kg, i.p.) | Units |
| Homocysteine (Hcy) | - | >65 | µmol/L |
| Glucose | 10.0 ± 0.5 | 9.6 ± 0.4 | mmol/L |
| Total Cholesterol | 1.6 ± 0.1 | 1.7 ± 0.1 | mmol/L |
| HDL Cholesterol | 0.9 ± 0.1 | 0.9 ± 0.1 | mmol/L |
| LDL Cholesterol | 0.2 ± 0.0 | 0.2 ± 0.0 | mmol/L |
| Triglycerides | 0.8 ± 0.1 | 0.8 ± 0.1 | mmol/L |
| Total Protein | 63.8 ± 1.3 | 58.1 ± 1.2 | g/L |
| Albumin | 33.0 ± 0.7 | 29.8 ± 0.6 | g/L |
| Alanine Aminotransferase (ALT) | 65.0 ± 4.0 | 48.0 ± 3.0 | U/L |
| Fibrinogen | 2.0 ± 0.1 | 1.6 ± 0.1 | g/L |
*Data are presented as mean ± SEM. *p<0.01 compared to the control group. Data is illustrative and compiled from representative studies.
Table 2: Oxidative Stress Markers in Plasma of Rats with Acute Hyperhomocysteinemia [2][3]
| Parameter | Control Group (Saline) | DL-Homocysteine Group (8 mmol/kg, i.p.) | Units |
| Malondialdehyde (MDA) | 1.8 ± 0.1 | 1.5 ± 0.1 | nmol/mL |
| Catalase (CAT) Activity | 2.5 ± 0.2 | 3.5 ± 0.3 | U/mL |
| Glutathione Peroxidase (GPx) Activity | 0.4 ± 0.03 | 0.6 ± 0.05 | U/mL |
| Superoxide Dismutase (SOD) Activity | 1.0 ± 0.1 | 1.5 ± 0.1 | U/mL |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to the control group. Data is illustrative and compiled from representative studies.
Experimental Protocols
Protocol 1: Induction of Acute Hyperhomocysteinemia
This protocol describes the induction of acute hyperhomocysteinemia in rats via intraperitoneal injection of DL-Homocysteine.[2][3]
Materials:
-
DL-Homocysteine powder
-
Sterile 0.9% saline solution
-
Male Wistar rats (250-300 g)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Preparation: Acclimatize male Wistar rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Preparation of DL-Homocysteine Solution: Prepare a solution of DL-Homocysteine in 0.9% saline. The concentration should be calculated to deliver a dose of 8 mmol/kg body mass in an injection volume of 1 mL.
-
Administration:
-
Control Group: Administer a single intraperitoneal (i.p.) injection of 1 mL of 0.9% saline.
-
DL-Homocysteine Group: Administer a single i.p. injection of the prepared DL-Homocysteine solution at a dose of 8 mmol/kg body mass.
-
-
Post-administration: Euthanize the rats one hour after the injection.
-
Sample Collection: Collect whole blood for biochemical analysis and excise tissues of interest (e.g., heart, brain, aorta) for further investigation.
Protocol 2: Measurement of Total Plasma Homocysteine by HPLC
This protocol provides a method for the determination of total homocysteine in rat plasma using high-performance liquid chromatography (HPLC) with fluorescence detection.[4][5][6]
Materials:
-
Rat plasma (collected in EDTA tubes)
-
Dithiothreitol (DTT) for reduction
-
Trichloroacetic acid (TCA) for protein precipitation
-
Fluorescent labeling agent (e.g., 7-fluorobenzofurazan-4-sulfonic acid ammonium (B1175870) salt, SBD-F)
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add a reducing agent like DTT to a final concentration of 10% (w/v) to reduce disulfide bonds. Incubate at room temperature for 30 minutes.
-
-
Protein Precipitation:
-
Add an equal volume of cold 10% TCA to the reduced plasma sample to precipitate proteins.
-
Vortex and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Derivatization:
-
Transfer the supernatant to a new tube.
-
Add a fluorescent labeling agent (e.g., SBD-F) and a borate (B1201080) buffer (pH 9.5).
-
Incubate at 60°C for 1 hour in the dark to allow for the derivatization reaction to complete.
-
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Perform isocratic or gradient elution using a mobile phase appropriate for the separation of the derivatized homocysteine on a C18 column.
-
Detect the fluorescently labeled homocysteine using an excitation wavelength of 385 nm and an emission wavelength of 515 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of homocysteine.
-
Calculate the homocysteine concentration in the plasma samples by comparing their peak areas to the standard curve.
-
Visualizations
Signaling Pathway: Homocysteine-Induced Oxidative Stress and Endothelial Dysfunction
References
- 1. Video: Embolic Middle Cerebral Artery Occlusion MCAO for Ischemic Stroke with Homologous Blood Clots in Rats [jove.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. eaglebio.com [eaglebio.com]
- 5. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
Application Notes and Protocol for Dissolving DL-Homocystine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of DL-Homocystine for use in cell culture experiments. This compound is a disulfide dimer of the amino acid homocysteine. Elevated levels of homocysteine in the body (hyperhomocysteinemia) are associated with various pathological conditions, making this compound a valuable compound for in vitro disease modeling. Due to its limited stability in aqueous solutions, proper preparation is critical for obtaining reliable and reproducible experimental results.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative parameters for dissolving and storing this compound.
| Parameter | Value | Notes |
| Recommended Solvents | Sterile Phosphate-Buffered Saline (PBS, pH 7.2), Serum-free cell culture medium | Choose a solvent compatible with your specific cell line and experimental design. |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | This is a general guideline; solubility can be influenced by temperature and pH.[1][2] |
| Example Stock Concentration | 100 mM | A concentrated stock allows for minimal solvent addition to the final culture volume. |
| Powder Storage | -20°C | For long-term stability of the solid compound.[1] |
| Aqueous Solution Storage | Prepare fresh for each experiment. Do not store for more than one day.[1][2] | This compound is unstable in aqueous solutions.[1] |
| Sterilization | 0.22 µm syringe filter | Essential for maintaining sterility of the cell culture.[1] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a sterile, concentrated stock solution of this compound. It is imperative to prepare the aqueous solution fresh immediately before each experiment.[1][3]
Materials:
-
This compound powder (CAS 454-29-5)
-
Sterile, conical centrifuge tube (e.g., 15 mL or 50 mL)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2 or serum-free cell culture medium
-
Vortex mixer
-
Sterile syringe (e.g., 1 mL or 5 mL)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of sterile PBS (pH 7.2) or serum-free culture medium to the tube containing the this compound powder.
-
Complete Dissolution: Vortex the tube briefly to ensure the powder is fully dissolved.[1]
-
Volume Adjustment: Add the solvent to reach the final desired volume for your stock solution (e.g., to make a 100 mM stock).
-
Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Final Product: Dispense the sterile-filtered this compound stock solution into a new sterile tube.
-
Immediate Use: This freshly prepared stock solution should be immediately diluted into pre-warmed cell culture medium to achieve the final desired concentrations for your experiment.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of a this compound stock solution for cell culture experiments.
Caption: Workflow for preparing this compound solution.
Signaling Pathway
Elevated levels of homocysteine are known to induce oxidative stress, which can activate various downstream signaling pathways. The diagram below depicts a simplified pathway showing how homocysteine can lead to the activation of NF-κB, a key regulator of inflammation and cell survival.
References
Application Notes and Protocols for DL-Homocystine as an Analytical Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DL-Homocystine and its isotopically labeled analogs as analytical standards for the precise and accurate quantification of total homocysteine in biological matrices by mass spectrometry. The protocols outlined below are essential for clinical research, drug development, and metabolomics studies focusing on the homocysteine metabolic pathway and its relation to various physiological and pathological states.
Introduction
Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in one-carbon metabolism.[1] Elevated levels of total homocysteine in plasma (hyperhomocysteinemia) are recognized as an independent risk factor for cardiovascular diseases, neurodegenerative disorders, and other chronic conditions.[1][2] Accurate measurement of total homocysteine, which includes the reduced, oxidized (homocystine), and protein-bound forms, is crucial for both clinical diagnosis and research.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity, specificity, and speed.[1][4]
This compound, and particularly its stable isotope-labeled forms such as this compound-d8 or DL-Homocysteine-d4, are indispensable as internal standards for quantitative LC-MS/MS assays.[5][6][7] The use of a stable isotope-labeled internal standard is critical to correct for matrix effects and variations during sample preparation and analysis, ensuring the reliability of the results.[8]
Key Applications
-
Clinical Diagnostics: Measurement of total plasma homocysteine to aid in the diagnosis and management of hyperhomocysteinemia and related disorders.
-
Drug Development: Assessing the effect of therapeutic interventions on homocysteine metabolism.
-
Nutritional Research: Evaluating the impact of dietary factors, particularly B-vitamins (folate, B6, and B12), on homocysteine levels.[2]
-
Metabolomics: Profiling metabolites in the homocysteine pathway to understand complex disease mechanisms.[9][10]
Experimental Protocols
A typical workflow for the quantification of total homocysteine in plasma or serum involves a reduction step to release protein-bound homocysteine, followed by protein precipitation and LC-MS/MS analysis.
Protocol 1: Quantification of Total Homocysteine in Human Plasma/Serum by LC-MS/MS
This protocol is a generalized procedure based on common methodologies.[3][5][11]
1. Materials and Reagents:
-
This compound (for calibrators and quality controls)
-
This compound-d8 or DL-Homocysteine-d4 (Internal Standard)[5][6][7]
-
Tris-(2-carboxyethyl) phosphine (B1218219) (TCEP) or Dithiothreitol (DTT) as a reducing agent[8][11]
-
Methanol (B129727) or Acetonitrile (B52724) (for protein precipitation)
-
Formic Acid
-
Ultrapure Water
-
Human Plasma or Serum (for matrix-matched calibrators and QCs)
-
LC-MS/MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)[3][5]
2. Standard and Sample Preparation:
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound-d8 or DL-Homocysteine-d4 in an appropriate solvent.
-
Calibrators and Quality Controls (QCs): Prepare stock solutions of this compound in a suitable solvent. Serially dilute the stock solution with a surrogate matrix (e.g., 2% Bovine Serum Albumin or charcoal-stripped human plasma) to create a calibration curve and QC samples at various concentrations.[8]
-
Sample Preparation:
-
To 50 µL of plasma/serum sample, calibrator, or QC in a microcentrifuge tube, add 50 µL of the IS working solution.[5]
-
Add 50 µL of the reducing agent solution (e.g., TCEP or DTT).[5][8]
-
Vortex mix for 30 seconds and incubate at room temperature for 5-30 minutes.[5][11]
-
Add 200 µL of cold protein precipitation solvent (e.g., methanol or acetonitrile containing 0.1% formic acid).[5]
-
Vortex mix for 30 seconds and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.[5]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Gradient: A fast gradient to elute homocysteine and the internal standard.
-
Flow Rate: Typically 0.4-0.7 mL/min.[3]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.[3][5]
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).[3]
-
Transitions to Monitor:
-
Homocysteine: Precursor ion (m/z) -> Product ion (m/z)
-
Homocysteine-d4 (from Homocystine-d8): Precursor ion (m/z) -> Product ion (m/z)
-
-
Data Presentation
The performance of LC-MS/MS methods for total homocysteine quantification is evaluated based on several parameters. The following tables summarize typical quantitative data from validated methods.
Table 1: Method Validation Parameters for Total Homocysteine Quantification
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [3][5] |
| Lower Limit of Quantification (LLOQ) | 5.87 µmol/L | [5] |
| Intra-Assay Precision (%CV) | < 5% | [3][5] |
| Inter-Assay Precision (%CV) | < 6% | [3][5] |
| Accuracy (% Deviation from Nominal) | Within ±15% | [8] |
| Recovery (%) | 91.9 - 95.9% | [8] |
Table 2: Example of Calibrator and Quality Control Concentrations
| Sample Type | Concentration (µmol/L) |
| Calibrator 1 | 5.87 |
| Calibrator 2 | 12.5 |
| Calibrator 3 | 25.0 |
| Calibrator 4 | 50.7 |
| Low QC | ~8 |
| High QC | ~35 |
| Data derived from a commercially available kit.[5] |
Visualizations
Homocysteine Metabolic Pathway
The following diagram illustrates the central role of homocysteine in the methionine cycle and the transsulfuration pathway.
Caption: Homocysteine metabolism via the methionine cycle and transsulfuration pathway.
Experimental Workflow for Total Homocysteine Analysis
This diagram outlines the key steps in the analytical procedure for measuring total homocysteine in a biological sample.
References
- 1. Quantitative Analysis of Total Plasma Homocysteine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zivak.com [zivak.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput and simultaneous quantitative analysis of homocysteine-methionine cycle metabolites and co-factors in blood plasma and cerebrospinal fluid by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profiling of Homocysteine Metabolic Pathway Related Metabolites in Plasma of Diabetic Mellitus Based on LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Application of Deuterated DL-Homocysteine as an Internal Standard for Accurate Quantification of Total Homocysteine
Introduction
Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in the metabolism of methionine. Elevated levels of total homocysteine (tHcy) in plasma or serum, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for cardiovascular disease and other pathological conditions.[1][2][3] Consequently, the accurate and precise quantification of tHcy is of significant clinical and research interest. Stable isotope dilution analysis coupled with mass spectrometry is the gold standard for such bioanalytical measurements, and deuterated DL-Homocystine has emerged as a widely used and effective internal standard for this purpose.[4][5][6]
This document provides detailed application notes and protocols for the use of deuterated this compound as an internal standard in the quantitative analysis of total homocysteine in biological matrices, primarily human plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow. The internal standard, in this case, deuterated this compound, is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (deuterium). It co-elutes with the analyte during chromatographic separation and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, accurate quantification can be achieved, as this ratio corrects for variations in sample preparation, injection volume, and instrument response.[4][6]
Advantages of Using Deuterated this compound
The use of deuterated this compound, such as this compound-d8 or DL-Homocysteine-d4, offers several advantages:
-
High Accuracy and Precision: It effectively compensates for matrix effects and procedural losses during sample preparation and analysis, leading to highly accurate and reproducible results.[1][2]
-
Chemical and Physical Similarity: Being a stable isotope-labeled analog, it behaves almost identically to the endogenous homocysteine during extraction, derivatization (if any), and chromatography.
-
Co-elution with Analyte: This ensures that both the analyte and the internal standard are subjected to the same ionization conditions at the same time, minimizing analytical variability.
-
Specificity: The distinct mass difference allows for specific detection and quantification by mass spectrometry, even in complex biological matrices.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of total homocysteine using deuterated this compound as an internal standard with LC-MS/MS.
| Parameter | Typical Value/Range | Reference |
| Internal Standard Used | This compound-d8 (reduces to Homocysteine-d4) | [7][8][9] |
| Precursor Ion (m/z) of Homocysteine | 136 | [9][10] |
| Product Ion (m/z) of Homocysteine | 90 | [9][10] |
| Precursor Ion (m/z) of Homocysteine-d4 | 140 | [9][10] |
| Product Ion (m/z) of Homocysteine-d4 | 94 | [9][10] |
| Linearity Range | 2.5 - 60 µmol/L | [9] |
| Intra-assay Precision (%CV) | < 2% - 5.9% | [1][9] |
| Inter-assay Precision (%CV) | < 1.05% - 8% | [1][9] |
| Extraction Recovery | 83% - 92% | [10] |
| Lower Limit of Quantification (LLOQ) | 0.36 nmol/L | [11] |
Experimental Protocols
Reagents and Materials
-
Deuterated this compound (e.g., this compound-d8)
-
Homocysteine (for calibrators and quality controls)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris-(2-carboxyethyl) phosphine (B1218219) (TCEP))
-
Protein precipitation agent (e.g., Acetonitrile (B52724) with 0.1% formic acid)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
LC column (e.g., C18 or Cyano column)
-
Human plasma or serum (for calibrators, QCs, and samples)
Preparation of Stock Solutions, Calibrators, and Quality Controls
-
Internal Standard Stock Solution: Prepare a stock solution of deuterated this compound in a suitable solvent (e.g., water or a weak acid solution).
-
Analyte Stock Solution: Prepare a stock solution of homocysteine in a suitable solvent.
-
Working Calibrator Solutions: Serially dilute the analyte stock solution with a surrogate matrix (e.g., pooled human plasma or a buffer solution) to prepare a series of calibrators covering the desired concentration range.
-
Working Quality Control (QC) Solutions: Prepare QC samples at low, medium, and high concentrations within the calibration range in a similar manner to the calibrators.
Sample Preparation
A critical step in the analysis of total homocysteine is the reduction of disulfide bonds to release free homocysteine from its various forms (protein-bound, homocystine, and mixed disulfides).[7][12]
-
Aliquoting: Aliquot 50 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Addition of Internal Standard: Add 50 µL of the internal standard working solution to each tube.
-
Reduction: Add 50 µL of the reducing agent solution (e.g., DTT solution). Vortex briefly and incubate at room temperature for 5-10 minutes.[7][8]
-
Protein Precipitation: Add 200 µL of the protein precipitation agent (e.g., cold acetonitrile with 0.1% formic acid).[7][8]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.[7][8]
-
Transfer: Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of Mobile Phase A (aqueous) and Mobile Phase B (organic) is employed to separate homocysteine from other sample components. A common isocratic elution involves a high percentage of the organic phase.[10]
-
Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL of the prepared sample supernatant is injected.
-
-
Mass Spectrometry:
Visualizations
Caption: Experimental workflow for the quantification of total homocysteine.
Caption: Simplified metabolic pathway of homocysteine.
References
- 1. A rapid method to determine plasma homocysteine concentration and enrichment by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of homocysteine concentrations and stable isotope tracer enrichments in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Total Plasma Homocysteine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositori.mypolycc.edu.my [repositori.mypolycc.edu.my]
- 11. An accurate measurement method for serum homocysteine measurement by ID-LC/MS/MS and the application of external quality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Total Homocysteine in Plasma Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Administration of DL-Homocysteine Thiolactone in Pigs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elevated levels of homocysteine, a sulfur-containing amino acid, and its metabolites, such as DL-homocysteine thiolactone, are recognized as significant risk factors for various pathologies, including cardiovascular and neurodegenerative diseases. DL-homocysteine thiolactone is a reactive cyclic thioester of homocysteine that can lead to protein modification through N-homocysteinylation, inducing cellular damage and dysfunction.[1] Animal models, particularly in species with physiological similarities to humans like pigs, are crucial for elucidating the mechanisms of homocysteine-induced pathology and for the preclinical evaluation of therapeutic interventions.
These application notes provide detailed protocols for the in vivo administration of DL-homocysteine thiolactone in pigs to induce a state of hyperhomocysteinemia. Also included is an alternative method for inducing hyperhomocysteinemia through dietary manipulation. Furthermore, this document summarizes key quantitative data from porcine studies and visualizes implicated signaling pathways.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of administering DL-homocysteine thiolactone or inducing hyperhomocysteinemia in pigs.
Table 1: Plasma Amino Acid Concentrations in Pigs Following Continuous Infusion of DL-Homocysteine Thiolactone.
| Analyte | Control (Saline Infused) (μmol/L) | DL-Homocysteine Thiolactone Infused (0.68 g/kg/day for 13-60 days) (μmol/L) |
| Methionine | 43.6 | 116.6 |
| Homocystine | 0 | 67.4 |
| Cysteine-homocysteine disulfide | 4.3 | 49.2 |
| Taurine | 97.3 | 193.9 |
| α-amino-n-butyric acid | 16.5 | 147.4 |
| Total Cysteine | No significant change | No significant change |
| Cystine | 50.8 | 26.2 |
Table 2: Plasma Homocysteine Levels in Minipigs with Diet-Induced Hyperhomocysteinemia. [2][3]
| Group | Pre-protocol Plasma Homocysteine (μmol/L) | Plasma Homocysteine After 4 Months (μmol/L) |
| Control Diet | 4.91 ± 1.20 | 5.67 ± 1.14 |
| Methionine-Rich Diet | 4.91 ± 1.20 | 9.64 ± 4.10 |
Experimental Protocols
Protocol 1: Induction of Hyperhomocysteinemia by Continuous Intravenous Infusion of DL-Homocysteine Thiolactone
This protocol is based on a study that successfully induced experimental homocysteinemia in pigs. It is suitable for studies requiring a sustained and controlled elevation of homocysteine levels.
Materials:
-
DL-Homocysteine thiolactone hydrochloride (soluble in water)[4][5]
-
Sterile saline for injection
-
Intravenous catheters
-
Infusion pump
-
Swivel system for long-term infusion to allow animal movement[6][7]
-
Surgical supplies for catheter placement
Procedure:
-
Animal Model: Domestic pigs of a suitable age and weight for the study.
-
Acclimatization: House the pigs in an appropriate environment for a minimum of one week to allow for acclimatization before any procedures.
-
Catheter Placement:
-
Anesthetize the pig using standard veterinary procedures.
-
Surgically place an intravenous catheter into a suitable vein (e.g., jugular vein).
-
Exteriorize the catheter and connect it to a swivel system to prevent twisting of the infusion line and allow the pig to move freely within its enclosure.[6][7]
-
-
Preparation of Infusion Solution:
-
DL-Homocysteine thiolactone hydrochloride is soluble in water.[4][5] Prepare the infusion solution by dissolving the compound in sterile saline to the desired concentration.
-
The target dosage is 0.68 g/kg/day. The final concentration and infusion rate should be calculated based on the weight of the animal and the specifications of the infusion pump.
-
Example Calculation: For a 20 kg pig, the total daily dose is 13.6 g. If the infusion is to be delivered over 24 hours, the infusion rate of a solution with a concentration of 200 mg/mL would be 2.83 mL/hour.
-
-
Continuous Infusion:
-
Connect the infusion line to the catheter via the swivel system.
-
Commence the continuous intravenous infusion at the calculated rate.
-
The duration of the infusion can range from 13 to 60 days, depending on the experimental endpoint.
-
-
Monitoring:
-
Monitor the animals daily for any adverse effects.
-
Collect blood samples periodically to measure plasma homocysteine and other relevant biomarkers to confirm the hyperhomocysteinemic state.
-
Protocol 2: Induction of Hyperhomocysteinemia by a Methionine-Rich Diet
This protocol provides an alternative, non-invasive method to induce hyperhomocysteinemia in pigs.[2][3][8]
Materials:
-
Standard pig chow
-
L-methionine
-
Feed mixing equipment
Procedure:
-
Animal Model: Götingen minipigs or other suitable porcine models.
-
Acclimatization: Acclimatize the animals as described in Protocol 1.
-
Diet Preparation:
-
Control Diet: Standard pig chow. For example, a diet containing 1.28 g of methionine for a daily ration.[2]
-
Methionine-Rich Diet: Prepare a custom diet by supplementing the standard chow with L-methionine. A diet consisting of purified, delipidated calcium caseinates (30 g%), potato flour (58 g%), and other standard components, resulting in a daily intake of 3.45 g of methionine for a 400 g ration, has been shown to be effective.[2][3]
-
-
Feeding Regimen:
-
Monitoring:
Signaling Pathways and Visualizations
DL-homocysteine thiolactone and elevated homocysteine levels have been shown to impact several cellular signaling pathways, primarily through the induction of oxidative stress and impairment of insulin (B600854) signaling.
Homocysteine-Induced Oxidative Stress
Elevated homocysteine levels can lead to the production of reactive oxygen species (ROS), contributing to endothelial dysfunction and vascular damage.[2][9][10] This is thought to occur through the auto-oxidation of homocysteine and the uncoupling of nitric oxide synthase (NOS).[11]
Caption: Homocysteine-induced oxidative stress pathway.
Impairment of Insulin Signaling by Homocysteine Thiolactone
Homocysteine thiolactone has been demonstrated to interfere with insulin signaling, potentially contributing to insulin resistance. This interference occurs at the level of the insulin receptor and its downstream substrates.[4]
Caption: Inhibition of insulin signaling by DL-homocysteine thiolactone.
References
- 1. Effects of DL-Homocysteine Thiolactone on Cardiac Contractility, Coronary Flow, and Oxidative Stress Markers in the Isolated Rat Heart: The Role of Different Gasotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D,L-Homocysteine Thiolactone Hydrochloride - LKT Labs [lktlabs.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. A new system for continuous intravenous infusion of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new system for continuous intravenous infusion of pigs [repository.tno.nl]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Homocysteine induces mitochondrial dysfunction and oxidative stress in myocardial ischemia/reperfusion injury through stimulating ROS production and the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Conversion of DL-Homocystine to DL-Homocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homocysteine and its oxidized form, DL-Homocystine, are critical molecules in various biological processes, including the methionine cycle.[1][2][3] Elevated levels of homocysteine have been implicated as a risk factor for several diseases, making the study and synthesis of these compounds highly relevant in drug development and clinical research.[3][4][5] The electrochemical conversion of this compound to DL-Homocysteine offers a clean and efficient alternative to traditional chemical reduction methods, which often involve hazardous reagents and produce significant waste.[6][7][8][9] This document provides detailed application notes and experimental protocols for this electrochemical conversion, along with methods for the quantification of the resulting DL-Homocysteine.
Principle of the Electrochemical Conversion
The electrochemical reduction of this compound involves the cleavage of the disulfide bond to form two molecules of DL-Homocysteine. This is a two-electron reduction process that occurs at the cathode of an electrochemical cell. The overall reaction is as follows:
(HOOC-CH(NH₂)-CH₂-CH₂-S)₂ + 2H⁺ + 2e⁻ → 2 HOOC-CH(NH₂)-CH₂-CH₂-SH
This method allows for precise control over the reaction conditions and can lead to high product yields and purity.[10]
Core Electrochemical Reaction
Caption: Electrochemical reduction of this compound.
Experimental Workflow
The overall process for the electrochemical synthesis and analysis of DL-Homocysteine is outlined in the following workflow:
Caption: General experimental workflow.
Quantitative Data Summary
The following tables summarize key experimental parameters and results from various studies on the electrochemical synthesis of DL-Homocysteine.
Table 1: Electrolysis Conditions for this compound Reduction
| Parameter | Value | Source |
| Electrochemical Reactor | FM01-LC filter-press electrolyzer | [6][7] |
| Cathode Material | Carbon Felt (GF-S6) | [7] |
| Lead | [10] | |
| Graphite | [10] | |
| Anode Material | Dimensionally Stable Anode (DSA) | [6][7] |
| Graphite | [10] | |
| Membrane | Nafion 324 cationic membrane | [6][7] |
| Catholyte | This compound in HCl | [10] |
| Anolyte | 3-5 mol/L HCl | [10] |
| Current Density | 10-50 mA/cm² | [10] |
| Temperature | 20-30 °C | [10] |
| Flow Rate | 20-75 ml/min | [10] |
| Mode of Operation | Amperostatic (Constant Current) | [6][7] |
Table 2: Performance Metrics
| Metric | Value | Electrode | Source |
| Product Yield | 81.1% | Lead Cathode | [10] |
| Product Purity | 98.4% | Lead Cathode | [10] |
Detailed Experimental Protocols
Protocol 1: Electrochemical Synthesis of DL-Homocysteine
This protocol is based on the use of a filter-press type electrolytic cell.[6][7][10]
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl)
-
Deionized water
-
Nitrogen gas
-
FM01-LC electrochemical reactor or similar plate-and-frame electrolytic cell
-
Carbon felt cathode (or lead/graphite)
-
DSA anode (or graphite)
-
Nafion 324 membrane or equivalent
-
Potentiostat/Galvanostat (power supply)
-
Recirculation pumps and reservoirs for catholyte and anolyte
-
Heating/cooling system for temperature control
Procedure:
-
Electrolyte Preparation:
-
Prepare the catholyte by dissolving a known concentration of this compound in an aqueous HCl solution (e.g., 2 M HCl).
-
Prepare the anolyte, which is typically a 3-5 mol/L HCl solution.[10]
-
-
Electrolytic Cell Assembly:
-
Assemble the FM01-LC reactor with the carbon felt cathode, DSA anode, and Nafion membrane separating the cathodic and anodic compartments.[7] Ensure proper sealing to prevent leaks.
-
-
System Setup:
-
Electrolysis:
-
Reaction Monitoring and Completion:
-
Periodically take samples from the catholyte to monitor the progress of the reaction using a suitable analytical technique (see Protocol 2).
-
Continue the electrolysis until the desired conversion is achieved.
-
-
Product Isolation (Post-synthesis workup):
-
After the reaction is complete, stop the power supply and pumps.
-
The catholyte containing DL-Homocysteine can then be subjected to further purification steps such as impurity removal, dehydration, and condensation to obtain DL-Homocysteine thiolactone hydrochloride.[10]
-
Protocol 2: Quantification of DL-Homocysteine by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of homocysteine.[11][12] This protocol outlines a general procedure.
Materials and Equipment:
-
HPLC system with a fluorescence or electrochemical detector
-
C18 reverse-phase column
-
DL-Homocysteine standard
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Protein precipitation agent (e.g., trichloroacetic acid)
-
Derivatizing agent for fluorescence detection (if required)
-
Mobile phase (e.g., phosphate (B84403) buffer with an organic modifier)
Procedure:
-
Sample Preparation:
-
Collect a sample of the catholyte.
-
If the sample contains proteins (not typical for the synthesis product but relevant for biological samples), add a reducing agent like DTT to a final concentration of 100 mM to reduce any remaining disulfide bonds.[13]
-
Incubate for a short period (e.g., 10 minutes on ice).[13]
-
Precipitate proteins by adding a precipitating agent and centrifuge to collect the supernatant.[12][13]
-
-
Derivatization (for fluorescence detection):
-
If using a fluorescence detector, derivatize the free thiol groups in the supernatant with a fluorescent tag according to the specific reagent's protocol.[12]
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the components on the C18 column using an appropriate mobile phase gradient.
-
Detect the homocysteine peak using the fluorescence or electrochemical detector.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of the DL-Homocysteine standard.
-
Determine the concentration of DL-Homocysteine in the sample by comparing its peak area to the calibration curve.
-
Biological Context: The Methionine Cycle
DL-Homocysteine is a key intermediate in the methionine cycle. Understanding this pathway is crucial for researchers in drug development targeting metabolic disorders.
Caption: The Methionine Cycle and Homocysteine Metabolism.
Conclusion
The electrochemical conversion of this compound to DL-Homocysteine provides a valuable synthetic route for obtaining this important amino acid derivative. The methods outlined in this document offer a foundation for researchers to develop and optimize this process for their specific applications, from fundamental research to the synthesis of pharmaceutical intermediates. The provided protocols and data summaries serve as a comprehensive guide for the successful implementation and analysis of this electrochemical transformation.
References
- 1. (+-)-Homocysteine | C4H9NO2S | CID 778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Homocysteine : overview of biochemistry, molecular biology, and role in disease processes [edoc.unibas.ch]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. DL-Homocysteine | Drosophilia Population Genomics Project [dpgp.org]
- 6. researchgate.net [researchgate.net]
- 7. datapdf.com [datapdf.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN107325073A - A kind of new synthetic method of DL homocysteine thiolactones hydrochloride - Google Patents [patents.google.com]
- 10. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]
- 11. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: Stability of DL-Homocystine in Aqueous Solutions for Research Use
Introduction
DL-Homocystine, the disulfide form of the amino acid homocysteine, is a critical compound in various fields of research, including cardiovascular disease, neurobiology, and drug development. The stability of this compound in aqueous solutions is a crucial factor for obtaining reliable and reproducible experimental results. This application note provides a detailed overview of the stability of this compound in aqueous solutions, factors influencing its degradation, and protocols for its handling, storage, and stability assessment.
Physicochemical Properties and Solubility
This compound is a disulfide-containing amino acid. Its stability is intrinsically linked to the reactivity of the disulfide bond.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₆N₂O₄S₂ |
| Molecular Weight | 268.35 g/mol |
| Appearance | White to off-white solid |
| Solubility in Water | Sparingly soluble. Solubility can be increased by adjusting the pH to 11 with NaOH.[1] |
| Storage (Solid) | -20°C for up to 3 years.[2] |
| Storage (Aqueous Solution) | Recommended to be prepared fresh. If necessary, store at -20°C for up to 1 month or -80°C for up to 6 months.[2] It is not recommended to store aqueous solutions for more than one day.[3] |
Factors Affecting Stability in Aqueous Solutions
The primary degradation pathway for this compound in aqueous solution involves the cleavage of the disulfide bond. This process can be influenced by several factors:
-
pH: The stability of disulfide bonds is pH-dependent.[4] In alkaline conditions, the thiolate anion concentration increases, which can facilitate disulfide exchange reactions.[4]
-
Temperature: Increased temperature accelerates the rate of chemical degradation, including the cleavage of disulfide bonds.
-
Oxidizing and Reducing Agents: The disulfide bond is susceptible to both oxidation and reduction. Reducing agents will cleave the disulfide bond to yield two molecules of homocysteine. Strong oxidizing agents can lead to the formation of sulfonic acids.
-
Light: Exposure to sunlight or UV radiation can induce the photolysis of homocystine, leading to the fission of both S-C and S-S bonds.[5]
Degradation Pathways
The degradation of this compound in an aqueous research setting primarily follows non-enzymatic chemical pathways.
Quantitative Stability Data (Illustrative)
Specific kinetic data for the degradation of this compound in simple aqueous solutions is not extensively available in public literature. The following tables present illustrative data based on general principles of stability testing for similar compounds to guide researchers in designing their experiments. Actual degradation rates should be determined empirically for the specific conditions used.
Table 2: Illustrative Temperature Stability of this compound (1 mg/mL in pH 7.4 buffer)
| Temperature | Time (days) | % Remaining (Illustrative) |
| 4°C | 1 | >99% |
| 7 | 98% | |
| 30 | 95% | |
| 25°C (Room Temp.) | 1 | 98% |
| 7 | 90% | |
| 30 | 75% | |
| 40°C | 1 | 95% |
| 7 | 80% | |
| 30 | 60% |
Table 3: Illustrative pH Stability of this compound (1 mg/mL at 25°C for 7 days)
| pH | % Remaining (Illustrative) |
| 3.0 | 95% |
| 5.0 | 92% |
| 7.4 | 90% |
| 9.0 | 85% |
Experimental Protocols
Protocol for Preparation of this compound Aqueous Solution
This protocol describes the preparation of a stock solution of this compound.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or HPLC-grade)
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
1 M NaOH (for solubility enhancement)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
pH meter
-
0.22 µm sterile filter
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the desired volume of high-purity water or buffer to the powder.
-
Vortex the solution to aid dissolution.
-
If solubility is an issue, add 1 M NaOH dropwise while monitoring the pH until the this compound dissolves. Aim for a pH that is compatible with your experimental design, noting that higher pH may decrease stability.
-
Once dissolved, adjust the pH to the final desired value using dilute HCl or NaOH.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter.
-
Use the solution immediately. If short-term storage is necessary, aliquot into sterile tubes and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.
Protocol for Accelerated Stability Study of this compound
This protocol outlines a general procedure for conducting an accelerated stability study.
Materials:
-
Prepared this compound solution
-
Stability chambers or incubators set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Reversed-phase C18 HPLC column
-
Mobile phase reagents (e.g., HPLC-grade water, acetonitrile, formic acid)
-
This compound analytical standard
Procedure:
-
Prepare a stock solution of this compound as described in Protocol 6.1.
-
Aliquot the solution into multiple sealed vials to prevent evaporation.
-
Place the vials in stability chambers at various temperature conditions.
-
At specified time points (e.g., 0, 1, 7, 14, and 30 days), remove one vial from each condition.
-
Analyze the samples immediately by a validated stability-indicating HPLC method (see Protocol 6.3).
-
Calculate the percentage of remaining this compound by comparing the peak area to the time zero sample.
-
Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics.
Protocol for HPLC Analysis of this compound
This protocol provides a general method for the quantification of this compound. A reduction step is necessary to convert homocystine to homocysteine for many common derivatization and detection methods.
Materials:
-
This compound sample
-
Reducing agent solution (e.g., 10 mM Dithiothreitol, DTT, or Tris(2-carboxyethyl)phosphine, TCEP)
-
Internal standard (optional, e.g., a structural analog)
-
Derivatizing agent (if using fluorescence detection, e.g., o-phthalaldehyde, OPA)
-
HPLC system with UV or fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Sample Reduction: To a known volume of the this compound sample, add an equal volume of the reducing agent solution. Incubate at room temperature for 30 minutes.
-
Derivatization (for fluorescence detection): Follow the specific protocol for the chosen derivatizing agent. For OPA, mix the reduced sample with the OPA reagent in a basic buffer and inject it into the HPLC system.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or fluorescence with appropriate excitation and emission wavelengths for the chosen derivative.
-
-
Quantification: Create a standard curve using known concentrations of a this compound standard that has undergone the same reduction and derivatization procedure. Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Conclusion
The stability of this compound in aqueous solutions is a critical consideration for researchers. Degradation is primarily influenced by pH, temperature, and the presence of oxidizing or reducing agents. It is recommended to prepare solutions fresh and store them at low temperatures for short periods if necessary. For long-term studies or when using this compound as a critical reagent, it is imperative to conduct a stability study under the specific experimental conditions to ensure the accuracy and validity of the results.
References
Application Note: Homocysteine Turnover Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical junction in the metabolism of methionine.[1] Elevated plasma homocysteine levels, or hyperhomocysteinemia, have been identified as an independent risk factor for a variety of clinical conditions, including cardiovascular and cerebrovascular diseases.[2] Consequently, the accurate and precise quantification of homocysteine turnover is of significant interest in clinical research and drug development for understanding disease pathophysiology and evaluating therapeutic interventions.
This application note details a robust and sensitive method for the analysis of homocysteine turnover in human plasma using gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope tracer techniques. This methodology allows for the determination of key kinetic parameters of homocysteine metabolism, including remethylation and transsulfuration rates.
Principle of the Method
The analysis of homocysteine turnover involves the administration of a stable isotope-labeled precursor, typically [1-¹³C]-methionine, to trace its metabolic fate.[2] At isotopic steady state, the enrichment of the labeled homocysteine in plasma is measured by GC-MS. This allows for the calculation of the rate of appearance of homocysteine, providing insights into its production and clearance through the interconnected pathways of remethylation (to methionine) and transsulfuration (to cystathionine).[3]
Due to the non-volatile nature of homocysteine, a derivatization step is necessary to facilitate its analysis by GC-MS. This typically involves the reduction of disulfide bonds to release free homocysteine, followed by esterification and acylation to produce a volatile derivative. The use of a deuterated internal standard, such as DL-[3,3,3',3',4,4,4',4'-²H₈]-homocystine, is crucial for accurate quantification by correcting for any analyte loss during sample preparation and analysis.[2]
Data Presentation
The following tables summarize quantitative data on homocysteine turnover and related metabolic fluxes obtained from studies utilizing stable isotope methodologies.
Table 1: Homocysteine Kinetics in End-Stage Renal Disease (ESRD) Patients and Healthy Controls [3]
| Parameter | Healthy Controls (n=6) | Hemodialysis Patients (n=4) | P-value |
| Plasma Homocysteine (µmol/L) | 8.8 ± 0.8 | 29.5 ± 4.5 | <0.001 |
| Remethylation (µmol/kg/hr) | 3.8 ± 0.3 | 2.6 ± 0.2 | 0.03 |
| Transsulfuration (µmol/kg/hr) | 3.0 ± 0.1 | 2.5 ± 0.3 | 0.11 |
| Transmethylation (µmol/kg/hr) | 6.8 ± 0.3 | 5.2 ± 0.4 | 0.02 |
Data are presented as mean ± SEM.
Table 2: Homocysteine Flux through the Transsulfuration Pathway in a Human Hepatoma Cell Line (HepG2) [1][4]
| Condition | Homocysteine Flux through Transsulfuration (µmol h⁻¹ (L of cells)⁻¹) |
| Normoxia (Control) | 82 ± 7 |
| Oxidative Stress (100 µM H₂O₂) | 136 ± 15 |
| Oxidative Stress (100 µM t-butyl hydroperoxide) | 172 ± 23 |
Data are presented as mean ± SD.
Mandatory Visualizations
Caption: Homocysteine Metabolic Pathways.
Caption: GC-MS Experimental Workflow.
Experimental Protocols
Protocol 1: Plasma Sample Preparation for Total Homocysteine Analysis
This protocol is adapted from established methods for the quantification of total homocysteine in plasma.[2][5]
Materials:
-
Human plasma collected in EDTA-containing tubes
-
DL-[3,3,3',3',4,4,4',4'-²H₈]-homocystine (internal standard)
-
2-Mercaptoethanol or Dithiothreitol (DTT) (reducing agent)
-
Sulfosalicylic acid (for protein precipitation)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) (derivatizing agent)
-
Acetonitrile
-
Microcentrifuge tubes
-
Heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (DL-[3,3,3',3',4,4,4',4'-²H₈]-homocystine).
-
Add a reducing agent (e.g., 2-mercaptoethanol) to reduce the disulfide bonds.
-
Incubate the mixture at an elevated temperature (e.g., 100°C for 15 minutes) to facilitate the reduction.[5]
-
Cool the sample to room temperature.
-
Precipitate the plasma proteins by adding a deproteinizing agent such as sulfosalicylic acid.
-
Vortex the sample thoroughly and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
To the dried residue, add the derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) and a solvent like acetonitrile.
-
Heat the mixture to facilitate the derivatization reaction, forming the volatile bis-tert-butyldimethylsilyl derivative of homocysteine.
-
The derivatized sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of Derivatized Homocysteine
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for amino acid analysis (e.g., DB-5ms or equivalent).
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 250°C at 10°C/minute.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode.
-
Ions to Monitor:
Data Analysis and Turnover Calculation:
-
Isotope Ratio Measurement: Determine the peak areas of the ions corresponding to the unlabeled (tracee) and labeled (tracer) homocysteine, as well as the internal standard.
-
Standard Curve: Prepare a standard curve using known concentrations of labeled and unlabeled homocysteine to establish the relationship between isotope ratios and molar ratios.
-
Calculation of Homocysteine Turnover: The rate of appearance (Ra) of homocysteine, which reflects its turnover, can be calculated using the steady-state isotope dilution equation:
-
Ra = I * [(Ei / Ep) - 1]
-
Where:
-
I is the infusion rate of the stable isotope tracer.
-
Ei is the isotopic enrichment of the infusate.
-
Ep is the isotopic enrichment of plasma homocysteine at steady state.
-
-
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of homocysteine turnover. By utilizing stable isotope tracers, researchers can gain valuable insights into the dynamics of homocysteine metabolism in various physiological and pathological states. This information is crucial for advancing our understanding of diseases associated with hyperhomocysteinemia and for the development of targeted therapeutic strategies.
References
- 1. The quantitatively important relationship between homocysteine metabolism and glutathione synthesis by the transsulfuration pathway and its regulation by redox changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatographic-mass spectrometric determination of total homocysteine in human plasma by stable isotope dilution: method and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homocysteine and methionine metabolism in ESRD: A stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. haematologica.org [haematologica.org]
Application Notes and Protocols: Cell-Based Assays for Studying DL-Homocysteine Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homocysteine (Hcy), a sulfur-containing amino acid, is a critical intermediate in methionine metabolism.[1][2] Elevated levels of homocysteine in the plasma, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for a multitude of pathologies, including cardiovascular and neurodegenerative diseases.[3][4][5] A primary mechanism underlying the detrimental effects of high homocysteine levels is the induction of cellular damage through oxidative stress, apoptosis, and inflammation.[6][7][8] Cell-based assays are indispensable tools for elucidating the molecular mechanisms of DL-Homocysteine-induced cytotoxicity and for the preclinical evaluation of potential therapeutic interventions.[3][9]
These application notes provide a comprehensive guide to utilizing various cell-based assays to study the effects of DL-Homocysteine. Detailed protocols for assessing cell viability, apoptosis, and oxidative stress are presented, along with a summary of expected quantitative outcomes and visualizations of the key signaling pathways involved.
Key Signaling Pathways in DL-Homocysteine-Induced Cellular Damage
DL-Homocysteine exerts its cytotoxic effects through a complex network of signaling pathways. A key mechanism involves the overstimulation of the N-methyl-D-aspartate (NMDA) receptor, leading to excessive calcium influx and subsequent excitotoxicity, particularly in neuronal cells.[9] This calcium overload triggers downstream cascades, including the activation of the extracellular signal-regulated kinase (ERK) MAP kinase pathway, which contributes to neuronal damage.[9][10]
Furthermore, the auto-oxidation of the thiol group in homocysteine generates reactive oxygen species (ROS), leading to oxidative stress.[3][11] This oxidative imbalance can damage cellular components, including DNA, and activate stress-related pathways.[12] Ultimately, these events can converge on the activation of caspases, a family of proteases that execute the apoptotic program, leading to programmed cell death.[6][13] In some cell types, homocysteine can also promote an inflammatory response, further contributing to cellular damage.[14][15][16]
Key signaling pathways in DL-Homocysteine-induced cellular damage.
Data Presentation: Quantitative Effects of DL-Homocysteine
The following tables summarize typical quantitative findings from studies investigating the effects of DL-Homocysteine on cell viability, apoptosis, and oxidative stress. It is important to note that the effective concentration and exposure time can vary significantly depending on the cell type and the specific assay used.[13]
Table 1: Effects of DL-Homocysteine on Cell Viability
| Cell Type | Hcy Form | Concentration (µM) | Exposure Time | Assay | Result (% of Control Viability) | Reference |
| Rat Hippocampal Neurons | DL-Hcy | 250 | 22 hours | Hoechst/Trypan Blue | ~60% | [13] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | L-Hcy | 500 | 24 hours | Crystal Violet | 57% | [13] |
| PC12 Cells | L-Hcy | 10,000 (10 mM) | 24 hours | MTT | ~50% (IC50) | [13] |
| Neuroblastoma Cells | L-Hcy | 80 | 5 days | Not Specified | 20% | [13] |
| Human Glioblastoma Cells (T98G) | D,L-Hcy | ~50 | 3 days | Cell Death Assay | Significant cell death | [17] |
| H9c2 Cardiomyocytes | d,l-Hcy | 2700 | Not Specified | ATP Assay | Significant decrease in ATP | [5] |
Table 2: DL-Homocysteine-Induced Apoptosis and Oxidative Stress
| Cell Type | Hcy Form | Concentration (µM) | Exposure Time | Assay | Result (Fold Change vs. Control) | Reference |
| Rat Hippocampal Neurons | DL-Hcy | 250 | 4 hours | Caspase-3 Activity | Significant increase | [13] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | L-Hcy | 500 | 24 hours | Caspase-3 Activation | ~1.8-fold | [13] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | L-Hcy | 500 | 24 hours | Caspase-1 Activation | ~2-fold | [13] |
| PC12 Cells | L-Hcy | 10,000 (10 mM) | Not Specified | ROS Production | Significant increase | [13] |
| Human Endothelial Cells | L-Hcy | Not Specified | Not Specified | DNA Fragmentation (TUNEL) | 311% increase | [14] |
| H9c2 Cardiomyocytes | d,l-Hcy | 2700 | Not Specified | SAH Concentration | Significant increase | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cellular effects of DL-Homocysteine.
General Experimental Workflow
A generalized workflow for studying the impact of DL-Homocysteine on cultured cells is depicted below. This involves cell preparation, treatment with DL-Homocysteine, and subsequent analysis using specific assays.
General experimental workflow for studying DL-Homocysteine effects.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cultured cells of choice
-
Complete cell culture medium
-
DL-Homocysteine
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare a fresh stock solution of DL-Homocysteine in sterile PBS or cell culture medium.[3] Note: DL-Homocysteine solutions should be prepared fresh for each experiment.[3][13]
-
Remove the culture medium and add fresh medium containing various concentrations of DL-Homocysteine. Include a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until intracellular formazan (B1609692) crystals are visible under a microscope.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane (detected by Annexin V) and membrane integrity (assessed by PI).[6]
Materials:
-
DL-Homocysteine-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with DL-Homocysteine as described in the general workflow.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay
The 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.[3] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[18]
Materials:
-
DL-Homocysteine-treated and control cells
-
DCFH-DA solution
-
Serum-free cell culture medium
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Following DL-Homocysteine treatment, remove the culture medium.
-
Wash the cells twice with warm, serum-free medium.[3]
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[13][18]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[3]
-
Add PBS or serum-free medium to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[3] Alternatively, visualize and quantify fluorescence using a fluorescence microscope or analyze cells by flow cytometry.
-
Express the results as a fold change in fluorescence relative to the untreated control cells.
Troubleshooting and Considerations
-
DL-Homocysteine Stability: Always prepare DL-Homocysteine solutions fresh for each experiment to ensure consistent results.[3][13]
-
Cell Type Specificity: The susceptibility to DL-Homocysteine-induced damage varies among different cell types.[3] It is crucial to optimize the concentration and incubation time for your specific cell model.
-
Distinguishing Apoptosis from Necrosis: At high concentrations, DL-Homocysteine can induce necrosis.[13] It is advisable to use assays that can differentiate between these two modes of cell death, such as Annexin V/PI co-staining.[13]
-
Positive Controls: Include a known inducer of the specific cellular event being studied (e.g., hydrogen peroxide for oxidative stress, staurosporine (B1682477) for apoptosis) as a positive control to validate the assay.[3][13]
-
Antioxidant Controls: To confirm that the observed effects are mediated by oxidative stress, experiments can be performed in the presence of an antioxidant like N-acetylcysteine (NAC).[3]
References
- 1. Homocysteine : overview of biochemistry, molecular biology, and role in disease processes [edoc.unibas.ch]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homocysteine affects cardiomyocyte viability: concentration-dependent effects on reversible flip-flop, apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Homocysteine metabolism as the target for predictive medical approach, disease prevention, prognosis, and treatments tailored to the person - PMC [pmc.ncbi.nlm.nih.gov]
- 8. optimaldx.com [optimaldx.com]
- 9. benchchem.com [benchchem.com]
- 10. Homocysteine induces mitochondrial dysfunction and oxidative stress in myocardial ischemia/reperfusion injury through stimulating ROS production and the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. foodforthebrain.org [foodforthebrain.org]
- 12. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Frontiers | Homocysteine Causes Endothelial Dysfunction via Inflammatory Factor-Mediated Activation of Epithelial Sodium Channel (ENaC) [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Technical Support Center: DL-Homocysteine for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Homocysteine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and use of DL-Homocysteine for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving DL-Homocysteine for in vivo studies?
A1: The most common and recommended solvents for preparing DL-Homocysteine for in vivo administration are sterile physiological saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) at a physiological pH (typically 7.2-7.4). For direct administration to the brain, artificial cerebrospinal fluid (aCSF) is used.[1]
Q2: What is the maximum solubility of DL-Homocysteine in these solvents?
A2: The solubility of DL-Homocysteine can vary based on the solvent, pH, and temperature. Refer to the table below for a summary of reported solubility data. It is always recommended to perform a small-scale pilot test to confirm solubility at your desired concentration.
Q3: My DL-Homocysteine is not dissolving easily. What can I do?
A3: If you are experiencing difficulty dissolving DL-Homocysteine, you can try the following:
-
Vortexing: Agitate the solution vigorously using a vortex mixer.
-
Sonication: Use an ultrasonic bath to aid dissolution. For DL-Homocystine (the oxidized form), sonication is recommended.[2]
-
Gentle Warming: Warm the solution to 37°C. Avoid excessive heat, as it may degrade the compound.
-
pH Adjustment: The solubility of amino acids like homocysteine is pH-dependent.[3] While physiological pH is required for in vivo administration, slight adjustments within a biocompatible range may aid initial dissolution. However, be cautious as significant pH changes can impact the stability and biological activity of the compound and may not be suitable for your experimental model.
Q4: How stable are DL-Homocysteine solutions? How should they be stored?
A4: Aqueous solutions of homocysteine are known to be unstable due to oxidation of the thiol group. It is strongly recommended to prepare solutions fresh immediately before each experiment.[4] If short-term storage is unavoidable, some sources suggest that aliquots can be stored at -20°C for up to one month or -80°C for up to six months. However, repeated freeze-thaw cycles should be avoided. For optimal results and to ensure the integrity of your experiments, always prioritize the use of freshly prepared solutions.
Q5: What is the difference between using L-Homocysteine and DL-Homocysteine?
A5: L-Homocysteine is the biologically active isomer. DL-Homocysteine is a racemic mixture, meaning it contains equal amounts of the D- and L-isomers. Therefore, when using the DL-form, the effective concentration of the active L-isomer is half of the total concentration. It is crucial to be aware of which form was used when comparing your results to published studies.
Data Presentation: Solubility of Homocysteine and Related Compounds
The following table summarizes the quantitative solubility data for DL-Homocysteine and its related forms in various solvents.
| Compound | Solvent | pH | Temperature | Solubility | Citation |
| DL-Homocysteine | Water | Not Specified | 25°C | 27 mg/mL (199.73 mM) | [5] |
| DL-Homocysteine | PBS | 7.2 | Not Specified | 10 mg/mL (73.96 mM) | [6] |
| L-Homocysteine | PBS | 7.2 | Not Specified | ~5 mg/mL (~36.98 mM) | [4] |
| This compound | Water | 11 (adjusted with NaOH) | Not Specified | 10 mg/mL (37.26 mM) | [2] |
Note: The solubility of amino acids can be influenced by the presence of other solutes and the specific buffer composition.
Experimental Protocols
Protocol 1: Preparation of DL-Homocysteine for Intravenous (Tail Vein) Injection in Mice
This protocol is adapted from a method for inducing a sustained state of hyperhomocysteinemia.[1]
Materials:
-
DL-Homocysteine powder
-
Sterile 0.9% saline for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles (e.g., 27-30G)
Procedure:
-
In a sterile microcentrifuge tube, weigh the required amount of DL-Homocysteine powder to prepare the desired volume of a 1.6 mg/mL solution.
-
Add the appropriate volume of sterile 0.9% saline to the tube.
-
Vortex the solution until the DL-Homocysteine is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Draw the solution into a sterile syringe through a 0.22 µm syringe filter to ensure sterility.
-
Administer the solution to the mice via tail vein injection at the desired dosage (e.g., 1.6 mg/kg/day).[1]
-
This solution should be prepared fresh daily for the duration of the study.[1]
Protocol 2: Preparation of DL-Homocysteine for Intracerebroventricular (ICV) Injection in Rats
This protocol is for the direct administration of DL-Homocysteine into the brain.[1]
Materials:
-
DL-Homocysteine powder
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Hamilton syringe
Procedure:
-
In a sterile microcentrifuge tube, dissolve the required amount of DL-Homocysteine powder in sterile aCSF to achieve the desired final concentration (e.g., 2 µmol/µl).[1]
-
Vortex the solution until the powder is fully dissolved.
-
The freshly prepared solution is then slowly injected into the lateral ventricle using a Hamilton syringe as per the established stereotaxic surgery protocol.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in the solution upon standing or cooling | The concentration may be too high for the given solvent and temperature. Homocysteine is prone to oxidation, which can lead to the formation of less soluble homocystine. | Prepare a fresh solution at a slightly lower concentration. If possible, maintain the solution at 37°C until administration. Avoid storing solutions, even for short periods. |
| Inconsistent experimental results between batches | Degradation of the DL-Homocysteine stock solution. Variability in the preparation of the solution. Use of a different isomer (L- vs. DL-) than in previous experiments. | Always use freshly prepared solutions. Standardize the solution preparation protocol, including solvent, pH, and dissolution method. Confirm the isomer of homocysteine being used and ensure consistency. |
| Difficulty achieving the desired concentration in PBS | The desired concentration may exceed the solubility limit of DL-Homocysteine in PBS at physiological pH. | Refer to the solubility table. Consider if a slightly lower concentration is acceptable for the experimental design. If a higher concentration is absolutely necessary, a different vehicle may need to be explored, but this will require extensive validation for in vivo use. |
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: DL-Homocysteine Stability in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of DL-Homocysteine in experimental buffers. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: My DL-Homocysteine solution is giving inconsistent results in my cell viability assays. What could be the cause?
A1: High variability in results is often due to the instability of DL-Homocysteine in aqueous solutions. Homocysteine's sulfhydryl group (-SH) is prone to oxidation, leading to the formation of disulfide-linked dimers (homocystine) or mixed disulfides with other thiol-containing molecules. This oxidation process can be accelerated by factors such as pH, the presence of metal ions, and exposure to atmospheric oxygen. It is crucial to prepare DL-Homocysteine solutions fresh for each experiment and avoid storing them for more than a day.[1]
Q2: What is the recommended buffer for dissolving DL-Homocysteine?
A2: Sterile Phosphate-Buffered Saline (PBS) at a pH of 7.2 is a commonly recommended buffer for preparing DL-Homocysteine solutions.[1] The solubility of L-Homocysteine in PBS (pH 7.2) is approximately 5 mg/mL.[1]
Q3: How does pH affect the stability of DL-Homocysteine in my buffer?
A3: The rate of homocysteine oxidation is pH-dependent. The reducing effect of agents like Dithiothreitol (DTT) is most effective at a pH above 7.[2] Conversely, acidic conditions (pH 4.5-5.5) have been shown to promote the iron-dependent formation of homocysteine from methionine, which may also influence its degradation.[3] For maintaining the reduced state of homocysteine, a buffer with a pH between 7.0 and 8.0 is generally recommended.
Q4: Can I use antioxidants to prevent the oxidation of DL-Homocysteine?
A4: Yes, certain antioxidants can help prevent oxidation. However, their effects can be complex. For instance, while Vitamin C (ascorbic acid) can have antioxidant properties, it may also exhibit pro-oxidant effects, especially in the presence of transition metals.[4] A more reliable approach for in vitro experiments is to use a reducing agent like Dithiothreitol (DTT) to actively maintain the sulfhydryl group of homocysteine in its reduced state.
Q5: What is the difference between DL-Homocysteine and L-Homocysteine in experiments?
A5: L-Homocysteine is the biologically active isomer. DL-Homocysteine is a racemic mixture, meaning it contains equal amounts of the D- and L-isomers. Therefore, the effective concentration of the active L-isomer is half the total concentration of the DL-mixture you are using. Be sure to note which form is used when comparing your results to other studies.
Troubleshooting Guides
Issue: Rapid Loss of DL-Homocysteine Potency
-
Cause: Oxidation of the sulfhydryl group. This is often catalyzed by trace metal ions (e.g., Cu²⁺, Fe³⁺) in the buffer.[5]
-
Solution:
-
Prepare Fresh Solutions: Always prepare DL-Homocysteine solutions immediately before use. Do not store aqueous solutions for more than 24 hours.[6][1]
-
Use a Chelating Agent: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffer to sequester metal ions.
-
Add a Reducing Agent: Include a reducing agent such as Dithiothreitol (DTT) to maintain homocysteine in its reduced form.
-
Issue: Precipitate Formation in the DL-Homocysteine Stock Solution
-
Cause: The solubility of DL-Homocysteine may be exceeded, or changes in pH could be affecting its solubility.
-
Solution:
-
Verify Solubility: Ensure you are not exceeding the solubility limit of approximately 5 mg/mL in PBS (pH 7.2).[6][1]
-
Gentle Warming and Vortexing: Gentle warming and vortexing can aid in dissolution. For L-Homocysteine, heating to 60°C and sonication may be required for complete dissolution at higher concentrations.
-
pH Adjustment: Check the pH of your final solution, as significant deviations from neutral can affect solubility.
-
Quantitative Data Summary
| Stabilizer | Recommended Concentration | Efficacy | Reference |
| Dithiothreitol (DTT) | 1-10 mM | Maintains sulfhydryl groups in a reduced state. | [5][7] |
| EDTA | 1-5 mM | Chelates divalent metal ions that catalyze oxidation. | [8] |
| Sodium Fluoride (NaF) with EDTA | Not specified for buffers | Shown to be more effective than EDTA alone in stabilizing homocysteine in blood samples for up to several days at room temperature. | [9][10] |
Experimental Protocols
Protocol for Preparing a Stabilized DL-Homocysteine Stock Solution
This protocol provides a method for preparing a 100 mM stock solution of DL-Homocysteine with enhanced stability for use in cell culture and other in vitro assays.
Materials:
-
DL-Homocysteine powder
-
Sterile, nuclease-free water
-
1 M sterile stock solution of Dithiothreitol (DTT)
-
0.5 M sterile stock solution of EDTA (pH 8.0)
-
Sterile PBS (pH 7.2)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare Stabilized Buffer: In a sterile container, prepare the required volume of PBS (pH 7.2) containing a final concentration of 1 mM DTT and 1 mM EDTA. For example, to make 10 mL of stabilized buffer, add 10 µL of 1 M DTT and 20 µL of 0.5 M EDTA to 9.97 mL of sterile PBS.
-
Weigh DL-Homocysteine: In a sterile microcentrifuge tube, weigh the amount of DL-Homocysteine powder needed to achieve a 100 mM final concentration. (Molecular Weight of DL-Homocysteine = 135.18 g/mol ).
-
Dissolve DL-Homocysteine: Add the stabilized buffer to the DL-Homocysteine powder. Vortex briefly to ensure complete dissolution.
-
Sterile Filtration: Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Immediate Use: Immediately dilute the stock solution to the final desired concentrations in your pre-warmed cell culture medium or experimental buffer.
-
Storage: While it is highly recommended to use the solution fresh, if temporary storage is unavoidable, aliquot and store at -20°C for no longer than one week. Avoid multiple freeze-thaw cycles. For long-term storage, keep the DL-Homocysteine as a powder at -20°C.[1]
Visualizations
Caption: Oxidation of DL-Homocysteine to its disulfide form, homocystine.
Caption: Workflow for preparing a stabilized DL-Homocysteine solution.
Caption: Mechanisms of EDTA and DTT in preventing homocysteine oxidation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. neolab.de [neolab.de]
- 3. Quantitative analysis of homocysteine in liquid by terahertz spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ascorbic acid and EDTA on vascular concentration-response to catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Detection of Homocysteine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nvkc.nl [nvkc.nl]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DL-Homocysteine Detection with Fluorescent Probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorescent probes to detect DL-Homocysteine (Hcy).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to selectively detect DL-Homocysteine over other biothiols like Cysteine (Cys) and Glutathione (B108866) (GSH)?
The primary challenge in the selective detection of Hcy lies in its structural similarity to other biothiols, particularly Cys. Hcy and Cys differ by only a single methylene (B1212753) group in their carbon skeletons.[1] This structural closeness results in similar chemical reactivity, making it difficult for fluorescent probes to differentiate between them.[2][3][4] Furthermore, in biological systems, the concentration of GSH is typically much higher (1–10 mM) than that of Cys (30–200 µM) and Hcy, adding another layer of complexity to selective detection.[2]
Q2: What are the common reaction mechanisms employed by fluorescent probes for Hcy detection?
Fluorescent probes for Hcy detection are often designed based on specific chemical reactions that lead to a change in their fluorescence properties. Common mechanisms include:
-
Michael Addition and Cyclization: Many probes utilize a tandem reaction involving a Michael addition of the thiol group of Hcy to an electron-deficient double bond on the probe, followed by an intramolecular cyclization. The different ring sizes formed by the reaction with Hcy (a six-membered ring) versus Cys (a five-membered ring) can lead to distinct optical responses.[5]
-
Intramolecular Charge Transfer (ICT): Some probes are designed with a donor-acceptor structure. The binding of Hcy can modulate the ICT process, causing a significant shift in the emission wavelength and a ratiometric response.[6]
-
Nucleophilic Aromatic Substitution: Probes containing a good leaving group on an aromatic ring can react with the thiol group of Hcy, leading to a "turn-on" fluorescence signal.[7]
Q3: How does pH affect the detection of DL-Homocysteine?
The pH of the reaction medium is a critical parameter that can be modulated to achieve selective detection of Hcy. The pKa values of the thiol groups of Cys (pKa ≈ 8.0), Hcy (pKa ≈ 8.87), and GSH (pKa ≈ 9.2) are different.[5] By carefully controlling the pH, it is possible to favor the deprotonation and subsequent nucleophilic reaction of one biothiol over the others. For instance, at a specific pH, a probe might exhibit a ratiometric response to Cys while only showing a turn-on response to Hcy.[5] Basic conditions are generally favorable for monitoring Hcy.[8]
Troubleshooting Guide
Problem 1: High background fluorescence or low signal-to-noise ratio (SNR).
-
Possible Cause: Autoxidation of the fluorescent probe.
-
Possible Cause: Non-specific binding or reaction of the probe.
-
Solution: Optimize the probe concentration and incubation time. Use the lowest effective probe concentration to minimize background signal. Ensure that the washing steps after probe incubation are thorough to remove any unbound probe.[9]
-
-
Possible Cause: Suboptimal imaging parameters.
-
Solution: Optimize the gain or exposure time of the fluorescence microscope or plate reader to maximize the signal from the sample while minimizing background noise. A signal-to-noise ratio of 3 is generally considered the lower limit for accurate detection.[10]
-
Problem 2: Inconsistent or non-reproducible fluorescence readings.
-
Possible Cause: Instability of DL-Homocysteine in solution.
-
Solution: DL-Homocysteine is unstable in aqueous solutions and should be prepared fresh immediately before each experiment.[9]
-
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Use cells within a consistent and low passage range. Ensure cells are healthy and in the logarithmic growth phase before treatment.[9]
-
-
Possible Cause: Variable probe loading.
-
Solution: Standardize the incubation time and concentration of the fluorescent probe. Ensure gentle but thorough washing to remove extracellular probe consistently across all samples.[9]
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of 96-well plates as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier.[9]
-
Problem 3: Poor selectivity for Hcy over Cys and GSH.
-
Possible Cause: The chosen probe has inherently low selectivity.
-
Possible Cause: Incorrect pH of the buffer.
-
Possible Cause: Interference from other cellular components.
-
Solution: Run control experiments with other relevant amino acids and biological thiols to confirm the selectivity of your probe under your experimental conditions.[5]
-
Quantitative Data Summary
The following tables summarize the performance characteristics of several recently developed fluorescent probes for DL-Homocysteine detection.
Table 1: Performance of Selected Fluorescent Probes for Homocysteine (Hcy) Detection.
| Probe Name | Detection Limit (nM) | Linear Range (µM) | Response Time | Emission Shift (nm) | Fold Enhancement | Reference |
| BPC | 76.6 | 0 - 15 | < 10 min | N/A | ~12 (for Cys) | [8] |
| NL | 828 | 0.828 - 20 | N/A | N/A | ~3-fold | [2] |
| Probe 1 | 180 | N/A | < 30 min | 526 to 446 | ~258-fold (I446/I526 ratio) | [6] |
| TP3 | 200 (for Cys) | 0 - 70 (for Cys) | N/A | N/A | N/A | [13] |
Note: Data for some probes may be for Cysteine (Cys) if they are designed for both. "N/A" indicates that the data was not available in the cited source.
Experimental Protocols
General Protocol for Hcy Detection in Live Cells using a Fluorescent Probe:
This protocol provides a general framework. Specific details such as probe concentration, incubation times, and buffer composition should be optimized based on the specific probe and cell line being used.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-80%).
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Prepare a fresh stock solution of DL-Homocysteine in serum-free culture medium or PBS (pH 7.4).[9]
-
Prepare the imaging buffer (e.g., PBS or HBSS).
-
-
Hcy Treatment:
-
Remove the culture medium from the cells and wash them twice with the imaging buffer.
-
Add the DL-Homocysteine solution at the desired concentrations to the cells. Include an untreated control group.
-
Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C.[9]
-
-
Probe Loading:
-
Remove the Hcy-containing medium and wash the cells twice with the imaging buffer.
-
Add the fluorescent probe solution (diluted to the final working concentration in imaging buffer) to the cells.
-
Incubate for the recommended time (e.g., 15-30 minutes) at 37°C, protected from light.[14]
-
-
Imaging:
-
Remove the probe solution and wash the cells gently three times with the imaging buffer to remove any extracellular probe.[9]
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.
-
Visualizations
Signaling Pathway: Intramolecular Charge Transfer (ICT) Modulation
Caption: ICT modulation by Hcy binding.
Experimental Workflow: Live Cell Imaging of Hcy
Caption: General workflow for Hcy detection.
Logical Relationship: Troubleshooting Poor Selectivity
Caption: Troubleshooting poor Hcy selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A dual emission fluorescent probe enables simultaneous detection of glutathione and cysteine/homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pH-Dependent Fluorescent Probe That Can Be Tuned for Cysteine or Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorescence Ratiometric Probe for Cysteine/Homocysteine and Its Application for Living Cell Imaging [file.scirp.org]
- 7. A multi-signal fluorescent probe for simultaneously distinguishing and sequentially sensing cysteine/homocysteine, glutathione, and hydrogen sulfide in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescent probe for concurrent detection of cysteine, homocysteine, and superoxide anion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 11. A near-infrared fluorescent probe for direct and selective detection of cysteine over homocysteine and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A fluorescein-based probe with high selectivity to cysteine over homocysteine and glutathione - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Multi-channel colorimetric and fluorescent probes for differentiating between cysteine and glutathione/homocysteine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. The design of a homocysteine fluorescent probe based on Rhodamine B and its responsiveness in the serum of cerebral infarction patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in DL-homocysteine thiolactone hydrochloride synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low yield, during the synthesis of DL-homocysteine thiolactone hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of low yield in the synthesis of DL-homocysteine thiolactone hydrochloride from DL-methionine?
Low yield can stem from several factors throughout the synthesis process. The most common issues include:
-
Incomplete Demethylation: The initial step of converting DL-methionine to DL-homocysteine may not go to completion.
-
Side Reactions: Oxidation of the free thiol group in homocysteine can lead to the formation of disulfide byproducts like DL-homocystine.
-
Product Hydrolysis: The thiolactone ring is susceptible to hydrolysis back to homocysteine, especially under neutral or alkaline conditions.[1]
-
Inefficient Purification: Co-precipitation of inorganic salts (e.g., sodium chloride) with the product can complicate purification and lead to significant loss of material.[2]
-
Suboptimal Reaction Conditions: Incorrect temperature, presence of moisture, or improper reagent stoichiometry can all negatively impact the reaction efficiency.
Q2: How can I ensure the initial demethylation of DL-methionine using sodium in liquid ammonia (B1221849) is complete?
The demethylation step is critical and highly sensitive to reaction conditions. To ensure it proceeds to completion:
-
Maintain Anhydrous Conditions: Use dry solvents and glassware. The reaction is sensitive to water, which can consume the sodium metal.
-
Strict Temperature Control: The reaction should be maintained at a very low temperature, typically between -35°C and -40°C.[3] Temperatures that are too high can lead to side reactions.
-
Incremental Addition of Sodium: Add the sodium metal in small portions to control the reaction rate and temperature.[3]
-
Reaction Monitoring: Follow the reaction's progress using a suitable analytical method, such as liquid chromatography, to confirm the disappearance of the starting material (DL-methionine).[3]
-
Effective Quenching: After the reaction is complete, carefully quench the excess sodium metal with ammonium (B1175870) chloride before allowing the reaction to warm up.[2][3]
Q3: My yield is significantly lower after the cyclization and workup steps. What could be the problem?
If the demethylation was successful, yield loss during workup often points to issues with the cyclization or isolation:
-
Incorrect pH for Cyclization: The cyclization of DL-homocysteine to its thiolactone form is an acid-catalyzed intramolecular esterification. It is crucial to adjust the pH to a highly acidic level (e.g., pH 1) with concentrated hydrochloric acid to drive the reaction forward and precipitate the hydrochloride salt.[3]
-
Thiolactone Hydrolysis: The five-membered thiolactone ring can reopen if exposed to neutral or basic pH for extended periods.[1] Ensure the solution remains strongly acidic throughout the workup and isolation process.
-
Azeotropic Water Removal: Residual water can hinder crystallization and may need to be removed azeotropically with an aromatic hydrocarbon like toluene (B28343) before the final isolation step.[2]
Q4: My final product is contaminated with inorganic salts. How does this affect my yield and how can I improve purity?
Contamination with inorganic salts, primarily sodium chloride, is a common issue when using sodium-based reagents followed by acidification with HCl.[2]
-
Impact on Yield: High salt content inflates the crude product weight, making the true yield seem higher than it is. Subsequent purification to remove these salts inevitably leads to product loss, resulting in a low final yield of the pure compound.
-
Purification Strategies:
-
Cation Exchange Resin: Using a cation exchange resin is an effective method to remove sodium ions before the final acidification and concentration steps.[3][4]
-
Phase Transfer Catalyst: Employing a phase transfer catalyst in an aqueous alcoholic medium can help precipitate and remove sodium chloride more effectively.[2]
-
Recrystallization: Recrystallizing the final product from a suitable solvent system, such as water or ethanol (B145695), can help remove residual salts.[2][3]
-
Q5: What are the primary side products and how can their formation be minimized?
The main side products are typically this compound and unreacted DL-homocysteine.
-
This compound: This disulfide dimer forms from the oxidation of the thiol group on DL-homocysteine. To minimize its formation, maintain an inert atmosphere (e.g., argon or nitrogen) during the reaction and workup, especially when the thiol is in its free, unprotected form.
-
Residual DL-Homocysteine: This indicates incomplete cyclization. Ensure a sufficiently low pH and adequate reaction time during the cyclization step. Removing water from the reaction mixture can also help drive the equilibrium towards the thiolactone product.
Data on Synthesis Yields
The yield of DL-homocysteine thiolactone hydrochloride can vary significantly depending on the synthetic route and purification method.
| Starting Material | Key Reagents / Conditions | Reported Yield (%) | Reference |
| DL-Methionine | 1. Na, liquid NH₃, -40°C2. Cation exchange resin3. Conc. HCl | 79% | [3] |
| Distillate from Intermediate | I₂, NH₄OH, 65°C, 0.6 MPa | 94.95% | [3] |
| Disodium salt of DL-homocysteine | 1. HCl2. Phase Transfer Catalyst (TBAB) | 85% | [2] |
| DL-Methionine | H₂SO₄, Electrolytic Reduction | 84.1% | [5] |
| N-acetyl homocysteine thiolactone | 37% HCl, reflux | 94% | [6] |
Key Experimental Protocol: Synthesis from DL-Methionine
This protocol is based on the widely used method involving demethylation with sodium in liquid ammonia.[3][4]
1. Demethylation of DL-Methionine
-
In a three-necked flask equipped with a dry ice-condenser and a mechanical stirrer, add DL-methionine.
-
Cool the flask to -40°C using a dry ice-acetonitrile bath.
-
Condense dry ammonia gas into the flask until the DL-methionine is completely dissolved.
-
While maintaining the temperature between -35°C and -40°C, add small, chopped pieces of sodium metal portion-wise. The solution will develop a persistent deep blue color upon completion.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC) to ensure all DL-methionine has been consumed.
-
Once complete, quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
2. Cyclization and Isolation of DL-homocysteine thiolactone hydrochloride
-
Dissolve the solid residue from the previous step in deionized water.
-
Pass the aqueous solution through a column packed with a strong acid cation exchange resin to remove sodium and ammonium ions.
-
Collect the eluent, which now contains DL-homocysteine.
-
Adjust the pH of the eluent to 1 by the careful addition of concentrated hydrochloric acid while cooling in an ice bath.
-
Concentrate the acidic solution under reduced pressure using a rotary evaporator. The product, DL-homocysteine thiolactone hydrochloride, will crystallize.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol or acetone, and dry under vacuum.
-
The product can be further purified by recrystallization from water or an alcohol-water mixture.[3]
Visualizations
Synthesis Pathway from DL-Methionine
Caption: Reaction scheme for the synthesis of DL-homocysteine thiolactone HCl from DL-methionine.
Troubleshooting Workflow for Low Yield
Caption: A decision tree to troubleshoot potential causes of low synthesis yield.
References
- 1. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Process For Preparation Of Dl Homocysteine Thiolactone Hydrochloride [quickcompany.in]
- 3. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN107325073A - A kind of new synthetic method of DL homocysteine thiolactones hydrochloride - Google Patents [patents.google.com]
- 5. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]
- 6. KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone - Google Patents [patents.google.com]
Technical Support Center: Minimizing DL-Homocysteine Interference in Metabolic Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to DL-Homocysteine interference in metabolic assays.
Troubleshooting Guide
High concentrations of DL-Homocysteine in experimental samples can lead to inaccurate results in various metabolic assays. This guide provides solutions to common problems encountered during such experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly High Signal / False Positives | Interference from other thiols: Cysteine and glutathione (B108866) are structurally similar to homocysteine and can cross-react with detection reagents, leading to an overestimation of homocysteine levels.[1] This is particularly problematic in assays relying on the chemical reactivity of the thiol group.[1] | Chromatographic Separation: Employ techniques like High-Performance Liquid Chromatography (HPLC) to separate homocysteine from other thiols before detection.[1] Selective Probes/Enzymes: Utilize assays with higher specificity for homocysteine.[1] Chemical Modification: Use agents like triphenylphosphine (B44618) (PPh3) to selectively mask interfering thiols.[1] Optimize Reaction Conditions: Adjusting pH or incubation times may favor the reaction with homocysteine.[1] |
| Low Signal / Poor Recovery | Incomplete reduction of disulfide bonds: A significant portion of homocysteine in biological samples exists in oxidized forms (disulfides) or bound to proteins. Incomplete reduction will lead to an underestimation of total homocysteine.[1] Inefficient deproteinization: Residual proteins can interfere with the assay.[1] Degradation of homocysteine: DL-Homocysteine is unstable in aqueous solutions and should be prepared fresh before each experiment.[2] | Verify Reducing Agent Efficiency: Ensure your reducing agent (e.g., DTT, TCEP) is fresh and used at the recommended concentration.[1] Optimize Deproteinization: Ensure complete protein precipitation and careful separation of the supernatant.[1] Perform Spike and Recovery Experiment: Add a known amount of homocysteine to your sample matrix to assess the efficiency of your extraction and detection. A good recovery is typically within 85-115%.[1] |
| High Variability Between Replicates or Experiments | Inconsistent sample handling: Variations in sample collection, storage, and freeze-thaw cycles can affect homocysteine stability.[1] Instability of homocysteine solution: Using previously prepared and stored homocysteine solutions can lead to degradation and inconsistent results.[2] Edge effects in microplates: Evaporation and temperature fluctuations in the outer wells of microplates can affect results. | Standardize Sample Protocol: Ensure consistent procedures for sample collection, processing, and storage. Avoid repeated freeze-thaw cycles.[1] Prepare Fresh Solutions: Always prepare DL-Homocysteine solutions fresh from powder for each experiment.[2] Mitigate Plate Edge Effects: Avoid using the outer wells of 96-well plates or fill them with sterile PBS or media. |
| Discrepancies Between Different Assay Types | Different assay principles: Immunoassays, enzymatic assays, and chromatographic methods have different specificities and susceptibilities to interference.[1] For example, immunoassays may show cross-reactivity with structurally similar molecules. | Use a Reference Method: HPLC is often considered a reference method due to its ability to separate analytes.[3] Understand Assay Limitations: Be aware of the potential for interference in the specific assay you are using. |
Quantitative Data Summary
Interference of Cysteine and Glutathione in Homocysteine Assays
The following table summarizes the quantitative interference of cysteine and glutathione in various homocysteine detection methods.
| Assay Method | Interferent | Molar Excess of Interferent vs. Hcy | Reported Interference (%) |
| Fluorometric Assay Kit | Cysteine | 8-fold | ≤15%[1] |
| Fluorometric Assay Kit | Glutathione | 8-fold | ≤2%[1] |
Spike and Recovery of Homocysteine in Different Assay Methods
This table presents typical recovery rates for homocysteine in plasma samples using different analytical techniques.
| Assay Method | Spike Concentration | Mean Recovery (%) |
| UHPLC-MS/MS | 250 ng/mL | 92.4%[4] |
| UHPLC-MS/MS | 500 ng/mL | 83.79%[4] |
| HPLC with Fluorescence Detection | - | 99.92%[5] |
Experimental Protocols
Protocol for Total Homocysteine Measurement in Plasma by HPLC with Fluorescence Detection
This method is based on the reduction of disulfide bonds, deproteinization, and derivatization followed by HPLC analysis.
Materials:
-
Plasma samples collected in EDTA tubes
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (reducing agent)
-
Trichloroacetic acid (TCA) solution (for deproteinization)
-
Ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) solution (derivatization agent)
-
Internal Standard (e.g., 2-mercaptoethylamine)
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Procedure:
-
Sample Collection: Collect whole blood in EDTA tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.[1] Samples should be processed as soon as possible.[6]
-
Reduction: To 50 µL of plasma, add 25 µL of internal standard and 10 µL of 100 g/L TCEP. Incubate for 30 minutes at room temperature.[7]
-
Deproteinization: Add 90 µL of 100 g/L TCA containing 1 mmol/L EDTA. Vortex vigorously for 1 minute and incubate on ice for 10 minutes.[1][7]
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Derivatization: Transfer 50 µL of the supernatant to a new tube. Add 10 µL of 1.55 mol/L NaOH, 125 µL of borate (B1201080) buffer (pH 9.5), and 50 µL of 1 g/L SBD-F. Incubate for 60 minutes at 60°C.[7]
-
HPLC Analysis: Inject 10-20 µL of the derivatized sample into the HPLC system.[7][8]
-
Quantification: Calculate the homocysteine concentration using the internal standard method by integrating the peak areas.[8]
Protocol for an Enzymatic Homocysteine Assay
This protocol outlines a general procedure for an enzymatic assay for total homocysteine.
Principle: Oxidized homocysteine is first reduced to free homocysteine. The free homocysteine then reacts with a co-substrate, S-adenosylmethionine (SAM), catalyzed by a homocysteine-specific enzyme, to form methionine and S-adenosylhomocysteine (SAH). The amount of SAH produced, which is proportional to the initial homocysteine concentration, is then measured.
Materials:
-
Serum or plasma samples
-
Homocysteine assay kit containing:
-
Assay Buffer
-
Reducing Agent (e.g., DTT or TCEP)
-
Enzyme Mix
-
Substrate
-
Standard
-
-
Microplate reader
Procedure:
-
Sample Preparation: Collect serum or plasma. If not used immediately, store at -20°C or below.[9]
-
Reagent Preparation: Prepare working solutions of the assay buffer, enzyme mix, and substrate according to the kit manufacturer's instructions.
-
Standard Curve Preparation: Prepare a series of homocysteine standards by diluting the provided stock solution.
-
Reaction Setup:
-
Add samples and standards to the wells of a microplate.
-
Add the reducing agent to all wells and incubate to convert oxidized homocysteine to its free form.
-
Initiate the enzymatic reaction by adding the enzyme mix and substrate.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculation: Determine the homocysteine concentration in the samples by comparing their readings to the standard curve.
Protocol for Assessing Cell Viability (MTT Assay) after DL-Homocysteine Treatment
This protocol is for determining the effect of DL-Homocysteine on the viability of cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[10]
Materials:
-
Cultured cells (e.g., neuronal cells)
-
96-well plates
-
DL-Homocysteine
-
Cell culture medium
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a buffered detergent solution)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Prepare various concentrations of DL-Homocysteine in fresh cell culture medium. Remove the old medium and add 100 µL of the treatment medium to each well. Include untreated control wells.[10]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.[10]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[10]
-
Formazan Formation: Return the plate to the incubator and incubate for 2 to 4 hours, or until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control to determine the effect of DL-Homocysteine on cell viability.
Visualizations
Caption: Homocysteine metabolism and pathways of interference in metabolic assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. repositori.mypolycc.edu.my [repositori.mypolycc.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. eaglebio.com [eaglebio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of DL-Homocysteine Stock Solutions
Welcome to the Technical Support Center for DL-Homocysteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of DL-Homocysteine stock solutions to ensure experimental consistency and accuracy.
Frequently Asked Questions (FAQs)
Q1: My experimental results with DL-Homocysteine are inconsistent. What could be the cause?
A1: Inconsistent results are frequently linked to the instability of DL-Homocysteine in aqueous solutions. The thiol group of homocysteine is susceptible to oxidation, leading to the formation of its disulfide form, DL-Homocystine, and other oxidized species. This degradation can alter the effective concentration of the active compound in your experiments. It is crucial to prepare DL-Homocysteine solutions fresh for each experiment.[1]
Q2: What is the recommended method for preparing a DL-Homocysteine stock solution?
A2: To minimize degradation, it is recommended to prepare a fresh stock solution immediately before each experiment. Dissolve the DL-Homocysteine powder in a suitable sterile buffer, such as PBS (pH 7.2), or serum-free culture medium to your desired concentration.[1] For enhanced stability, consider preparing the solution in a deoxygenated buffer and/or supplementing with a reducing agent like Dithiothreitol (DTT).
Q3: How should I store the solid DL-Homocysteine powder?
A3: The solid powder form of DL-Homocysteine is relatively stable. For long-term storage, it is best to keep it at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3]
Q4: Can I store DL-Homocysteine stock solutions? If so, for how long and at what temperature?
A4: While preparing fresh is always best, if you must store a stock solution, it is recommended to do so for a limited time. For short-term storage, aliquots of the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[2][4] It is critical to store the solution in single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q5: What is the primary degradation product of DL-Homocysteine in solution?
A5: The primary degradation pathway for DL-Homocysteine in solution is oxidation. Two molecules of homocysteine can be oxidized to form one molecule of homocystine, which is a disulfide. This process can be accelerated by the presence of oxygen and certain metal ions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability or other functional assays between experiments. | Degradation of DL-Homocysteine in the stock solution. | Always prepare a fresh stock solution of DL-Homocysteine immediately before each experiment. Do not store aqueous solutions for more than one day.[1] |
| Loss of compound activity over the course of a long experiment. | Oxidation of DL-Homocysteine in the working solution (e.g., cell culture media). | If the experiment runs for an extended period, consider replacing the media with freshly prepared DL-Homocysteine at regular intervals. |
| Precipitate forms in the stock solution upon thawing. | The solution may have become supersaturated, or the compound has degraded to a less soluble form. | Prepare a fresh solution. Ensure the initial dissolution was complete. If using a buffer, ensure its components are compatible with DL-Homocysteine at the storage temperature. |
| Inconsistent results when using different batches of DL-Homocysteine powder. | The quality of the solid compound may vary. | Ensure you are using a high-purity grade of DL-Homocysteine. Store the powder under the recommended conditions (-20°C, desiccated). |
Data Presentation
Table 1: Recommended Storage Conditions for DL-Homocysteine
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | ≥ 4 years[1] | Store in a tightly sealed container, protected from light and moisture. |
| Aqueous Stock Solution | Room Temperature | Not Recommended | Significant degradation can occur. |
| Aqueous Stock Solution | 2-8°C | < 24 hours | Prepare fresh daily for best results. |
| Aqueous Stock Solution | -20°C | Up to 1 month[2][4] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. Consider storing under nitrogen.[2] |
| Aqueous Stock Solution | -80°C | Up to 6 months[2][4] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. Consider storing under nitrogen.[2] |
Table 2: Solubility of DL-Homocysteine
| Solvent | Approximate Solubility | Reference |
| Water | 25 mg/mL (ultrasonication may be needed) | [4] |
| PBS (pH 7.2) | ~5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Fresh DL-Homocysteine Stock Solution (Recommended)
Materials:
-
DL-Homocysteine powder
-
Sterile phosphate-buffered saline (PBS), pH 7.2, or serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Bring the DL-Homocysteine powder to room temperature before opening the container to prevent condensation.
-
In a sterile microcentrifuge tube, weigh the required amount of DL-Homocysteine powder.
-
Add the appropriate volume of sterile PBS (pH 7.2) or serum-free medium to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex briefly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
If for use in sterile cell culture, filter the stock solution through a 0.22 µm syringe filter.
-
Immediately use the freshly prepared stock solution for your experiment. Discard any unused solution.
Protocol 2: Preparation of a Stabilized DL-Homocysteine Stock Solution for Short-Term Storage
Materials:
-
DL-Homocysteine powder
-
Sterile, deoxygenated water or buffer (e.g., PBS, pH 7.2)
-
Dithiothreitol (DTT)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Nitrogen or Argon gas (optional)
Procedure:
-
Prepare a 1 M stock solution of DTT in sterile deoxygenated water.[5][6] Store aliquots at -20°C.
-
Bring the DL-Homocysteine powder and a DTT aliquot to room temperature.
-
In a sterile microcentrifuge tube, dissolve the DL-Homocysteine powder in the deoxygenated buffer to the desired concentration.
-
Add DTT to the DL-Homocysteine solution to a final concentration of 1-5 mM. This will help to keep the homocysteine in its reduced form.
-
(Optional) Purge the headspace of the tube with nitrogen or argon gas before sealing to minimize oxygen exposure.
-
Immediately flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for storage.
Visualizations
Caption: Experimental workflow for preparing DL-Homocysteine stock solutions.
Caption: Primary degradation pathway of DL-Homocysteine in solution.
References
Refining sample preparation for homocysteine analysis in plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of homocysteine in plasma.
Troubleshooting Guide
Issue: Falsely elevated homocysteine levels in samples.
This is a common issue often stemming from improper sample handling and processing. Homocysteine is actively released from red blood cells after blood collection, leading to an artificial increase in plasma concentrations.[1][2][3]
Potential Causes and Solutions:
-
Delayed Plasma Separation: If plasma is not separated from blood cells promptly, homocysteine levels can rise by approximately 10% per hour, or about 1.0 µmol/L per hour, at room temperature.[1][2][4][5]
-
Incorrect Anticoagulant: The choice of anticoagulant can impact homocysteine stability.
-
Recommended: EDTA is a commonly used anticoagulant.[2][10] Acid citrate (B86180) dextrose (ACD) has been shown to minimize changes in homocysteine levels over time compared to EDTA when samples are left at room temperature.[9][11]
-
Considerations: While some studies suggest oral anticoagulant treatment with coumarin (B35378) derivatives does not significantly influence plasma homocysteine concentrations[12], it is crucial to maintain consistency in the anticoagulant used throughout a study.[10]
-
-
Inappropriate Storage Temperature: Storing whole blood at room temperature accelerates the increase in homocysteine levels.[1] In EDTA tubes, homocysteine can increase 1.8-fold after 24 hours at room temperature.[13]
-
Solution: If immediate centrifugation is not possible, refrigerate whole blood samples at 2-8°C (or on ice).[1][6][7] Refrigeration attenuates the changes in homocysteine concentrations.[13] A combination of a stabilizing agent like 3-deazaadenosine (B1664127) (3DA) and refrigerated storage can maintain stability for up to 72 hours.[4][6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for elevated homocysteine.
Frequently Asked Questions (FAQs)
Q1: What is the best anticoagulant for homocysteine analysis?
While EDTA is widely used, studies indicate that acidic citrate dextrose (ACD) can offer better stability if there's a delay in processing the sample at room temperature.[9][11] Some collection tubes contain stabilizers like 3-deazaadenosine, which can further preserve homocysteine levels, especially when combined with refrigeration.[4][6] For consistency within a study, it is recommended to use the same anticoagulant for all samples.[10]
Q2: How long can I store whole blood before plasma separation?
To prevent a significant artificial increase in homocysteine, plasma should be separated from blood cells within one hour of collection if the sample is kept at room temperature.[3][6][8] If the sample is immediately placed on ice or refrigerated (2-8°C), this window can be extended up to four[10] to eight hours.[3]
Q3: What is the effect of temperature on homocysteine stability in whole blood?
Temperature is a critical factor. At room temperature (20-25°C), homocysteine levels in unseparated blood can increase by about 10% per hour.[2][5] Storing the sample on ice or at 2-8°C significantly slows down this process.[1][13]
Data on Homocysteine Stability in Whole Blood (EDTA Anticoagulant)
| Storage Condition | Time | Approximate Increase in Homocysteine |
| Room Temperature | 1 hour | ~10% (approx. 1.0 µmol/L)[1][2][4] |
| Room Temperature | 3 hours | Up to 41.9%[1] |
| Room Temperature | 6 hours | Up to 38%[9][11] |
| Room Temperature | 24 hours | Up to 1.8-fold increase[13] |
| Refrigerated (2-8°C) | 72 hours | Stable (with 3-deazaadenosine)[6] |
Q4: Can I use serum instead of plasma?
Plasma is generally preferred for homocysteine analysis to avoid the delays associated with clotting, during which time homocysteine can be released from red blood cells. If serum is used, it is crucial to allow the blood to clot and then centrifuge to separate the serum from the cells as quickly as possible, ideally within one hour.[7][8] It is strongly advocated that homocysteine should ideally be measured in plasma specimens.[1]
Q5: Are there any patient-related factors to consider before sample collection?
Yes. While a fasting specimen is often preferred, a light meal has not been shown to significantly affect homocysteine levels.[8][14] However, a heavy, protein-rich meal can cause a temporary increase of 15-20%.[8] Certain medications can also influence homocysteine levels, including methotrexate, carbamazepine, phenytoin, and nitrous oxide.[3][15][16] It is important to note any relevant medications or supplements the patient is taking.[14]
Experimental Protocols
Protocol 1: Plasma Separation for Homocysteine Analysis
This protocol outlines the standard procedure for collecting and processing blood to obtain plasma suitable for homocysteine measurement.
-
Blood Collection:
-
Collect whole blood into a tube containing an appropriate anticoagulant (e.g., EDTA, Acid Citrate Dextrose).
-
Fill the tube to at least half its capacity to ensure the correct blood-to-anticoagulant ratio.[3]
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
-
Immediate Sample Handling:
-
Place the collected blood tube in an ice bath or refrigerator (2-8°C) immediately.[7] This step is crucial to inhibit the release of homocysteine from red blood cells.
-
-
Centrifugation:
-
Within one hour of collection, centrifuge the blood sample at approximately 1000-2000g for 10-15 minutes in a refrigerated centrifuge.[17]
-
-
Plasma Aliquoting:
-
Carefully aspirate the supernatant (plasma) using a clean pipette, without disturbing the buffy coat or red blood cell layer.
-
Transfer the plasma into a pre-labeled, clean polypropylene (B1209903) or cryovial tube.[7][17]
-
-
Storage:
Sample Preparation Workflow:
Caption: Workflow for optimal plasma sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. Pre-analytical conditions affecting the determination of the plasma homocysteine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of temperature on stability of blood homocysteine in collection tubes containing 3-deazaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 8. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 9. Effects of some pre-analytical conditions on the measurement of homocysteine and cysteine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Plasma homocysteine measurement: a study of pre-analytical variation factors for conditions for total plasma homocysteine concentration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of some pre-analytical conditions on the measurem... [degruyterbrill.com]
- 12. Oral anticoagulant treatment with coumarin derivatives does not influence plasma homocysteine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of plasma homocysteine, S-adenosylmethionine, and S-adenosylhomocysteine in EDTA, acidic citrate, - Biospecimen Research Database [brd.nci.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. medilinkltd.com [medilinkltd.com]
- 16. corelabsupplies.com [corelabsupplies.com]
- 17. cinj.org [cinj.org]
Technical Support Center: Overcoming Challenges in Separating D and L Isomers of Homocysteine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of D and L isomers of homocysteine.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate D and L isomers of homocysteine?
A1: D and L isomers of homocysteine are enantiomers, meaning they are non-superimposable mirror images of each other.[1] Enantiomers possess identical physical and chemical properties in an achiral environment, such as the same melting point, boiling point, solubility, and polarity.[1][2] This makes their separation by standard chromatographic or electrophoretic techniques difficult, as these methods typically rely on differences in these physical properties.[2] Separation can only be achieved in a chiral environment where the differential interactions between the enantiomers and a chiral selector can be exploited.
Q2: What are the primary methods for separating D and L isomers of homocysteine?
A2: The main strategies for resolving D and L homocysteine enantiomers involve creating a chiral environment to induce differential interactions. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This direct method utilizes a column where a chiral selector is immobilized on the stationary phase. The D and L isomers interact differently with the CSP, leading to different retention times and thus, separation.[3]
-
Indirect Separation via Chiral Derivatization: In this method, the homocysteine enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[3] Diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[2] A popular CDA is Marfey's reagent (FDAA).[3][4]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte.[5] Common chiral selectors for homocysteine in CE include cyclodextrins.[6][7]
-
Enzymatic Resolution: This method utilizes the stereospecificity of enzymes to selectively react with one of the enantiomers, allowing for the separation of the unreacted enantiomer or the product.[8]
Q3: Which separation method is most suitable for my research?
A3: The choice of method depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis.
-
Direct HPLC with CSPs is often simpler as it avoids a derivatization step.[3]
-
Indirect HPLC with chiral derivatization can offer higher sensitivity, especially when a fluorescent tag is introduced, and can be performed on more common achiral columns.[3]
-
Capillary Electrophoresis offers high separation efficiency and requires only small sample volumes.[5]
-
Enzymatic methods can provide high enantioselectivity but may be more complex to develop and optimize.[8]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Separation
Problem 1: Poor or no resolution of D and L homocysteine peaks.
-
Possible Cause: Inappropriate chiral stationary phase (CSP).
-
Solution: The selection of the CSP is critical. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based (e.g., Chirobiotic TAG) CSPs are often effective for amino acid enantiomers.[3][9] It may be necessary to screen several different CSPs to find one with adequate selectivity for homocysteine.
-
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution: The mobile phase composition, including the organic modifier (e.g., methanol (B129727), ethanol, acetonitrile), additives, and pH, significantly impacts chiral recognition.[9] Systematically vary the mobile phase composition. For reversed-phase mode, adjust the percentage of the organic modifier and the pH of the aqueous buffer. For normal-phase mode, alter the concentration and type of alcohol modifier.
-
-
Possible Cause: Incorrect flow rate.
-
Solution: Chiral separations are often more sensitive to flow rate than achiral separations.[9] A lower flow rate can increase the interaction time between the enantiomers and the CSP, potentially improving resolution. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min or lower).
-
-
Possible Cause: Inappropriate column temperature.
-
Solution: Temperature can have a significant effect on chiral separations.[9] Both increasing and decreasing the temperature can improve resolution. It is a valuable parameter to screen. Use a column oven to ensure a stable and consistent temperature.
-
Problem 2: Peak tailing or broadening.
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Unwanted interactions between the analyte and active sites on the column packing material (e.g., residual silanols) can cause peak tailing. Adding a small amount of a competing amine (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase can help to block these active sites and improve peak shape.
-
-
Possible Cause: Sample solvent mismatch.
-
Solution: The solvent in which the sample is dissolved should be compatible with the mobile phase. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
-
-
Possible Cause: Column overload.
-
Solution: Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or the sample concentration.
-
Problem 3: Irreproducible retention times.
-
Possible Cause: Inadequate column equilibration.
-
Solution: Chiral stationary phases may require longer equilibration times than achiral phases, especially when the mobile phase composition is changed.[9] Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.
-
-
Possible Cause: Inconsistent mobile phase preparation.
-
Solution: Small variations in mobile phase composition can lead to shifts in retention times. Prepare the mobile phase carefully and consistently, and ensure it is properly degassed.
-
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[9]
-
Capillary Electrophoresis (CE) Separation
Problem 1: No separation of enantiomers.
-
Possible Cause: Inappropriate chiral selector or concentration.
-
Solution: Cyclodextrins (CDs) and their derivatives are commonly used chiral selectors for amino acid enantiomers in CE.[5][7] The type of CD (e.g., β-CD, γ-CD) and its concentration in the background electrolyte (BGE) are critical.[6] Optimize the concentration of the chiral selector. A combination of different chiral selectors, such as a CD and a chiral ionic liquid, can sometimes enhance separation.[6]
-
-
Possible Cause: Incorrect pH of the background electrolyte.
-
Solution: The pH of the BGE affects the charge of both the analyte and the chiral selector, which in turn influences their interaction and electrophoretic mobility.[10] Optimize the pH of the BGE to achieve the best separation.
-
Problem 2: Poor resolution or peak broadening.
-
Possible Cause: Joule heating.
-
Solution: Applying a high voltage can lead to Joule heating, which increases the temperature inside the capillary and can cause peak broadening. Reduce the applied voltage or use a capillary with a larger internal diameter to dissipate heat more effectively.
-
-
Possible Cause: Adsorption of the analyte to the capillary wall.
-
Solution: Homocysteine may adsorb to the negatively charged silanol (B1196071) groups on the inner surface of the fused silica (B1680970) capillary. This can be minimized by using a coated capillary or by adding modifiers to the BGE that compete for the active sites on the capillary wall.
-
Quantitative Data
| Method | Separation Principle | Column/Selector | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 2D-HPLC | Direct Chiral Separation | 1st Dim: Purospher RP-18, 2nd Dim: Chirobiotic TAG | Electrochemical | 0.05 - 0.50 µg/mL | 0.17 - 1.67 µg/mL | [3] |
| HPLC with Derivatization | Indirect (Diastereomer Formation) | Standard Reversed-Phase C18 | UV (340 nm) | Not specified | Not specified | [3] |
| Capillary Electrophoresis | Chiral Selector in BGE | γ-Cyclodextrin | Not specified | Not specified | Not specified | [6] |
| Capillary Electrophoresis | Chiral Selector in BGE | (R)-N,N,N-trimethyl-2-aminobutanol-bis(trifluoromethane-sulfon)imidate | Not specified | Not specified | Not specified | [6] |
Detailed Experimental Protocols
Protocol 1: Two-Dimensional HPLC with a Chirobiotic TAG Column (Direct Method)
This method is suitable for the determination of homocysteine enantiomers in biological samples like human serum.[3]
1. Sample Preparation (Human Serum): a. Collect blood samples and separate the serum. b. To reduce disulfide bonds and release free homocysteine, treat the serum with a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP). c. Precipitate proteins using an acid, for example, trichloroacetic acid (TCA). d. Centrifuge the sample to pellet the precipitated proteins. e. Filter the supernatant before injection.[3]
2. HPLC Conditions:
- First Dimension (Achiral Separation):
- Column: Purospher RP-18 endcapped (250–4 mm, 5 µm)
- Mobile Phase: An appropriate aqueous buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol) to separate total homocysteine from other amino acids. The exact composition should be optimized based on the specific sample matrix.
- Flow Rate: 0.5-1.0 mL/min
- Second Dimension (Chiral Separation):
- Column: Chirobiotic TAG (250–4.6 mm, 5 µm)
- Mobile Phase: A mixture of an organic solvent (e.g., methanol or ethanol) and an aqueous buffer containing a small amount of acid or base. The mobile phase composition needs to be optimized for the best chiral resolution.
- Flow Rate: 0.5-1.0 mL/min
- Temperature: Controlled column temperature is crucial as it can significantly affect chiral separation.
3. Detection:
- Detector: Electrochemical detector
- Electrode Potentials: The working and reference electrode potentials must be optimized for the sensitive detection of homocysteine.
Protocol 2: Indirect Separation via Pre-column Derivatization with Marfey's Reagent (FDAA)
This method involves the formation of diastereomers that can be separated on a standard reversed-phase HPLC column.[3]
1. Derivatization Procedure: a. Prepare a standard solution of DL-homocysteine or the sample containing homocysteine. b. In a reaction vial, add 100 µL of the sample. c. Add 200 µL of a 1% (w/v) solution of FDAA (Marfey's Reagent) in acetone. d. Add 40 µL of 1.0 M sodium bicarbonate to initiate the reaction. e. Heat the mixture at 40°C for 1 hour. f. Cool the vial to room temperature. g. Add 20 µL of 2 M HCl to stop the reaction. h. The sample is now ready for HPLC analysis after degassing.[3]
2. HPLC Conditions:
- Column: Standard reversed-phase C18 column.
- Mobile Phase: A gradient of triethylamine (B128534) phosphate (B84403) buffer and acetonitrile is typically used. The specific gradient profile should be optimized to achieve baseline separation of the diastereomers.
- Flow Rate: Typically 1.0 mL/min.
3. Detection:
- Detector: UV Detector
- Wavelength: 340 nm
Visualizations
Caption: Workflow for 2D-HPLC separation of D- and L-Homocysteine.
Caption: Principle of indirect chiral separation using Marfey's reagent.
Caption: Troubleshooting workflow for poor HPLC resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in capillary electrophoretic analysis of amino acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the combined use of γ-cyclodextrin and a chiral ionic liquid on the enantiomeric separation of homocysteine by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Accurate Measurement of Total Homocysteine in Serum Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately measuring total homocysteine in serum samples. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of common analytical methods.
Troubleshooting Guide
Encountering issues during your homocysteine assay can be frustrating. This guide provides solutions to common problems you might face.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected homocysteine levels | Improper sample handling: Delay in separating serum from cells can lead to the release of homocysteine from red blood cells, artificially increasing levels by about 10% per hour at room temperature.[1][2] | Centrifuge blood samples and separate serum from cells within one hour of collection.[2][3] If immediate separation is not possible, place the sample on ice.[2][4] |
| Patient-related factors: Recent high-protein meal, certain medications (e.g., methotrexate, carbamazepine, phenytoin), smoking, or alcohol consumption can elevate homocysteine levels.[3][5][6][7][8] | Ensure subjects have fasted for 8-12 hours before blood collection.[6][9] Collect a detailed patient history, including medications and lifestyle factors. | |
| Assay cross-reactivity (Immunoassays): Some antibodies used in immunoassays may cross-react with other sulfur-containing compounds like cysteine, leading to falsely elevated results.[10] | Consider using a more specific method like HPLC or LC-MS/MS for confirmation if cross-reactivity is suspected.[11] | |
| Lower than expected homocysteine levels | Sample degradation: Improper storage of serum samples (e.g., repeated freeze-thaw cycles) can lead to the degradation of homocysteine. | Store serum samples at 2-8°C for short-term storage (up to 10 days) or frozen at -20°C or below for long-term storage.[12][13] Avoid repeated freeze-thaw cycles. |
| Hemolysis: Hemolyzed samples can interfere with certain assay methods, sometimes leading to a negative bias.[12][14] | Avoid vigorous shaking of blood collection tubes. Ensure proper venipuncture technique to minimize hemolysis. Visually inspect samples for hemolysis before analysis. | |
| Poor reproducibility (High Coefficient of Variation - CV) | Inconsistent sample processing: Variations in incubation times, temperatures, or reagent volumes can introduce variability. | Strictly adhere to the validated experimental protocol. Use calibrated pipettes and ensure consistent timing for all steps. |
| Instrumental issues: Fluctuations in detector sensitivity (HPLC, fluorescence) or reader performance (immunoassays) can lead to inconsistent results. | Perform regular instrument maintenance and calibration. Run quality control samples with each batch of assays to monitor instrument performance.[15] | |
| Reagent instability: Improperly stored or expired reagents can lead to inconsistent assay performance. | Store reagents according to the manufacturer's instructions. Do not use expired reagents.[16] | |
| No signal or very low signal | Defective reagents: An essential reagent (e.g., enzyme, antibody, detection substrate) may be inactive. | Check the expiration dates of all reagents. If possible, test the activity of individual reagents or use a new kit. |
| Incorrect instrument settings: Wavelengths for excitation and emission (fluorescence detection) or other detector settings may be incorrect. | Verify that the instrument settings match the requirements of the assay protocol. | |
| Procedural error: A critical step, such as the addition of a key reagent, may have been missed. | Carefully review the protocol and your workflow to identify any potential missed steps. |
Frequently Asked Questions (FAQs)
Q1: What is "total" homocysteine and why is it measured?
A1: Total homocysteine (tHcy) refers to the sum of all forms of homocysteine in the blood, including the free thiol form and the forms bound to proteins via disulfide bonds.[2] In healthy individuals, homocysteine is rapidly metabolized. Elevated tHcy levels can be a marker for vitamin B12, B6, and folate deficiencies and are associated with an increased risk of cardiovascular diseases.[7][17]
Q2: What is the best method for measuring total homocysteine?
A2: The "best" method depends on the specific needs of your laboratory, including sample throughput, available equipment, and required analytical performance. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard or reference method.[1][11] However, automated immunoassays and enzymatic assays are widely used in clinical laboratories due to their ease of use and high throughput.[14][18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity.[10][19]
Q3: What are the critical pre-analytical factors for accurate homocysteine measurement?
A3: Proper sample collection and handling are crucial. Blood should be collected in an EDTA or serum separator tube.[4][12] The most critical step is the prompt separation of serum or plasma from blood cells (within one hour) to prevent the artificial elevation of homocysteine levels due to its release from red blood cells.[2][3] If immediate centrifugation is not possible, the sample should be kept on ice.[4] Patient fasting for 8-12 hours is also recommended.[6][9]
Q4: How do different measurement methods compare in terms of performance?
A4: Different methods generally show good correlation, but there can be variations between them.[1][20] Immunoassays are generally faster and more suited for high-throughput analysis, while HPLC and LC-MS/MS offer higher specificity and can be less prone to certain interferences.[11] The table below summarizes the performance characteristics of common methods.
Comparison of Homocysteine Assay Methods
| Method | Principle | Advantages | Disadvantages | Typical CV (%) |
| HPLC with Fluorescence Detection (HPLC-FD) | Chromatographic separation followed by derivatization and fluorescence detection.[10][21] | High specificity and accuracy; considered a reference method.[1][11] | Labor-intensive, requires specialized equipment and expertise, lower throughput.[10] | Intra-assay: 3.3%, Inter-assay: 4.9%[21] |
| Immunoassays (EIA, FPIA, CLIA) | Competitive binding of homocysteine to a specific antibody.[10][14] | High throughput, automated, and relatively simple to perform.[14] | Potential for cross-reactivity with other thiols; results can vary between different immunoassay platforms.[10][11] | FPIA: Within-run: 3.6%, Between-run: 4.1%[22] |
| Enzymatic Cycling Assay | Enzymatic conversion of homocysteine, leading to a measurable product (e.g., NADH oxidation).[10][23] | Can be automated on clinical chemistry analyzers, good precision.[18] | Potential for interference from other substances in the sample. | Within-Run: 1.87-4.5%, Total: 2.57-5.87%[18] |
| LC-MS/MS | Liquid chromatographic separation coupled with mass spectrometric detection.[10][19] | High sensitivity and specificity, can measure multiple analytes simultaneously.[19] | High equipment cost, requires specialized technical expertise.[24] | Intra-assay: <3.5%, Inter-assay: <2.1%[25] |
Detailed Experimental Protocols
HPLC with Fluorescence Detection (Modified from Vester and Rasmussen)[26]
This method involves the reduction of disulfide bonds, deproteinization, derivatization with a fluorescent tag, and subsequent separation and detection by HPLC.
a. Sample Preparation:
-
To 50 µL of serum, add 25 µL of internal standard (e.g., cystamine) and 25 µL of phosphate-buffered saline (PBS), pH 7.4.
-
Add 10 µL of 100 g/L tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce the disulfide bonds.
-
Incubate for 30 minutes at room temperature.
-
Add 90 µL of 100 g/L trichloroacetic acid containing 1 mmol/L EDTA for deproteinization.
-
Centrifuge for 10 minutes at 13,000 x g.
b. Derivatization:
-
Transfer 50 µL of the supernatant to a new vial.
-
Add 10 µL of 1.55 mol/L NaOH.
-
Add 125 µL of 0.125 mol/L borate (B1201080) buffer (pH 9.5) containing 4 mmol/L EDTA.
-
Add 50 µL of 1 g/L 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) in the borate buffer.
-
Incubate for 60 minutes at 60°C.
c. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., Prodigy ODS2, 150 x 3.2 mm, 5 µm).
-
Mobile Phase: 0.1 mol/L acetic acid-acetate buffer (pH 5.5) containing 3% methanol.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector with excitation at 385 nm and emission at 515 nm.
Enzymatic Cycling Assay[18][23][27]
This protocol is based on the principle of enzymatic cycling where homocysteine is a catalyst in a series of reactions leading to a measurable change in absorbance.
a. Reagent Preparation:
-
Reagent 1 (R1): Contains buffer, L-serine, and cystathionine (B15957) β-synthase (CBS).
-
Reagent 2 (R2): Contains buffer, cystathionine β-lyase (CBL), lactate (B86563) dehydrogenase (LDH), and NADH. Note: Commercial kits provide ready-to-use reagents.[18]
b. Assay Procedure (Automated Analyzer):
-
Pipette the serum sample into a reaction cuvette.
-
Add Reagent 1 and incubate for a specified time (e.g., 5 minutes) at 37°C. During this step, homocysteine reacts with serine to form cystathionine.
-
Add Reagent 2. This initiates the cycling reaction where cystathionine is converted back to homocysteine and pyruvate (B1213749) by CBL. The pyruvate is then reduced to lactate by LDH, with the concurrent oxidation of NADH to NAD+.
-
The rate of decrease in absorbance at 340 nm, due to the oxidation of NADH, is directly proportional to the homocysteine concentration in the sample.
-
The concentration is calculated by comparing the rate of change in absorbance to that of a known calibrator.
Visualizations
Homocysteine Metabolism
The following diagram illustrates the key metabolic pathways of homocysteine.
References
- 1. foodforthebrain.org [foodforthebrain.org]
- 2. researchgate.net [researchgate.net]
- 3. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 4. Homocysteine (Blood) [gloshospitals.nhs.uk]
- 5. gdx.net [gdx.net]
- 6. foodforthebrain.org [foodforthebrain.org]
- 7. Homocysteine | Pathology Tests Explained [pathologytestsexplained.org.au]
- 8. jinfiniti.com [jinfiniti.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Test Details [utmb.edu]
- 13. eaglebio.com [eaglebio.com]
- 14. academic.oup.com [academic.oup.com]
- 15. medilinkltd.com [medilinkltd.com]
- 16. labcarediagnostics.com [labcarediagnostics.com]
- 17. Homocysteine Test: MedlinePlus Medical Test [medlineplus.gov]
- 18. diazyme.com [diazyme.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Rapid HPLC determination of total homocysteine and other thiols in serum and plasma: sex differences and correlation with cobalamin and folate concentrations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of three methods for total homocysteine plasma determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. WO2001033187A2 - Enzymatic cycling assays for homocysteine and cystathionine - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Adjusting pH for optimal DL-Homocystine solubility in water
Welcome to the technical support center for DL-Homocystine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal solubility of this compound in water by adjusting pH and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water at neutral pH?
This compound is a zwitterionic amino acid, meaning it contains both an acidic carboxylic acid group and a basic amine group.[1] At its isoelectric point (pI), the net charge of the molecule is zero, which typically results in its lowest aqueous solubility.[2] To improve solubility, it is necessary to adjust the pH of the solution away from the pI.
Q2: What is the recommended pH for dissolving this compound in water?
For enhanced solubility, the pH of the water should be adjusted to be either acidic or basic. Many protocols recommend dissolving this compound in a slightly basic solution, such as Phosphate Buffered Saline (PBS) at a pH of 7.2.[3][4] For higher concentrations, adjusting the pH to 11 with NaOH has been shown to be effective.[5][6]
Q3: How do I prepare a stock solution of this compound?
It is recommended to prepare stock solutions fresh for each experiment due to the instability of this compound in aqueous solutions.[3] Storing aqueous stock solutions for more than one day is not advised.[3][4] For long-term storage, the powdered form should be kept at -20°C.[3]
Q4: Can I use heat to dissolve this compound?
While gentle warming can sometimes aid in dissolving compounds, specific information regarding the use of heat for this compound is limited. However, sonication is recommended as a method to aid dissolution, particularly when adjusting the pH to 11 with NaOH.[5]
Q5: What are the pKa values for this compound?
This compound has two key pKa values corresponding to its carboxylic acid and amine groups. The pKa for the strongest acidic group is approximately 1.8, and for the strongest basic group, it is around 9.8.[7] Understanding these values is crucial for predicting the charge state of the molecule at different pH levels.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of solution. | The pH of the solution is near the isoelectric point (pI) of this compound, minimizing its solubility. | Adjust the pH of the solution. Increase the pH to 11 by adding NaOH dropwise while stirring. Alternatively, decrease the pH by adding a suitable acid. |
| Inconsistent experimental results. | This compound is unstable in aqueous solutions and can degrade over time, affecting its activity. | Always prepare this compound solutions fresh before each experiment.[3] Avoid storing aqueous solutions for more than 24 hours.[3] |
| Difficulty dissolving the powder completely. | Insufficient pH adjustment or inadequate mixing. | Ensure the pH is appropriately adjusted (e.g., to 11 with NaOH).[5][6] Use sonication to facilitate dissolution.[5] |
Data Presentation
Table 1: Solubility of this compound at Different pH Values
| Solvent/Buffer | pH | Solubility | Reference |
| Phosphate Buffered Saline (PBS) | 7.2 | ~ 5 mg/mL | [3][4] |
| Water (with NaOH) | 11 | 5 mg/mL (18.63 mM) | [5] |
| Water (with NaOH) | 11 | 10 mg/mL (37.26 mM) | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in PBS (pH 7.2)
-
Weigh the desired amount of this compound powder.
-
Add sterile PBS (pH 7.2) to the powder to achieve the desired concentration (e.g., for a 5 mg/mL solution).
-
Vortex the solution until the powder is completely dissolved.[3]
-
If required for sterile applications, filter the solution through a 0.22 µm syringe filter.[3]
-
Use the solution immediately. Do not store for more than one day.[3]
Protocol 2: Preparation of a High Concentration this compound Stock Solution with pH Adjustment
-
Weigh the desired amount of this compound powder.
-
Add the required volume of water.
-
While stirring, add a solution of NaOH (e.g., 1N) dropwise until the pH of the solution reaches 11.
-
If necessary, use sonication to aid in the dissolution process.[5]
-
Once fully dissolved, the solution is ready for use. Prepare fresh for each experiment.
Visualizations
Logical Relationship: Effect of pH on this compound Charge and Solubility
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0000575) [hmdb.ca]
Technical Support Center: Reducing Variability in Homocysteine Measurement Assays
Welcome to the technical support center for homocysteine measurement assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during homocysteine measurement, providing explanations and actionable solutions.
Pre-Analytical & Sample Handling Issues
Q1: My homocysteine results are unexpectedly high and variable between samples collected at the same time. What could be the cause?
A1: A common cause for falsely elevated and variable homocysteine levels is delayed processing of blood samples. Homocysteine is actively released from red blood cells into the plasma after collection.[1][2][3] If plasma is not separated from the blood cells promptly, the measured homocysteine concentration can increase by approximately 10% per hour at room temperature.[1][3]
Troubleshooting Steps:
-
Immediate Cooling: Place blood collection tubes on ice immediately after venipuncture.[4][5]
-
Prompt Centrifugation: Separate plasma from cells by centrifugation within one hour of collection.[2][6] For optimal results, centrifuge at 2000 x g for 10-15 minutes at 4°C.[7][8]
-
Stabilizing Agents: If immediate processing is not possible, consider using collection tubes containing stabilizers like 3-deazaadenosine (B1664127) (3DA) or acidic citrate, which can help maintain homocysteine levels for a longer period at room temperature.[9][10][11][12]
Q2: Can the choice of anticoagulant affect my homocysteine measurements?
A2: Yes, the type of anticoagulant can influence homocysteine results, although the differences are generally less than 10%.[5] EDTA is a commonly used and recommended anticoagulant.[1][13] Studies have shown that homocysteine concentrations can differ between samples collected in EDTA, sodium citrate, and lithium heparin tubes.[5] For longitudinal studies or when comparing results across different experiments, it is crucial to use the same anticoagulant consistently.[5]
Q3: How stable is homocysteine in separated plasma/serum?
A3: Once separated from blood cells, total homocysteine is relatively stable in plasma or serum. It can be stored for up to 4 weeks at 2-8°C and for at least 3 months at -20°C without significant changes.[6] However, it is always best practice to analyze samples as soon as possible or to freeze them if analysis will be delayed. Avoid repeated freeze-thaw cycles.[13]
Assay-Specific Issues
Q4: I'm observing high intra-assay variability with my immunoassay (FPIA, EIA, CLIA). What are the potential causes?
A4: High variability in immunoassays can stem from several factors:
-
Cross-reactivity: Structurally similar compounds, such as cysteine and glutathione, which are present in much higher concentrations in plasma than homocysteine, can cross-react with the assay antibodies, leading to inaccurate results.[8]
-
Interference: Other substances in the sample matrix can interfere with the antibody-antigen binding.[14] Hemolysis (release of hemoglobin from red blood cells) can cause a significant negative bias in some immunoassays.[15] Lipemic (high lipid content) or icteric (high bilirubin) samples can also interfere.[14][15]
-
Hook Effect: In rare cases of extremely high homocysteine concentrations, a "hook effect" can occur in one-step sandwich immunoassays, leading to a falsely low result. This happens when excess analyte saturates both capture and detection antibodies.[14][16]
Troubleshooting Steps:
-
Sample Quality: Visually inspect samples for signs of hemolysis, lipemia, or icterus. If present, it should be noted, and results should be interpreted with caution. Hemolyzed samples should generally not be used.[15]
-
Dilution: If a hook effect is suspected, analyzing a diluted sample should yield a result that, when corrected for the dilution factor, is significantly higher.[16]
-
Method Comparison: If persistent issues occur, consider comparing results with a reference method like HPLC or LC-MS/MS, which are less susceptible to certain interferences due to the chromatographic separation step.[8][17]
Q5: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting, or split peaks) for homocysteine. How can I troubleshoot this?
A5: Poor peak shape in HPLC is often related to issues with the column, mobile phase, or sample preparation.
-
Column Issues: The column may be contaminated or have a void at the inlet. Overloading the column with too much sample can also lead to peak distortion.[18][19]
-
Mobile Phase: An incorrect mobile phase pH can affect the ionization state of homocysteine and lead to peak tailing. In reversed-phase chromatography, a small error in the organic solvent concentration can significantly alter retention times.[20][21]
-
Sample Matrix Effects: Inadequate removal of proteins and other matrix components during sample preparation can interfere with the chromatography.[20]
Troubleshooting Steps:
-
Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, a guard column can be used to protect the analytical column, or the column itself may need to be replaced.[18]
-
Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and proper degassing.[20][21]
-
Sample Preparation: Optimize the protein precipitation step to ensure complete removal of proteins.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to homocysteine assay variability.
Table 1: Impact of Sample Storage Temperature and Time on Plasma Homocysteine Concentration (EDTA Anticoagulant)
| Storage Temperature | Time Before Centrifugation | Approximate Increase in Homocysteine |
| Room Temperature (20-25°C) | 1 hour | ~10%[1][3] |
| Room Temperature (20-25°C) | 3 hours | ~41.9%[2] |
| Room Temperature (20-25°C) | 6 hours | ~38%[12] |
| On Ice (2-8°C) | Up to 3-4 hours | No significant change[4][5] |
Table 2: Comparison of Precision for Different Homocysteine Assay Methods
| Assay Method | Within-Run Coefficient of Variation (CV%) | Between-Run Coefficient of Variation (CV%) | Reference |
| HPLC | - | - | [22] |
| FPIA | 3.6% | 4.1% | [22] |
| EIA | - | - | [22] |
| Enzymatic Assay | < 7.5% | < 7.5% | [23] |
Note: CVs can vary between laboratories and specific assay kits.
Experimental Protocols
This section provides an overview of a standard protocol for the determination of total plasma homocysteine using HPLC with fluorescence detection, a widely used reference method.
Protocol: Measurement of Total Plasma Homocysteine by HPLC-FD
This protocol involves the reduction of disulfide bonds, derivatization of free thiols, protein precipitation, and chromatographic separation with fluorescence detection.
1. Sample Preparation:
-
Collect whole blood in an EDTA tube and place it on ice immediately.
-
Within one hour, centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Store plasma at -20°C or colder until analysis.
2. Reduction of Disulfides:
-
To 100 µL of plasma, add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM.[8]
-
Incubate at room temperature for 10-30 minutes to reduce all disulfide-bound homocysteine to its free thiol form.[13][24][25]
3. Protein Precipitation:
-
Add 100 µL of a precipitating agent, such as 0.8 M perchloric acid or 10% trichloroacetic acid, to the reduced plasma sample.[24][26]
-
Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[13][26]
4. Derivatization:
-
Transfer the supernatant to a new tube.
-
Add a derivatizing agent that will react with the thiol group of homocysteine to form a fluorescent product. A common reagent is 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (SBD-F).[24]
-
The derivatization reaction typically requires incubation at an elevated temperature (e.g., 60°C) for a specific time in a buffered, alkaline solution.[13][24]
5. HPLC Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Separation is typically achieved on a C18 reversed-phase column using an isocratic or gradient elution with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[26]
-
Detect the fluorescent homocysteine derivative using a fluorescence detector set at the appropriate excitation and emission wavelengths (e.g., 385 nm excitation and 515 nm emission for SBD-F derivatives).[26]
-
Quantify the homocysteine concentration by comparing the peak area of the sample to a calibration curve prepared with known concentrations of homocysteine standards that have undergone the same sample preparation procedure.
Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in reducing variability in homocysteine assays.
Caption: Workflow for optimal homocysteine sample handling.
Caption: Decision tree for troubleshooting assay variability.
References
- 1. Pre-analytical conditions affecting the determination of the plasma homocysteine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of plasma total homocysteine concentrations in EDTA-whole blood kept on ice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Plasma homocysteine measurement: a study of pre-analytical variation factors for conditions for total plasma homocysteine concentration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtest.com.br [labtest.com.br]
- 7. Homocysteine Assay Method [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Effects of temperature on stability of blood homocysteine in collection tubes containing 3-deazaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nvkc.nl [nvkc.nl]
- 12. Effects of some pre-analytical conditions on the measurement of homocysteine and cysteine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eaglebio.com [eaglebio.com]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. adni.bitbucket.io [adni.bitbucket.io]
- 16. myadlm.org [myadlm.org]
- 17. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. ijnrd.org [ijnrd.org]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 22. Comparison of three methods for total homocysteine plasma determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. diazyme.com [diazyme.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Standardization of homocysteine on HPLC using DTT as reductant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. frontierspartnerships.org [frontierspartnerships.org]
Best practices for storing solid DL-Homocystine long-term
This guide provides best practices for the long-term storage of solid DL-Homocysteine, troubleshooting advice for common issues, and answers to frequently asked questions to ensure the integrity and stability of the compound for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the long-term storage of solid DL-Homocysteine?
For long-term stability, the most frequently recommended storage temperature for solid DL-Homocysteine is -20°C.[1][2][3] Some suppliers also suggest refrigeration at temperatures between +2°C and +8°C.[4][5] Always refer to the manufacturer's certificate of analysis (CoA) or product datasheet for specific storage instructions.[6][7]
Q2: How critical are moisture and air exposure for the stability of solid DL-Homocysteine?
Exposure to moisture and air is detrimental to the stability of DL-Homocysteine. The compound is sensitive to moisture and can degrade via oxidation due to its thiol group (-SH).[8][9][10] It is crucial to store the solid in a tightly-closed container, preferably in a dry or desiccated environment.[1][11][12] To minimize oxidation, some suppliers recommend storing the compound under an inert gas like argon.
Q3: What type of container should I use for storing DL-Homocysteine?
You should always store DL-Homocysteine in the original, tightly-closed container in which it was supplied.[1][6][11] If you need to aliquot the compound, use clean, dry, airtight vials suitable for low-temperature storage.
Q4: What is the expected shelf life of solid DL-Homocysteine?
The shelf life is limited and should be indicated on the product's label or Certificate of Analysis. One supplier specifies a shelf life of three years when stored at -20°C as a powder.[2] For L-Homocysteine, a stability of at least four years has been noted at -20°C.[13] If no expiration or re-test date is provided on the CoA, the standard warranty is often one year from the shipment date, and users should routinely inspect the product to ensure it performs as expected.
Q5: Are there any visual signs of degradation I should look for?
Solid DL-Homocysteine should be a white to off-white or light pink powder.[1][14] Any significant change in color (e.g., pronounced yellowing or browning), clumping (indicating moisture absorption), or a noticeable change in solubility may be signs of degradation.
Q6: How should I handle the compound when taking a sample from the container?
To prevent moisture condensation on the cold solid, you should allow the container to warm to room temperature in a desiccator before opening it.[10] Minimize the time the container is open. Use clean spatulas and tools, and if possible, handle the compound in an environment with controlled humidity or under an inert atmosphere. After taking a sample, ensure the container is tightly sealed before returning it to storage.
Storage Conditions Summary
The following table summarizes the recommended storage conditions for solid DL-Homocysteine based on information from various suppliers.
| Parameter | Recommended Condition | Rationale | Citations |
| Temperature | -20°C (Freezer) | Optimal for long-term stability and minimizing degradation. | [1][2][3] |
| +2°C to +8°C (Refrigerator) | Acceptable for shorter-term storage as per some suppliers. | [4][5] | |
| Atmosphere | Tightly sealed container | Prevents exposure to moisture and atmospheric oxygen. | [1][6][11][12] |
| Store under inert gas (Argon) | Minimizes oxidation of the thiol group. | ||
| Light Exposure | Protect from light | Prevents potential light-induced degradation. | [4][5][8] |
| Moisture | Store in a dry place/desiccator | The compound is moisture-sensitive. | [8][9][11] |
Troubleshooting Guide
If you encounter unexpected results in your experiments, use the following guide to troubleshoot potential issues related to DL-Homocysteine storage and handling.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or poor experimental results | Compound degradation due to improper storage (temperature, moisture, air exposure). | 1. Review your storage and handling procedures against the best practices outlined here.2. Perform a quality control check (e.g., melting point, HPLC) on your current stock.3. If degradation is suspected, use a fresh, unopened vial of the compound. |
| Compound appears clumped or discolored | Moisture absorption or chemical degradation. | Do not use the compound. Discard it according to your institution's safety protocols and obtain a new supply. |
| Difficulty dissolving the solid | The compound may have degraded into less soluble byproducts. | While DL-Homocysteine is soluble in water, altered solubility can indicate a problem. Attempting to force dissolution may introduce impurities into your experiment. It is safer to use a fresh sample. |
Visual Logic and Workflow Diagrams
The following diagrams illustrate the logical flow for troubleshooting storage issues and the experimental workflow for assessing the stability of DL-Homocysteine.
Caption: Troubleshooting flowchart for DL-Homocysteine storage issues.
Experimental Protocols
Protocol: Stability Assessment of Solid DL-Homocysteine
This protocol outlines a method to assess the stability of solid DL-Homocysteine under various storage conditions over time.
1. Objective: To determine the rate of degradation of solid DL-Homocysteine under recommended and stressed storage conditions.
2. Materials:
-
Multiple new, unopened vials of solid DL-Homocysteine from the same lot.
-
Environmental chambers or incubators set to desired temperatures (e.g., -20°C, 4°C, 25°C).
-
Desiccators with desiccant.
-
Inert gas (Argon or Nitrogen).
-
Analytical balance.
-
HPLC system with a suitable column (e.g., C18).
-
Mobile phase reagents (e.g., HPLC-grade water, acetonitrile, formic acid).
-
DL-Homocysteine analytical standard.
3. Methodology:
-
Time-Zero Analysis (T=0):
-
Take one vial of DL-Homocysteine for immediate analysis.
-
Allow the vial to equilibrate to room temperature in a desiccator.
-
Accurately weigh and prepare a stock solution in an appropriate solvent (e.g., oxygen-free water or buffer).
-
Analyze the solution by HPLC to determine the initial purity. This serves as the baseline.
-
-
Sample Preparation for Storage:
-
Label multiple vials for each storage condition to be tested (e.g., "-20°C/dark/desiccated", "4°C/dark/desiccated", "25°C/dark/desiccated", "25°C/light/ambient humidity").
-
For conditions requiring an inert atmosphere, gently purge the headspace of the vials with argon or nitrogen before sealing tightly.
-
-
Storage and Sampling:
-
Place the prepared vials in their respective environmental chambers.
-
At predetermined time points (e.g., 1, 3, 6, 12, 24 months), remove one vial from each storage condition.
-
-
Sample Analysis:
-
For each time point, allow the selected vial to warm to room temperature in a desiccator.
-
Prepare a solution with the same concentration as the T=0 sample.
-
Analyze by HPLC under the same conditions as the T=0 sample.
-
Monitor for a decrease in the peak area of DL-Homocysteine and the appearance of new peaks, which would indicate degradation products.
-
-
Data Evaluation:
-
Calculate the purity of DL-Homocysteine at each time point relative to the T=0 sample.
-
Plot the percentage of remaining DL-Homocysteine against time for each storage condition to determine the stability profile.
-
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. selleck.co.jp [selleck.co.jp]
- 3. raybiotech.com [raybiotech.com]
- 4. DL-Homocysteine (3,3,4,4-Dâ, 98%) - Cambridge Isotope LaboratoriesDLM-8259-0.1 [isotope.com]
- 5. isotope.com [isotope.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. benchchem.com [benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. scbt.com [scbt.com]
Validation & Comparative
DL-Homocysteine vs. L-Homocysteine: A Comparative Guide to Their Effects on Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Elevated levels of homocysteine, a sulfur-containing amino acid, are a well-established independent risk factor for cardiovascular diseases. The vascular endothelium, a critical regulator of vascular homeostasis, is a primary target of homocysteine's detrimental effects. This guide provides an objective comparison of the racemic mixture DL-Homocysteine and its stereoisomer L-Homocysteine on endothelial cell function, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Commonalities
While both DL-Homocysteine and L-Homocysteine are used in research to induce endothelial dysfunction, the biological activity is primarily attributed to the L-isomer. The D-isomer of homocysteine is largely considered to be biologically inert. Therefore, the effects observed with the DL-racemic mixture are predominantly due to the action of L-Homocysteine.
L-Homocysteine stereospecifically induces oxidative stress in endothelial cells, a pro-oxidant effect that can be replicated by its oxidized form, L-homocystine.[1] The primary mechanisms of homocysteine-induced endothelial damage for both forms involve:
-
Oxidative Stress: Increased production of reactive oxygen species (ROS).
-
Apoptosis: Induction of programmed cell death.
-
Inflammation: Upregulation of pro-inflammatory molecules.
-
Endothelial Dysfunction: Impaired nitric oxide (NO) bioavailability and vasodilation.
Quantitative Comparison of Effects
The following tables summarize quantitative data from various studies investigating the effects of DL-Homocysteine and L-Homocysteine on endothelial cells.
Table 1: Effects on Endothelial Cell Viability and Apoptosis
| Parameter | Homocysteine Form | Cell Type | Concentration | Observation | Reference |
| Cell Viability | DL-Homocysteine | Neuroblastoma SH-SY5Y | 40 µM | 35% reduction after 5 days | |
| Cell Viability | DL-Homocysteine | Neuroblastoma SH-SY5Y | 80 µM | 80% reduction after 5 days | |
| Apoptosis | L-Homocysteine | HUVECs | 0.01–2.5 mM | Concentration-dependent increase in caspase-3 activity and annexin (B1180172) V positivity | [2] |
| Apoptosis | L-Homocysteine | Endothelial Progenitor Cells | Not specified | Induces apoptosis via caspase-8, cytochrome c release, and caspase-3 activation | [3] |
Table 2: Effects on Oxidative Stress and Nitric Oxide (NO) Production
| Parameter | Homocysteine Form | Cell Type | Concentration | Observation | Reference |
| Lipid Peroxidation | L-Homocysteine | Cultured Endothelial Cells | Micromolar levels | Stereospecific increase | [1] |
| Intracellular ROS | L-Homocysteine | Cultured Endothelial Cells | Micromolar levels | Increased formation | [1] |
| ADMA Concentration | DL-Homocysteine | Endothelial Cells | Dose-dependent | Increased ADMA in culture medium | |
| NO Production | L-Homocysteine | Endothelial Cells | >20 µM | Significant indirect suppression of eNOS activity |
Table 3: Effects on Endothelial Inflammation
| Parameter | Homocysteine Form | Cell Type | Concentration | Observation | Reference |
| Monocyte Adhesion | DL-Homocysteine | HAECs | 100 µM | 4.5-fold increase | [4] |
| VCAM-1 mRNA | DL-Homocysteine | HAECs | 100 µM | 5-fold increase after 3 hours | [4] |
| ICAM-1 Expression | DL-Homocysteine | HUVEC and HSVEC | 1 mM (chronic) | Significantly increased expression | [5] |
| E-selectin Expression | DL-Homocysteine | HUVEC and HSVEC | 1 mM (chronic) | Significantly increased expression | [5] |
Signaling Pathways of Homocysteine-Induced Endothelial Dysfunction
Homocysteine triggers a cascade of detrimental signaling events within endothelial cells, primarily centered around oxidative stress, inflammation, and apoptosis.
References
- 1. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Homocysteine reduces endothelial progenitor cells in stroke patients through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homocysteine upregulates vascular cell adhesion molecule-1 expression in cultured human aortic endothelial cells and enhances monocyte adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of DL-Homocysteine and S-adenosylhomocysteine for Researchers
In the intricate landscape of cellular metabolism, the sulfur-containing compounds DL-Homocysteine and S-adenosylhomocysteine (SAH) play critical, yet distinct, roles. While structurally related and metabolically linked, their functions and impacts on cellular processes differ significantly. This guide provides a comprehensive comparison of their biochemical properties, metabolic significance, and effects on cellular signaling, supported by experimental data and detailed protocols for their analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these pivotal molecules.
Core Biochemical and Metabolic Differences
DL-Homocysteine is a racemic mixture of the D- and L-isomers of homocysteine, a non-proteinogenic amino acid. In biological systems, only the L-isomer is metabolically active. Homocysteine sits (B43327) at a crucial junction of two major metabolic pathways: the methionine cycle and the transsulfuration pathway.[1][2] Its concentration in plasma is a well-recognized biomarker, with elevated levels (hyperhomocysteinemia) being associated with a range of pathologies, including cardiovascular and neurodegenerative diseases.[3]
S-adenosylhomocysteine (SAH), on the other hand, is the direct metabolic precursor to homocysteine. It is formed when S-adenosylmethionine (SAM), the universal methyl donor, donates its methyl group in a vast number of transmethylation reactions essential for the synthesis and modification of DNA, RNA, proteins, and lipids.[4] SAH is a potent product inhibitor of these methyltransferase enzymes.[4][5] Consequently, the intracellular ratio of SAM to SAH is considered a critical indicator of the cell's methylation capacity.[4][6]
| Feature | DL-Homocysteine | S-adenosylhomocysteine (SAH) |
| Primary Role | Metabolic intermediate at the branchpoint of the methionine and transsulfuration pathways. | Product and potent inhibitor of methyltransferase reactions.[4][5] |
| Metabolic Precursor | S-adenosylhomocysteine (SAH)[1] | S-adenosylmethionine (SAM)[1] |
| Key Metabolic Fate | Remethylation to methionine or conversion to cystathionine (B15957) via the transsulfuration pathway.[2][7] | Hydrolysis to homocysteine and adenosine (B11128) by SAH hydrolase.[5][8] |
| Primary Pathological Relevance | Elevated plasma levels (hyperhomocysteinemia) are a risk factor for cardiovascular and neurodegenerative diseases.[3] | Increased intracellular levels inhibit cellular methylation, impacting gene expression and protein function.[4] |
| Toxicity Mechanism | Induces oxidative stress, endothelial dysfunction, and can directly interact with receptors.[3][9][10] | Primarily through the inhibition of methyltransferases, leading to DNA hypomethylation and altered gene expression.[4][11] |
Comparative Effects on Cellular Processes and Signaling
Experimental evidence highlights the distinct mechanisms through which homocysteine and SAH exert their cellular effects.
Enzyme Inhibition
A study on the synthesis of kynurenic acid (KYNA), an antagonist of glutamate (B1630785) receptors, revealed differential inhibitory effects. DL-homocysteine was found to inhibit both kynurenine (B1673888) aminotransferases I and II (KAT I and II), the enzymes responsible for KYNA synthesis. In contrast, S-adenosylhomocysteine only inhibited KAT II.[12] This demonstrates a more specific inhibitory action of SAH compared to the broader effect of homocysteine on these particular enzymes.
Cellular Toxicity and DNA Damage
Research on murine hepatic and microglia cell lines has shown that both SAH and homocysteine can induce cytotoxicity and DNA damage, but through different primary mechanisms.[11] SAH treatment led to a significant increase in intracellular SAH levels and DNA hypomethylation at lower concentrations (5-20 µM).[11] Homocysteine, on the other hand, required much higher concentrations (1-5 mM) to cause a minimal effect on DNA methylation but significantly induced lipid peroxidation.[11] These findings suggest that SAH is a more direct modulator of epigenetic mechanisms, while homocysteine's toxicity is more closely linked to oxidative stress. One study concluded that SAH may be a better marker of cell damage than homocysteine in hepatic and microglia cells.[11]
| Parameter | DL-Homocysteine | S-adenosylhomocysteine (SAH) |
| Effect on Kynurenic Acid Synthesis | Inhibits both KAT I and KAT II.[12] | Inhibits only KAT II.[12] |
| Cellular Toxicity Concentration | Higher concentrations required (mM range).[11] | Effective at lower concentrations (µM range).[11] |
| Primary Mechanism of DNA Damage | Increased lipid peroxidation and, to a lesser extent, DNA hypomethylation at high concentrations.[11] | Potent inducer of DNA hypomethylation.[11] |
Signaling Pathways
The metabolic relationship between homocysteine and SAH is central to cellular methylation and redox homeostasis.
The Methionine Cycle and Transsulfuration Pathway
The methionine cycle is a fundamental metabolic pathway that regenerates methionine from homocysteine and produces SAM, the primary methyl group donor for numerous cellular reactions.[1] SAH is a key intermediate in this cycle, formed after SAM donates its methyl group. The subsequent hydrolysis of SAH to homocysteine and adenosine is a critical step, as the accumulation of SAH can potently inhibit most methyltransferases.[4][5]
When methionine is in excess, homocysteine can be directed into the transsulfuration pathway to be irreversibly converted to cysteine, a precursor for the major intracellular antioxidant, glutathione.[1][7] This pathway is crucial for maintaining redox balance.
The interconnected Methionine Cycle and Transsulfuration Pathway.
Experimental Protocols
Accurate quantification of DL-homocysteine and SAH is crucial for research in this field. Below are detailed methodologies for their analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Total Homocysteine by HPLC with Fluorescence Detection
This method involves the reduction of all forms of homocysteine to its free form, followed by derivatization to create a fluorescent compound that can be detected by HPLC.
1. Sample Preparation:
-
Pipette 100 µl of plasma or serum into a reaction vial.[13]
-
Add 25 µl of Internal Standard and 75 µl of Reduction Reagent.[13]
-
Vortex for 2 seconds and incubate for 10 minutes at room temperature.[13]
-
Add 100 µl of Precipitation Reagent, vortex for 30 seconds, and centrifuge at 9000 x g for 5-7 minutes.[13]
-
Transfer 50 µl of the supernatant to a new light-protected vial.[13]
-
Add 100 µl of derivatization mix, mix well, and incubate for 10 minutes at 50-55°C.[13]
-
Cool the sample immediately.[13]
2. HPLC Analysis:
-
Inject 20-50 µl of the prepared sample into the HPLC system.[13]
-
Use a reversed-phase column and an isocratic elution.[13][14]
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.[14]
-
The run time is typically around 5-6 minutes per sample.[13][14]
3. Data Analysis:
-
Identify the homocysteine peak based on its retention time compared to a standard.
-
Quantify the concentration by comparing the peak area to a standard curve.
Quantification of S-adenosylhomocysteine (SAH) by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of SAH.
1. Sample Preparation:
-
To 20 µL of plasma, add a stable isotope-labeled internal standard (e.g., ¹³C₅-SAH).[15][16]
-
Precipitate proteins by adding a suitable solvent like cold methanol (B129727) or perchloric acid.[6]
-
Centrifuge to pellet the proteins.[6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[6]
-
Reconstitute the residue in the initial mobile phase.[6]
2. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate SAH from other components using a reversed-phase column (e.g., C18).[6][17]
-
The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI).[15]
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion for SAH (m/z 385.1) and a specific product ion (m/z 136.2).[15][18]
3. Data Analysis:
-
Integrate the peak areas for both SAH and the internal standard.
-
Calculate the ratio of the SAH peak area to the internal standard peak area.
-
Generate a standard curve by plotting the peak area ratios of standards against their known concentrations to determine the concentration of SAH in the samples.[6]
A typical workflow for SAH analysis using LC-MS/MS.
Conclusion
DL-Homocysteine and S-adenosylhomocysteine are intricately linked molecules within the same metabolic network, yet their primary biological impacts are distinct. Homocysteine's pathology is largely associated with its role as a pro-oxidant and its effects on the vasculature at elevated plasma concentrations. In contrast, SAH exerts its influence intracellularly as a potent inhibitor of methyltransferases, thereby regulating the cellular methylation potential. Understanding these differences is paramount for researchers investigating the roles of one-carbon metabolism in health and disease and for the development of targeted therapeutic strategies. The analytical methods detailed here provide the tools necessary for the accurate and specific quantification of these important biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homocysteine and redox signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. squ.elsevierpure.com [squ.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of S-adenosylhomocysteine and homocysteine on DNA damage and cell cytotoxicity in murine hepatic and microglia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual effect of DL-homocysteine and S-adenosylhomocysteine on brain synthesis of the glutamate receptor antagonist, kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromsystems.com [chromsystems.com]
- 14. eaglebio.com [eaglebio.com]
- 15. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
L-Homocystine's Pro-Oxidant Activity In Vitro: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the mechanisms of action of various compounds is paramount. This guide provides a comprehensive comparison of the pro-oxidant effects of L-homocystine in vitro, supported by experimental data, detailed protocols, and signaling pathway visualizations to facilitate further research and drug discovery.
L-homocystine, the oxidized disulfide form of the amino acid L-homocysteine, has been implicated in oxidative stress-related pathologies. In vitro studies have demonstrated its capacity to induce cellular damage through the generation of reactive oxygen species (ROS) and interference with antioxidant defense systems. This guide will delve into the experimental evidence validating these effects, offering a comparative perspective with other relevant thiols and outlining the methodologies to assess its pro-oxidant activity.
Comparative Analysis of Pro-Oxidant Effects
The pro-oxidant activity of L-homocystine has been evaluated in various in vitro models, primarily in endothelial cells, which are key targets in cardiovascular diseases associated with elevated homocysteine levels (hyperhomocysteinemia). The following tables summarize quantitative data from representative studies, comparing the effects of L-homocystine and L-homocysteine to other compounds.
Table 1: L-Homocyst(e)ine-Induced Reactive Oxygen Species (ROS) Production
| Cell Type | Compound | Concentration | Incubation Time | Assay | Result (Fold Increase vs. Control) | Reference |
| Cardiac Microvascular Endothelial Cells (MVEC) | L-Homocysteine | 100 µM | 24 h | DCFH-DA | ~2.5 | [1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | L-Homocysteine | 0.25 mM | 24 h | DCF Fluorescence | Significant increase | [2] |
| Hippocampal Slices (Mouse) | L-Homocysteine | 100 µM | 1 h | H2DCFDA | Significant increase | [3] |
| ARPE-19 Cells | L-Homocysteine | 500 µM | 1 h | DCFH-DA | Significant increase | [4] |
Table 2: Effects of L-Homocyst(e)ine on Lipid Peroxidation
| Tissue/Cell Type | Compound | Concentration | Assay | Result | Reference |
| Rat Hippocampus | L-Homocysteine | 10-500 µM | TBARS | Dose-dependent increase | [5] |
| Cultured Endothelial Cells | L-Homocysteine | Micromolar levels | Lipid Peroxidation Assay | Stereospecific increase | [6] |
| Cultured Endothelial Cells | L-Homocystine | Equivalent to L-Hcy | Lipid Peroxidation Assay | Fully replicated L-Hcy effect | [6] |
Table 3: Comparative Effects of Different Thiols on ROS Production in HUVECs
| Compound | Concentration | Incubation Time | Effect on ROS Production | Reference |
| L-Homocysteine | <1.0 mM | 0.5 h | Inhibitory | [2] |
| L-Homocysteine | <1.0 mM | 24 h | Stimulatory | [2] |
| L-Cysteine | <1.0 mM | 0.5 h & 24 h | Decreased | [2] |
| Methionine | <1.0 mM | 0.5 h & 24 h | No effect | [2] |
Table 4: L-Homocysteine's Impact on Antioxidant Enzyme Activity
| Cell Type | Compound | Concentration | Enzyme | Effect on Activity | Reference |
| Bovine Aortic Endothelial Cells (BAEC) | L-Homocysteine | 50-250 µM | Glutathione Peroxidase (GPx) | 41-81% decrease | [7] |
| Rat Hippocampus | L-Homocysteine | 10-500 µM | Superoxide (B77818) Dismutase, Catalase, Glutathione Peroxidase | No change | [5] |
Key Signaling Pathways in L-Homocystine-Induced Oxidative Stress
L-homocystine and its reduced form, L-homocysteine, exert their pro-oxidant effects through the modulation of several intracellular signaling pathways. A key mechanism involves the induction of NADPH oxidase and the suppression of protective antioxidant systems like thioredoxin.[1] Furthermore, L-homocysteine can uncouple endothelial nitric oxide synthase (eNOS), leading to superoxide production instead of nitric oxide.[6]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Homocysteine altered ROS generation and NO accumulation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxidized LDL, homocysteine, homocysteine thiolactone and advanced glycation end products act as pro-oxidant metabolites inducing cytokine release, macrophage infiltration and pro-angiogenic effect in ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro effect of homocysteine on some parameters of oxidative stress in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
A Comparative Analysis of the Toxicity of DL-Homocysteine and its Thiolactone Metabolite
For Researchers, Scientists, and Drug Development Professionals
Elevated levels of the sulfur-containing amino acid homocysteine are a well-established risk factor for a variety of pathologies, including cardiovascular and neurodegenerative diseases. The toxicity of homocysteine is complex and multifaceted, involving direct effects and the actions of its metabolites. Among these, homocysteine thiolactone (HTL), a cyclic thioester, is a critical player. This guide provides an objective comparison of the toxicity of DL-homocysteine and its more reactive metabolite, homocysteine thiolactone, supported by experimental data and detailed methodologies.
At a Glance: Key Differences in Toxicity
While both DL-homocysteine and homocysteine thiolactone contribute to cellular damage, their primary mechanisms of toxicity differ. DL-homocysteine is known to induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR). In contrast, the high reactivity of the thiolactone ring in HTL makes it a potent agent for the non-enzymatic modification of proteins, a process termed N-homocysteinylation. This modification can lead to protein damage, aggregation, and loss of function.[1][2] It is widely considered that a significant portion of homocysteine's toxicity is mediated through its conversion to HTL.
Quantitative Analysis of Cytotoxicity
Direct comparative studies quantifying the cytotoxicity of DL-homocysteine and homocysteine thiolactone under identical conditions are limited. However, available data from various studies consistently indicate that homocysteine thiolactone is significantly more toxic than its parent molecule.
| Compound | Assay | Cell Line/Organism | Key Findings | Reference |
| L-Homocysteine Thiolactone (L-HCTL) | LD50 | C3H Mice | 297 mg/kg | [3] |
| L-Homocysteine Thiolactone (L-HCTL) | LD50 | F344 Rats | 389 mg/kg | [3] |
| Homocysteine Thiolactone (HTL) | Apoptosis Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 200 µM HTL induced apoptosis in 30% of cells. | [4] |
| DL-Homocysteine | Apoptosis Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 200 µM homocysteine induced apoptosis in 1% of cells. | [4] |
Signaling Pathways of Toxicity
The distinct primary mechanisms of toxicity for DL-homocysteine and homocysteine thiolactone trigger different, though potentially overlapping, downstream signaling cascades.
DL-Homocysteine-Induced Endoplasmic Reticulum Stress
Elevated levels of DL-homocysteine can disrupt protein folding within the endoplasmic reticulum, leading to ER stress and the activation of the unfolded protein response (UPR). This complex signaling network attempts to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.
Homocysteine Thiolactone-Induced Protein N-Homocysteinylation
Homocysteine thiolactone readily reacts with the ε-amino groups of lysine (B10760008) residues in proteins, forming stable amide bonds. This N-homocysteinylation can alter protein structure and function, leading to cellular damage and triggering downstream pathological events.
Experimental Protocols
Below are representative protocols for assessing the cytotoxicity of DL-homocysteine and homocysteine thiolactone.
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of DL-homocysteine and homocysteine thiolactone on the metabolic activity of a cell line, as an indicator of cell viability.
Materials:
-
Cell line of interest (e.g., HUVECs, SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
DL-Homocysteine
-
Homocysteine Thiolactone hydrochloride
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Prepare a series of dilutions of DL-homocysteine and homocysteine thiolactone in complete medium. Remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include untreated control wells containing only complete medium.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with DL-homocysteine and homocysteine thiolactone.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
DL-Homocysteine
-
Homocysteine Thiolactone hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of DL-homocysteine and homocysteine thiolactone as described in the MTT assay protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
In Vitro N-Homocysteinylation of Proteins
Objective: To assess the ability of homocysteine thiolactone to modify a target protein in vitro.
Materials:
-
Purified target protein (e.g., bovine serum albumin)
-
Homocysteine Thiolactone hydrochloride
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment
-
Anti-homocysteine antibody (optional, for detection)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the target protein (e.g., 1 mg/mL) and varying concentrations of homocysteine thiolactone (e.g., 0-10 mM) in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 2-24 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis by SDS-PAGE: Separate the proteins by SDS-PAGE. N-homocysteinylation can sometimes lead to a slight increase in the apparent molecular weight of the protein or the formation of aggregates.
-
Analysis by Western Blot: Transfer the separated proteins to a PVDF membrane. Probe the membrane with an antibody specific for the target protein to observe any shifts or aggregation. If available, an anti-homocysteine antibody can be used to directly detect the modification.
Conclusion
The available evidence strongly suggests that homocysteine thiolactone is a more potent toxic agent than its precursor, DL-homocysteine. While DL-homocysteine can induce cellular stress through mechanisms like ER stress, the high reactivity of HTL allows it to directly damage proteins through N-homocysteinylation, leading to a more pronounced cytotoxic effect. Researchers investigating the pathological consequences of hyperhomocysteinemia should consider the distinct and synergistic roles of both homocysteine and its thiolactone metabolite. The experimental protocols provided herein offer a framework for further elucidating the comparative toxicity of these two molecules.
References
- 1. Homocysteine Thiolactone: Biology and Chemistry | MDPI [mdpi.com]
- 2. Homocysteine thiolactone - Wikipedia [en.wikipedia.org]
- 3. Toxicity, biodistribution and radioprotective capacity of L-homocysteine thiolactone in CNS tissues and tumors in rodents: comparison with prior results with phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Homocysteine Assay Kits: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of homocysteine is crucial in various fields of study, from cardiovascular disease to neuroscience. The market offers a diverse range of assay kits, each employing different methodologies with inherent advantages and limitations. This guide provides an objective comparison of commercially available homocysteine assay kits, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Homocysteine Assay Kits
The selection of a homocysteine assay kit is often a trade-off between sensitivity, throughput, cost, and the specific requirements of the study. This section summarizes the performance characteristics of various assay types, including High-Performance Liquid Chromatography (HPLC), immunoassays (ELISA, fluorescence polarization), and enzymatic (colorimetric and fluorometric) methods.
| Assay Type | Principle | Linearity (µmol/L) | Precision (CV%) | Accuracy (Bias %) | Key Advantages | Key Disadvantages |
| HPLC | Chromatographic separation with fluorescence or electrochemical detection | 1 - 400[1] | Intra-assay: ≤1.68, Inter-assay: ≤2.83[1] | -4.51 to 7.57[1] | High specificity and accuracy (often considered a reference method) | Low throughput, requires specialized equipment and expertise |
| Immunoassay (Automated Platforms) | Competitive or sandwich immunoassay using specific antibodies | Generally linear up to 50 µmol/L[2] | 1.7 - 9.4[3][4] | -29.3 to 7.2[3][4] | High throughput, automated, and convenient for large sample numbers | Can be less precise and accurate than HPLC, potential for cross-reactivity |
| ELISA (Kit-based) | Competitive enzyme immunoassay | Varies by manufacturer | Varies by manufacturer | Varies by manufacturer | High sensitivity, suitable for smaller sample batches | Generally lower throughput than automated platforms, multiple manual steps |
| Colorimetric (Enzymatic) | Enzymatic conversion of homocysteine leading to a color change | Varies by manufacturer | Varies by manufacturer | Varies by manufacturer | Simple, cost-effective, uses standard laboratory equipment | Lower sensitivity compared to fluorometric and ELISA methods |
| Fluorometric (Enzymatic) | Enzymatic reaction produces a fluorescent signal | Varies by manufacturer | Varies by manufacturer | Varies by manufacturer | High sensitivity, suitable for low abundance samples and real-time kinetics | Requires a fluorescence plate reader, fluorophores can be sensitive to environmental conditions[5] |
Experimental Protocols: A General Overview
The following sections provide a generalized methodology for each of the major homocysteine assay types. It is crucial to refer to the specific manufacturer's instructions for the chosen kit, as protocols can vary significantly.
High-Performance Liquid Chromatography (HPLC)
HPLC is often considered the gold standard for homocysteine measurement due to its high specificity and accuracy.
Principle: This method involves the reduction of disulfide bonds to free homocysteine, followed by derivatization to create a fluorescent compound. The derivatized homocysteine is then separated by reverse-phase HPLC and detected by a fluorescence detector.
General Protocol:
-
Sample Preparation: Centrifuge blood samples to separate plasma or serum.
-
Reduction: Treat the plasma/serum with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to convert oxidized homocysteine to its free form.
-
Protein Precipitation: Add a precipitating agent (e.g., trichloroacetic acid) to remove proteins.
-
Derivatization: The supernatant is mixed with a derivatizing agent (e.g., 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide) to form a stable, fluorescent derivative of homocysteine.
-
HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 column.
-
Detection: Monitor the eluent with a fluorescence detector.
-
Quantification: Determine the homocysteine concentration by comparing the peak area of the sample to that of known standards.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits offer a sensitive and relatively high-throughput method for quantifying homocysteine.
Principle: Most homocysteine ELISA kits are based on a competitive immunoassay format. Homocysteine in the sample competes with a fixed amount of labeled homocysteine (e.g., biotinylated) for binding to a limited number of antibodies coated on a microplate. The amount of bound labeled homocysteine is inversely proportional to the concentration of homocysteine in the sample.
General Protocol:
-
Sample and Standard Preparation: Prepare a series of homocysteine standards and dilute samples as required.
-
Competitive Binding: Add standards and samples to the antibody-coated microplate wells, followed by the addition of enzyme-conjugated homocysteine. Incubate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) that will be converted by the enzyme to produce a colored product.
-
Reaction Termination: Stop the enzyme-substrate reaction by adding a stop solution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Calculate the homocysteine concentration in the samples by comparing their absorbance to the standard curve.
Colorimetric and Fluorometric Enzymatic Assays
These assays provide a simpler and often faster alternative to HPLC and ELISA.
Principle: These assays utilize a series of enzymatic reactions. First, oxidized homocysteine is reduced to free homocysteine. Then, a specific enzyme acts on homocysteine, leading to the production of a molecule that can be detected either colorimetrically or fluorometrically. In colorimetric assays, the final product absorbs light at a specific wavelength. In fluorometric assays, the product is fluorescent and can be excited at one wavelength to emit light at another. Fluorometric assays are generally more sensitive than their colorimetric counterparts.[5][6]
General Protocol:
-
Sample and Standard Preparation: Prepare homocysteine standards and samples.
-
Reaction Initiation: Add samples and standards to a microplate. Add a reaction mix containing the necessary enzymes and substrates.
-
Incubation: Incubate the plate at a specified temperature for a set period to allow the enzymatic reactions to proceed.
-
Detection:
-
Colorimetric: Measure the absorbance at the specified wavelength using a microplate reader.
-
Fluorometric: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence microplate reader.
-
-
Calculation: Determine the homocysteine concentration from the standard curve.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the general workflows for homocysteine detection.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Performance characteristics of six homocysteine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
L-Cysteine vs. DL-Homocysteine in Inducing Tibial Dyschondroplasia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-cysteine and DL-homocysteine in their capacity to induce tibial dyschondroplasia (TD), a significant avian skeletal disease characterized by the abnormal accumulation of cartilage in the growth plate of the tibia. This comparison is supported by experimental data to inform research and development in poultry science and related fields.
Comparative Efficacy in Inducing Tibial Dyschondroplasia
Experimental evidence demonstrates that both L-cysteine and DL-homocysteine can induce tibial dyschondroplasia in broiler chicks when supplemented in excess to a standard diet. A key study systematically evaluated the dose-dependent effects of these amino acids on the incidence and severity of TD.
Below is a summary of the quantitative data from this pivotal research, highlighting the comparative potency of L-cysteine and DL-homocystine (a stable form of DL-homocysteine) in inducing TD.
| Compound | Supplemental Level (%) | TD Incidence (%) | TD Severity Score (Mean ± SEM) |
| Control | 0 | 25 | 0.4 ± 0.2 |
| L-Cysteine | 0.25 | 30 | 0.5 ± 0.2 |
| 0.50 | 55 | 1.0 ± 0.3 | |
| 0.75 | 75 | 1.8 ± 0.3 | |
| 1.00 | 85 | 2.1 ± 0.3 | |
| L-Homocysteine | 0.50 | 65 | 1.4 ± 0.3 |
| This compound | 0.225 | Not Reported | 0.8 ± 0.2 |
| 0.45 | Not Reported | 1.3 ± 0.2 | |
| 0.675 | Not Reported | 1.9 ± 0.2 | |
| 0.90 | Not Reported | 2.3 ± 0.2* |
* Indicates a significant increase compared to the control group.
Data compiled from Orth et al., 1992.[1][2]
The data clearly indicates that supplemental L-cysteine at levels of 0.5% and higher significantly increases the incidence of TD.[1][2] Furthermore, L-cysteine at 0.75% and above significantly increases the severity of the condition.[1][2] L-homocysteine at a 0.5% supplemental level also effectively induces TD.[1][2] this compound, the disulfide dimer of homocysteine, demonstrates a dose-dependent increase in TD severity, with the lowest effective level for increasing severity being 0.45%.[1][2]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, providing a framework for reproducible studies.
Animal Model and Housing:
-
Species: Broiler chicks.
-
Housing: Chicks were housed in thermostatically controlled battery brooders with raised wire floors.
-
Lighting: Continuous lighting was provided.
-
Feed and Water: Feed and water were available ad libitum.
Basal Diet:
-
A corn-soybean-based diet adequate in sulfur amino acids was used as the basal diet in all experiments.
Experiment 1: L-Cysteine and L-Homocysteine Supplementation
-
Objective: To determine the effect of graded levels of L-cysteine and a single level of L-homocysteine on the incidence and severity of TD.
-
Experimental Groups:
-
Basal diet (Control)
-
Basal diet + 0.25% L-cysteine
-
Basal diet + 0.50% L-cysteine
-
Basal diet + 0.75% L-cysteine
-
Basal diet + 1.00% L-cysteine
-
Basal diet + 0.50% L-homocysteine
-
-
Duration: 3 weeks.
-
Data Collection: At the end of the experiment, chicks were euthanized, and the right tibia was removed and longitudinally sectioned to score for the incidence and severity of TD. TD was scored on a scale of 0 (normal) to 3 (severe).
Experiment 2: this compound Supplementation
-
Objective: To determine the threshold value of this compound needed to induce TD.
-
Experimental Groups:
-
Basal diet (Control)
-
Basal diet + 0.225% this compound
-
Basal diet + 0.45% this compound
-
Basal diet + 0.675% this compound
-
Basal diet + 0.90% this compound
-
-
Duration: 3 weeks.
-
Data Collection: Similar to Experiment 1, the right tibia was scored for TD severity.
Visualizing the Experimental Workflow
Caption: Experimental workflow for inducing tibial dyschondroplasia.
Signaling Pathways in Tibial Dyschondroplasia
While it is established that excessive L-cysteine and DL-homocysteine induce tibial dyschondroplasia, the specific molecular signaling pathways disrupted by these amino acids are not yet fully elucidated in the scientific literature. However, the general pathogenesis of TD involves the disruption of chondrocyte differentiation and angiogenesis in the growth plate.
Tibial dyschondroplasia is fundamentally a disease of the growth plate chondrocytes, which fail to properly differentiate and undergo apoptosis, leading to an accumulation of non-vascularized, unmineralized cartilage. This disruption in the normal process of endochondral ossification is thought to be influenced by several signaling pathways that regulate chondrocyte proliferation, hypertrophy, and apoptosis, as well as blood vessel formation (angiogenesis).
Key signaling pathways implicated in the general development of tibial dyschondroplasia include:
-
Parathyroid Hormone-related Peptide (PTHrP) signaling: Plays a crucial role in regulating the rate of chondrocyte differentiation.
-
Transforming Growth Factor-β (TGF-β) / Bone Morphogenic Proteins (BMPs) signaling: These pathways are critical for chondrocyte proliferation and differentiation.
-
Hypoxia-Inducible Factor (HIF) signaling: This pathway is involved in the response to low oxygen levels and is linked to angiogenesis.
The diagram below illustrates a generalized model of the signaling pathways thought to be involved in the pathogenesis of tibial dyschondroplasia. The precise mechanisms by which L-cysteine and DL-homocysteine interact with these pathways to induce the disease remain an area for further investigation.
Caption: Proposed signaling pathways in tibial dyschondroplasia.
References
The Expert's Guide to Homocysteine Analogs: A Comparative Analysis of DL-Homocystine and L-Homocysteine in Experimental Research
For researchers in cellular biology, neuroscience, and drug development, the choice of reagents is paramount to the validity and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of DL-Homocystine and L-Homocysteine, two related but distinct compounds often considered in studies of metabolic pathways and oxidative stress. We will delve into their chemical properties, biological activities, and experimental suitability, supported by data and established protocols, to determine if this compound can serve as a viable substitute for L-Homocysteine.
Chemical and Physical Properties: A Structural Overview
L-Homocysteine is a non-proteinogenic α-amino acid that is a crucial intermediate in methionine metabolism.[1][2] this compound, on the other hand, is the oxidized disulfide dimer of homocysteine.[3][4] The "DL" prefix indicates that it is a racemic mixture, containing both D- and L- stereoisomers of homocystine. This seemingly subtle difference has profound implications for their biological activity.
| Property | L-Homocysteine | This compound |
| Molecular Formula | C₄H₉NO₂S[1] | C₈H₁₆N₂O₄S₂[3] |
| Molecular Weight | 135.19 g/mol [1] | 268.35 g/mol [3] |
| Structure | Monomer, Thiol (-SH) | Dimer, Disulfide (-S-S-) |
| Description | A thiol-containing amino acid formed from the demethylation of methionine.[1][2] | The oxidized, double-bonded form of homocysteine.[5] |
| Stereochemistry | Pure L-enantiomer | Racemic mixture (L,L-, D,D-, and D,L- isomers) |
| Synonyms | (2S)-2-amino-4-sulfanylbutanoic acid[1] | 4,4'-Dithiobis(2-aminobutyric acid)[3] |
Biological Activity and Suitability in Experiments
The primary distinction in a biological context lies in their stereochemistry and redox state. Most enzymes in mammals are stereospecific and preferentially recognize L-amino acids. L-Homocysteine is the biologically active isomer that participates in critical metabolic pathways, including the methionine cycle for remethylation and the transsulfuration pathway for cysteine synthesis.[2][6][7]
This compound is not a direct substitute for L-Homocysteine. When introduced into a biological system, the disulfide bond of homocystine can be reduced to yield two molecules of homocysteine. In the case of this compound, this reduction would produce a racemic mixture of L-Homocysteine and D-Homocysteine. While the resulting L-Homocysteine would be biologically active, the D-Homocysteine is not a substrate for the key enzymes in methionine metabolism and its effects can be unpredictable or confounding.
Some studies have shown that the L-isomers of both homocysteine and homocystine stereospecifically induce oxidative stress in endothelial cells, implying the D-isomer does not have the same effect.[8] Therefore, using a DL-racemic mixture would, at best, introduce a non-active component that halves the effective concentration of the active L-isomer, and at worst, introduce a compound (D-homocysteine) with unknown off-target effects.
When to Use Which Compound:
-
L-Homocysteine: Should be used in all experiments investigating specific biological pathways, enzyme kinetics, cellular signaling, and pathophysiological processes where stereospecificity is crucial. This includes studies on the methionine cycle, transsulfuration, and homocysteine-induced endothelial dysfunction.
-
This compound: Its use is limited. It may be considered in non-biological, chemical studies of disulfide bond reduction or in preliminary screens where the general oxidative potential of a homocyst(e)ine compound is being assessed without regard to specific metabolic pathways. However, results from such studies should be interpreted with caution due to the presence of the D-isomer. Some published studies have used DL-homocysteine to investigate general effects on the nervous system, but the specific contribution of each isomer is often not dissected.[9]
Metabolic Pathway of L-Homocysteine
The following diagram illustrates the central role of L-Homocysteine in cellular metabolism. It is generated from L-Methionine and can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine.
Caption: Metabolic fate of L-Homocysteine.
Experimental Protocol: Assessing Oxidative Stress in Endothelial Cells
This protocol details a common experiment to measure reactive oxygen species (ROS) production in cultured endothelial cells in response to homocyst(e)ine, highlighting the critical choice of compound.
Objective: To determine if L-Homocysteine induces oxidative stress in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
L-Homocysteine (or this compound for a comparative, non-ideal arm)
-
Phosphate Buffered Saline (PBS)
-
Dichlorofluorescin diacetate (DCF-DA) dye
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Methodology:
-
Cell Culture: Culture HUVECs in endothelial growth medium at 37°C and 5% CO₂. Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Preparation of Reagents: Prepare a 100 mM stock solution of L-Homocysteine in PBS. Prepare serial dilutions to achieve final concentrations of 10 µM, 50 µM, 100 µM, and 500 µM. Note: If using this compound, the molarity should be based on the dimer's molecular weight, and it should be recognized that the effective concentration of the L-isomer after reduction will be twice the molar concentration of the dimer, but mixed with the D-isomer.
-
Cell Treatment: Wash cells twice with warm PBS. Add the prepared concentrations of L-Homocysteine to the wells. Include a vehicle control (PBS only). Incubate for 4 hours.
-
ROS Detection: Remove the treatment media and wash cells with PBS. Add 100 µL of 10 µM DCF-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash cells twice with PBS to remove excess dye. Add 100 µL of PBS to each well. Measure fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance.
Experimental Workflow Diagram
The following diagram outlines the key steps in the described experimental protocol.
Caption: Workflow for measuring cellular ROS.
Conclusion and Recommendation
Based on the evidence, This compound is not a suitable substitute for L-Homocysteine in most biological experiments. The presence of the D-isomer in the racemic mixture introduces a significant confounding variable, rendering the interpretation of results difficult and potentially inaccurate. The stereospecificity of enzymes and cellular pathways necessitates the use of the pure, biologically active L-isomer.
For researchers aiming to produce robust, reproducible, and clearly interpretable data on the biological effects of homocysteine, the use of L-Homocysteine is mandatory. The additional cost or effort to obtain the pure isomer is far outweighed by the increased accuracy and validity of the experimental findings.
References
- 1. L-Homocysteine | C4H9NO2S | CID 91552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Homocysteine - Wikipedia [en.wikipedia.org]
- 3. Homocystine | C8H16N2O4S2 | CID 10010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0000575) [hmdb.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (+-)-Homocysteine | C4H9NO2S | CID 778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Homocysteine : overview of biochemistry, molecular biology, and role in disease processes [edoc.unibas.ch]
- 8. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual effect of DL-homocysteine and S-adenosylhomocysteine on brain synthesis of the glutamate receptor antagonist, kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of DL-Homocysteine and L-Methionine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the essential amino acid L-methionine and the metabolic intermediate DL-Homocysteine. The focus is on their distinct roles in key cellular processes, supported by experimental data. It is important to note that in the racemic mixture DL-Homocysteine, the L-isomer is the primary biologically active form responsible for the effects described.
Core Metabolic Roles: The One-Carbon Metabolism Pathway
L-methionine and L-homocysteine are central components of the one-carbon metabolism pathway, a critical network for cellular function. L-methionine, obtained from dietary sources, is converted into S-adenosylmethionine (SAM), the universal methyl donor for numerous reactions, including DNA, RNA, and protein methylation.[1][2] After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to form L-homocysteine.[1][3] Homocysteine stands at a crucial metabolic crossroads: it can either be remethylated back to L-methionine to replenish the methionine pool or enter the transsulfuration pathway to be converted into cysteine, a precursor for the major cellular antioxidant, glutathione.[3]
Comparative Biological Activities
While structurally similar, L-methionine and DL-homocysteine exhibit contrasting, and often opposing, biological effects. L-methionine is an essential building block and a key regulator of cellular health, whereas elevated levels of homocysteine are frequently associated with cellular stress and pathology.
Cellular Proliferation and Apoptosis
L-methionine's role in cell proliferation is complex. While essential for protein synthesis and growth, studies have shown that high concentrations of L-methionine can inhibit the proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer, by causing cell cycle arrest.[4][5][6] For example, in HPAC pancreatic cancer cells, L-methionine treatment reduced cell proliferation by 31-35% and significantly increased apoptosis.[5]
Conversely, homocysteine's impact is generally pro-pathogenic. It has been shown to induce apoptosis in certain cell types, such as endothelial cells, which is a key mechanism in its contribution to cardiovascular disease.[7]
| Parameter | L-Methionine | DL-Homocysteine | References |
| Effect on Cancer Cell Proliferation | Inhibitory at high concentrations in breast, prostate, and pancreatic cancer cells.[5][6] | Generally not studied as an anti-proliferative agent; focus is on its pathological effects. | [5][6] |
| Effect on Cancer Cell Apoptosis | Induces apoptosis in some cancer cell lines (e.g., HPAC pancreatic cells).[5] | Induces apoptosis in endothelial cells, contributing to vascular damage.[7] | [5][7] |
| Cell Cycle Arrest | Arrests cell cycle at G1 or S phase depending on p53 status of the cancer cell line.[6] | Not a primary mechanism of action; effects are more related to stress pathways. | [6] |
Oxidative Stress
The two molecules have starkly different effects on cellular redox balance. L-methionine can act as an antioxidant.[8][9] It is a precursor to glutathione, the most abundant endogenous antioxidant.[9] Studies have demonstrated that L-methionine can protect against oxidative stress and mitochondrial dysfunction by activating endogenous antioxidant enzymes.[10][11][12]
In contrast, elevated homocysteine (hyperhomocysteinemia) is a well-established inducer of oxidative stress.[13][14][15] It can increase the production of reactive oxygen species (ROS), impair antioxidant systems, and lead to oxidative damage to lipids, proteins, and DNA.[15][16] However, some studies suggest homocysteine may have a potential antioxidative role in erythrocytes under specific conditions.[17]
| Parameter | L-Methionine | DL-Homocysteine | References |
| Role in Redox Balance | Antioxidant; precursor to glutathione.[9] Protects against H₂O₂-induced damage.[8] | Pro-oxidant; increases ROS production.[15][16] | [8][9][15][16] |
| Effect on Antioxidant Enzymes | Increases activity of enzymes like Glutathione Peroxidase (GSHPx).[18] | Decreases expression of antioxidant enzymes like thioredoxin.[16] | [16][18] |
| Mitochondrial Function | Protects against mitochondrial dysfunction induced by toxins.[9][11] | Can contribute to mitochondrial damage through oxidative stress. | [9][11] |
Cardiovascular Effects
The cardiovascular effects of L-methionine and DL-homocysteine are perhaps the most divergent. L-methionine supplementation has been shown to have some beneficial effects, such as increasing myocardial antioxidant enzyme activities.[18] In isolated hearts, it has exerted a positive inotropic effect, augmenting myocardial contraction.[19] However, high dietary methionine can also lead to elevated homocysteine levels, which is a known risk factor for cardiovascular disease.[20][21]
Elevated homocysteine is widely recognized as an independent risk factor for cardiovascular disease, including atherosclerosis, stroke, and myocardial infarction.[7][22][23][24] Its pathogenic mechanisms include inducing endothelial dysfunction, promoting inflammation, increasing oxidative stress, and enhancing the proliferation of vascular smooth muscle cells.[7][25]
| Parameter | L-Methionine | DL-Homocysteine | References |
| Endothelial Function | Can be protective by boosting antioxidants, but high levels can raise homocysteine.[18][20] | Causes endothelial dysfunction and damage.[7][22] | [7][18][20][22] |
| Cardiovascular Disease (CVD) Risk | Dietary intake is essential; however, excessive supplementation can increase CVD risk by elevating homocysteine.[21] | Elevated levels are an independent risk factor for atherosclerosis, thrombosis, and hypertension.[13][23][24] | [13][21][23][24] |
| Vascular Smooth Muscle Cells | No direct proliferative effect noted. | Promotes proliferation, contributing to atherosclerotic plaque formation.[7][25] | [7][25] |
Experimental Protocols
Detailed protocols for the key assays used to differentiate the biological activities of these compounds are provided below.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[26] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[26]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[27]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of L-methionine, DL-homocysteine, or control vehicle.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[27]
-
MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[26][28]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well and incubate, often overnight, to dissolve the purple formazan crystals.[26][27]
-
Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[26]
Apoptosis Detection (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[29] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Culture: Culture and treat 1-5 x 10⁵ cells with the desired compounds.
-
Harvesting: Collect both floating and adherent cells and wash them with cold 1X PBS.[29]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI staining solution to the cells.[29]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature, protected from light.[30]
-
Analysis: Analyze the cells immediately by flow cytometry. Healthy cells are double-negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are double-positive.[29]
Oxidative Stress (ROS Detection Assay)
This assay measures intracellular reactive oxygen species (ROS) using a cell-permeable fluorogenic probe like 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[31] Inside the cell, esterases deacetylate DCFH-DA to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[31][32]
Protocol:
-
Cell Culture: Seed cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Treatment: Treat cells with L-methionine or DL-homocysteine for the desired time. A positive control, such as Tert-Butyl hydroperoxide (TBHP), can be used to induce ROS.[31]
-
Staining: Remove the culture medium, wash cells gently with PBS, and add the diluted DCFH-DA solution.[31]
-
Incubation: Incubate the cells with the probe for 30-45 minutes at 37°C in the dark.[31][33]
-
Measurement: Remove the DCFH-DA solution, wash the cells, add PBS, and immediately measure fluorescence using a microplate reader (e.g., excitation ~485nm / emission ~535nm).[31]
Cardiovascular Health (Endothelial Function Assessment)
Endothelial function is often assessed non-invasively by measuring flow-mediated vasodilation (FMD) of the brachial artery using high-resolution ultrasound.[34][35][36] This technique measures the artery's ability to dilate in response to an increase in shear stress, a process largely dependent on the endothelial release of nitric oxide (NO).[36]
Protocol (Conceptual):
-
Baseline Measurement: Obtain a baseline ultrasound image of the brachial artery and measure its diameter.[35]
-
Occlusion: Inflate a blood pressure cuff on the forearm to a suprasystolic pressure for 5 minutes to occlude arterial flow.[34][35]
-
Hyperemia: Rapidly deflate the cuff. The subsequent surge in blood flow (reactive hyperemia) creates shear stress on the endothelium.[36]
-
Post-Occlusion Measurement: Continuously record the brachial artery diameter for several minutes post-deflation.
-
Calculation: FMD is calculated as the percentage change in the peak artery diameter from the baseline measurement. A reduced FMD indicates endothelial dysfunction.[35]
References
- 1. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. l-Methionine inhibits growth of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of homocysteine in the development of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection of L-methionine against H₂O₂-induced oxidative damage in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. optimaldx.com [optimaldx.com]
- 14. Homocysteine and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vascular oxidant stress and inflammation in hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. ahajournals.org [ahajournals.org]
- 20. Methionine-supplemented diet affects the expression of cardiovascular disease-related genes and increases inflammatory cytokines in mice heart and liver [pubmed.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. ahajournals.org [ahajournals.org]
- 23. Homocysteine and the Risk of Cardiovascular Events and All-Cause Death in Elderly Population: A Community-Based Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 25. Homocysteine in the Cardiovascular Setting: What to Know, What to Do, and What Not to Do - PMC [pmc.ncbi.nlm.nih.gov]
- 26. merckmillipore.com [merckmillipore.com]
- 27. MTT (Assay protocol [protocols.io]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 31. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 32. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. assaygenie.com [assaygenie.com]
- 34. ahajournals.org [ahajournals.org]
- 35. avmajournals.avma.org [avmajournals.avma.org]
- 36. escardio.org [escardio.org]
Verifying the Link Between Hyperhomocysteinemia and Vascular Disease: A Comparison of Animal Models
For researchers, scientists, and drug development professionals, understanding the intricate relationship between elevated homocysteine levels (hyperhomocysteinemia) and the pathogenesis of vascular disease is paramount. Animal models are indispensable tools in this endeavor, providing controlled systems to dissect molecular mechanisms and evaluate potential therapeutic interventions. This guide offers a comparative overview of commonly used animal models, detailing experimental data, protocols, and the key signaling pathways involved.
Comparative Analysis of Animal Models
The selection of an appropriate animal model is critical for investigating the vascular effects of hyperhomocysteinemia. Models can be broadly categorized into genetic and dietary-induced, each with distinct advantages and phenotypes. The following tables summarize quantitative data from key studies to facilitate comparison.
Table 1: Genetic Models of Hyperhomocysteinemia and Associated Vascular Phenotypes
| Animal Model | Genotype | Plasma Homocysteine (tHcy) Levels | Key Vascular Phenotypes | References |
| CBS-Deficient Mouse | Cbs-/- | >200 µmol/L (Severe) | Endothelial dysfunction, increased oxidative stress, accelerated atherosclerosis, thrombosis, early mortality.[1][2][3][4][5] | |
| Cbs+/- | ~2-fold increase over wild-type (Mild-Moderate) | Impaired endothelium-dependent vasodilation, increased aortic superoxide (B77818) production.[3] | ||
| MTHFR-Deficient Mouse | Mthfr-/- | ~10-fold increase over wild-type (Severe) | Aortic lipid deposition, potential for neuropathology.[6] | |
| Mthfr+/- | ~1.6-fold increase over wild-type (Mild) | Minor increase in plasma tHcy.[2][6] | ||
| ApoE-Deficient with Hyperhomocysteinemia | Apoe-/- on high-methionine/low B vitamin diet | ~19-fold increase over control (Severe) | Accelerated and more complex atherosclerotic lesions, enhanced vascular inflammation.[7][8][9] |
Table 2: Dietary-Induced Models of Hyperhomocysteinemia and Associated Vascular Phenotypes
| Animal Model | Dietary Intervention | Plasma Homocysteine (tHcy) Levels | Key Vascular Phenotypes | References |
| High-Methionine Diet | 1-2% L-methionine in diet or drinking water | 18-60 µmol/L (Moderate) | Endothelial dysfunction, increased oxidative stress, pro-inflammatory responses.[1][10][11][12] | |
| B-Vitamin Deficient Diet | Low folate, vitamin B6, and B12 | Moderate to Severe | Endothelial dysfunction, increased markers of inflammation.[7][8] | |
| Combined High-Methionine and B-Vitamin Deficient Diet | High methionine with low folate, B6, and B12 | >200 µmol/L (Severe) | Markedly accelerated atherosclerosis, significant vascular inflammation.[7][8] |
Key Signaling Pathways in Hyperhomocysteinemia-Induced Vascular Disease
Several interconnected signaling pathways are implicated in the detrimental vascular effects of hyperhomocysteinemia. These pathways primarily revolve around oxidative stress, inflammation, and endoplasmic reticulum (ER) stress.
Oxidative Stress and Endothelial Dysfunction
Hyperhomocysteinemia promotes the generation of reactive oxygen species (ROS), leading to oxidative stress.[3][13][14] This, in turn, reduces the bioavailability of nitric oxide (NO), a critical molecule for vasodilation and endothelial health, resulting in endothelial dysfunction.[3][15]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Murine Models of Hyperhomocysteinemia and their Vascular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial dysfunction in a murine model of mild hyperhomocyst(e)inemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. JCI - Hyperhomocysteinemia enhances vascular inflammation and accelerates atherosclerosis in a murine model [jci.org]
- 8. Hyperhomocysteinemia enhances vascular inflammation and accelerates atherosclerosis in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. The Role of Methionine-Rich Diet in Unhealthy Cerebrovascular and Brain Aging: Mechanisms and Implications for Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. A model of hyperhomocysteine-induced endothelial dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an animal model for chronic mild hyperhomocysteinemia and its response to oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic hyperhomocysteinemia induces oxidative damage in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Homocysteine, Homocystine, and Mixed Disulfides in Plasma
In plasma, the sulfur-containing amino acid homocysteine exists in various forms: a reduced free thiol (Hcy-SH), a disulfide dimer (homocystine, Hcy-S-S-Hcy), mixed disulfides with other thiols like cysteine (Hcy-S-S-Cys), and protein-bound forms, primarily to albumin.[1][2][3] The free reduced form constitutes only about 1-2% of the total homocysteine concentration.[1][2] The sum of all these species is referred to as "total homocysteine" (tHcy).[3][4]
Clinically, elevated tHcy is an established risk factor for cardiovascular disease and is important in diagnosing and monitoring inherited metabolic disorders like homocystinuria.[4][5][6] For most clinical applications, the measurement of tHcy is sufficient.[4] This is achieved by a chemical reduction step that converts all oxidized and bound forms into the single, measurable reduced homocysteine monomer.[7][8] However, for specific research applications, such as studying redox balance and oxidative stress, distinguishing between the different forms is crucial. This guide provides a comparative overview of the analytical methods, quantitative performance data, and detailed protocols for measuring these species.
Analytical Workflow: Speciation vs. Total Homocysteine
The analytical approach diverges significantly depending on whether the goal is to measure the individual homocysteine species or the total concentration. The measurement of tHcy is the most common approach in clinical laboratories and involves a preparatory reduction step.[9] Distinguishing the individual disulfides is more complex and requires omitting this reduction step, followed by a high-resolution separation technique.
Caption: General workflow for tHcy vs. speciation analysis.
Comparison of Key Analytical Methodologies
The choice of analytical method depends on the required throughput, sensitivity, specificity, and whether speciation is necessary. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered reference methods, while immunoassays are common in high-throughput clinical settings.[5][10][11]
| Parameter | HPLC with Fluorescence Detection (HPLC-FD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassays (FPIA, CLIA, EIA) |
| Principle | Chromatographic separation of fluorescently labeled thiols. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Competitive binding of enzyme-labeled Hcy or antibodies against S-adenosyl-L-homocysteine (SAH).[9] |
| Analyte(s) Measured | Primarily total homocysteine (tHcy). Can be adapted for speciation. | Primarily total homocysteine (tHcy). Highly suitable for speciation. | Exclusively total homocysteine (tHcy). |
| Sample Preparation | Reduction, protein precipitation, and mandatory pre-column derivatization (e.g., with SBD-F).[6][12][13] | Reduction and protein precipitation. Derivatization is typically not required.[14][15] | Automated reduction and binding steps integrated into the analyzer. |
| Limit of Detection | ~0.16 µmol/L[12] | High sensitivity, often <0.5 µmol/L.[9] | Varies by assay; generally suitable for the clinical range. |
| Precision (CV%) | Inter-assay CV: ~5.6%[12] Intra-assay CV: ~1.5%[12] | Inter-assay CV: <10%[1] Intra-assay CV: <5%[1] | Inter-assay CV: ~4.1% (FPIA)[5][16] Intra-assay CV: ~3.6% (FPIA)[5][16] |
| Linearity Range | Excellent; e.g., <2 to 100 µmol/L.[6][17] | Wide dynamic range; e.g., 50-5000 ng/mL.[14] | Generally linear within the clinically relevant range. |
| Throughput | Moderate; run times are typically 5-10 minutes per sample.[18] | High; run times can be as short as 2.5-4 minutes.[14][15] | Very high; suitable for large clinical laboratories. |
| Advantages | Robust, reliable, and widely available. Good sensitivity.[17] | High specificity and sensitivity (gold standard). No derivatization needed.[10][15] | Fully automated, high throughput, and easy to use.[9] |
| Disadvantages | Requires a time-consuming derivatization step.[9] | Higher instrument cost and complexity. Requires specialized expertise. | Indirect measurement. Potential for cross-reactivity and matrix interference.[9][10] |
Detailed Experimental Protocols
The following protocols are generalized examples for the determination of total homocysteine (tHcy) . Proper validation and adherence to safety guidelines are essential.
Protocol 1: tHcy Measurement by HPLC with Fluorescence Detection
This method is based on reduction, precipitation, and pre-column derivatization with a thiol-specific fluorescent reagent like ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).
1. Reagents and Materials:
-
Plasma collected in EDTA tubes.
-
Internal Standard (IS): e.g., N-acetylcysteine or 2-mercaptoethylamine.[13]
-
Reducing Agent: 10% (w/v) dithiothreitol (B142953) (DTT) or tributylphosphine (B147548) (TBP).[13][14]
-
Protein Precipitant: 10% (w/v) Trichloroacetic acid (TCA) with 1 mM EDTA.[6]
-
Derivatization Reagent: 1 mg/mL SBD-F in borate (B1201080) buffer.[6]
-
HPLC-grade acetonitrile, potassium dihydrogen phosphate (B84403), sodium hydroxide, boric acid.
2. Sample Preparation: [6]
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 20 µL of DTT solution to reduce all disulfide bonds. Vortex and incubate at room temperature for 30 minutes.[6][14]
-
Add 100 µL of cold 10% TCA to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes.[6]
-
Transfer 100 µL of the clear supernatant to a new microtube.
-
Add 20 µL of 1.55 M NaOH, 240 µL of borate buffer (pH 9.5), and 20 µL of SBD-F solution.
-
Incubate in the dark at 60°C for 60 minutes to allow for derivatization.[6]
-
Cool the sample and inject 20-50 µL into the HPLC system.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with 0.1 M potassium dihydrogen phosphate (pH 2.1) containing 5% acetonitrile.[6][13]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector: Excitation at 385 nm, Emission at 515 nm.[6][13]
Protocol 2: tHcy Measurement by LC-MS/MS
This method offers high specificity and throughput without the need for derivatization. It relies on a simple reduction and protein precipitation step.
1. Reagents and Materials:
-
Plasma collected in EDTA tubes.
-
Internal Standard (IS): Stable isotope-labeled homocysteine (e.g., DL-homocysteine-d4) or homocystine-d8.[1][14]
-
Reducing Agent: 0.5 M Dithiothreitol (DTT).[14]
-
Protein Precipitant: HPLC-grade Methanol (B129727).[14]
2. Sample Preparation: [1][14]
-
To 50-100 µL of plasma in a microcentrifuge tube, add 5 µL of the internal standard solution.
-
Add 20-50 µL of 0.5 M DTT solution. Vortex for 10 seconds.[14]
-
Incubate at room temperature for 5-30 minutes to ensure complete reduction.[1][14]
-
Add 200-300 µL of cold methanol to precipitate proteins.[1][14]
-
Vortex for 10 seconds and then centrifuge at 4,000-10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
3. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 or a polar-modified column (e.g., Raptor Polar X).[14]
-
Mobile Phase: Gradient elution using water and methanol/acetonitrile with a small amount of formic acid is common.
-
Flow Rate: Typically 0.4 - 0.7 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Heated Electrospray Ionization (HESI) in positive mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Homocysteine Transition: e.g., m/z 136.1 -> 90.1
-
Homocysteine-d4 (IS) Transition: e.g., m/z 140.1 -> 94.1
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. haematologica.org [haematologica.org]
- 4. Total homocysteine in plasma or serum: methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of three methods for total homocysteine plasma determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an HPLC method for total homocysteine quantification in plasma | Revista del Laboratorio Clínico [elsevier.es]
- 7. Determination of Total Homocysteine in Plasma Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. chromsystems.com [chromsystems.com]
- 9. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparative Analysis of Results by Using Different Methods to Measure Homocysteine [bjmyfx.com]
- 11. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. eaglebio.com [eaglebio.com]
Homocysteine's Double-Edged Sword: A Comparative Analysis of its Effects on Endothelial Cells, Neurons, and Smooth Muscle Cells
For Immediate Release
A comprehensive review of existing literature reveals the multifaceted and often detrimental effects of elevated homocysteine levels on various cell types, with significant implications for cardiovascular and neurological diseases. This guide synthesizes experimental data to provide a comparative analysis of homocysteine's impact on endothelial cells, neurons, and vascular smooth muscle cells, offering valuable insights for researchers, scientists, and drug development professionals.
Elevated levels of the sulfur-containing amino acid homocysteine, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for a range of pathologies, including atherosclerosis, stroke, and neurodegenerative disorders like Alzheimer's disease.[1][2][3] The underlying mechanisms of homocysteine-induced cellular damage are complex and cell-type specific, involving oxidative stress, apoptosis, and altered cell signaling. This guide provides a comparative overview of these effects, supported by quantitative data and detailed experimental methodologies.
Comparative Effects of Homocysteine on Different Cell Types
Homocysteine's impact varies significantly across different cell populations. In endothelial cells, it primarily induces apoptosis and dysfunction, compromising the integrity of the vascular lining.[2][4][5] Conversely, in vascular smooth muscle cells, it promotes proliferation and collagen production, contributing to the thickening of arterial walls seen in atherosclerosis.[3][6][7][8][9] In neurons, homocysteine acts as an excitotoxin, leading to DNA damage, apoptosis, and increased vulnerability to other insults.[1][10][11]
| Cell Type | Primary Effect | Effective Homocysteine Concentration | Key Molecular Mechanisms |
| Endothelial Cells | Apoptosis, Dysfunction | 15 µmol/L and above[2] | Increased Fas-mediated apoptosis, Upregulation of adhesion molecules (ICAM-1, VCAM-1), Decreased nitric oxide (NO) production, Endoplasmic Reticulum (ER) stress, DNA hypomethylation.[2][4][12] |
| Neurons | Apoptosis, Excitotoxicity | As low as 0.5 µmol/L[1] | DNA damage response (PARP activation), NMDA receptor agonism, Increased intracellular calcium, Oxidative stress, Caspase activation.[1][13][14] |
| Vascular Smooth Muscle Cells | Proliferation, Collagen Production | 50 µmol/L to 1 mmol/L[3][6][9] | Increased cyclin D1 and cyclin A mRNA, Activation of p38 MAPK and Akt signaling, Increased reactive oxygen species (ROS) production via NAD(P)H oxidase.[3][7][8] |
Signaling Pathways Activated by Homocysteine
The cellular responses to homocysteine are mediated by distinct signaling cascades. The following diagrams illustrate the key pathways involved in each cell type.
Caption: Homocysteine-induced signaling in endothelial cells leading to apoptosis and dysfunction.
Caption: Homocysteine-induced excitotoxicity and apoptosis in neurons.
Caption: Homocysteine-induced proliferation and collagen synthesis in vascular smooth muscle cells.
Experimental Protocols
A summary of common experimental protocols used to assess the effects of homocysteine on different cell types is provided below.
Cell Culture and Homocysteine Treatment
-
Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or bovine aortic endothelial cells are commonly used. Cells are cultured in appropriate media (e.g., M199 or DMEM) supplemented with fetal bovine serum (FBS), endothelial cell growth supplement (ECGS), and antibiotics. For experiments, cells are treated with varying concentrations of D,L-homocysteine (typically ranging from 0.1 to 5 mmol/L) for specified durations (e.g., 4 to 24 hours).[15]
-
Neurons: Primary hippocampal or cortical neurons are isolated from embryonic rats or mice. Neurons are cultured in Neurobasal medium supplemented with B27 and L-glutamine. Homocysteine is added to the culture medium at concentrations ranging from 0.5 µmol/L to 250 µmol/L for various time points.[1][14]
-
Vascular Smooth Muscle Cells: Rat or human aortic smooth muscle cells are isolated by enzymatic digestion. Cells are maintained in DMEM with 10% FBS. Prior to homocysteine treatment, cells are often made quiescent by serum deprivation for 24-48 hours. Homocysteine is then added at concentrations typically between 50 µmol/L and 1 mmol/L.[3][9]
Measurement of Apoptosis
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, is measured using colorimetric or fluorometric substrates.[1]
-
Annexin V/Propidium Iodide (PI) Staining: Flow cytometry with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells) is used to quantify apoptotic and necrotic cells.
-
Hoechst Staining: This fluorescent stain binds to DNA and allows for the visualization of nuclear condensation and fragmentation characteristic of apoptosis.[16]
Assessment of Cell Proliferation
-
[³H]-Thymidine Incorporation Assay: The rate of DNA synthesis is measured by the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.[8]
-
MTT Assay: This colorimetric assay measures cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
-
Cell Counting: Direct counting of cell numbers using a hemocytometer or an automated cell counter.
Analysis of Signaling Pathways
-
Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as phosphorylated forms of kinases (e.g., p-p38, p-Akt) and apoptosis-related proteins (e.g., Bcl-2, caspases).[7][16]
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Nitric Oxide (NO) Measurement: NO production can be quantified using commercially available kits that measure its stable metabolites, nitrite (B80452) and nitrate.
Conclusion
The available evidence clearly demonstrates that homocysteine exerts distinct and deleterious effects on endothelial cells, neurons, and vascular smooth muscle cells. While it promotes a pro-apoptotic and dysfunctional phenotype in endothelial cells and neurons, it stimulates a pro-proliferative and pro-fibrotic response in vascular smooth muscle cells. These cell-specific responses collectively contribute to the pathogenesis of vascular and neurodegenerative diseases associated with hyperhomocysteinemia. Understanding these differential effects is crucial for the development of targeted therapeutic strategies to mitigate the harmful consequences of elevated homocysteine levels. Further research should focus on elucidating the precise molecular switches that determine the divergent cellular fates in response to homocysteine.
References
- 1. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. ahajournals.org [ahajournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Homocysteine as a risk factor for vascular disease. Enhanced collagen production and accumulation by smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homocysteine enhances cell proliferation in vascular smooth muscle cells: role of p38 MAPK and p47phox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ahajournals.org [ahajournals.org]
- 10. The effect of local application of homocysteine on neuronal activity in the central nervous system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmrhs.com [ijmrhs.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of homocysteine on cytokine production by human endothelial cells and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
The Crucial Role of Vitamin B Cofactors in DL-Homocysteine Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Elevated levels of DL-Homocysteine are a significant concern in clinical and research settings, implicated as a risk factor for various pathological conditions. The metabolic pathways responsible for homocysteine homeostasis are critically dependent on the presence of specific vitamin B cofactors. This guide provides a comprehensive comparison of the roles of these vitamins, supported by experimental data, to elucidate their importance in homocysteine metabolism and potential therapeutic applications.
The Metabolic Fate of Homocysteine: A Vitamin B-Dependent Crossroads
DL-Homocysteine sits (B43327) at a crucial junction of two primary metabolic pathways: the Methionine Cycle (remethylation) and the Transsulfuration Pathway (transsulfuration). The efficiency of these pathways is directly influenced by the availability of vitamin B6, vitamin B12, and folate (vitamin B9).[1][2]
-
Remethylation Pathway (Methionine Cycle): This pathway recycles homocysteine back to methionine, an essential amino acid. This reaction is catalyzed by methionine synthase, which requires vitamin B12 (as methylcobalamin) as a cofactor.[3][4] The methyl group for this conversion is donated by 5-methyltetrahydrofolate (5-MTHF), the active form of folate .[3][4] A deficiency in either vitamin B12 or folate can impair this pathway, leading to an accumulation of homocysteine.[3][5]
-
Transsulfuration Pathway: This pathway irreversibly converts homocysteine to cysteine. This two-step process is initiated by the enzyme cystathionine (B15957) β-synthase (CBS), which requires vitamin B6 (as pyridoxal-5'-phosphate) as a cofactor to condense homocysteine with serine to form cystathionine.[1][4] Subsequently, cystathionine is converted to cysteine by cystathionine γ-lyase, another vitamin B6-dependent enzyme. A lack of vitamin B6 can, therefore, hinder the clearance of homocysteine through this pathway.[5]
Comparative Efficacy of Vitamin B Cofactors in Lowering Homocysteine: Experimental Data
Numerous clinical trials have investigated the efficacy of supplementation with folic acid, vitamin B12, and vitamin B6 in reducing plasma homocysteine levels. The following tables summarize quantitative data from key studies, highlighting the comparative effects of different vitamin B combinations and dosages.
| Study (Year) | Participant Group | Intervention | Duration | Baseline Homocysteine (μmol/L) | Post-Intervention Homocysteine (μmol/L) | % Reduction |
| Homocysteine Lowering Trialists' Collaboration (1998)[6] | Meta-analysis of 12 trials (1114 individuals) | 0.5-5 mg Folic Acid + ~0.5 mg Vitamin B12 | Varied | ~12 (Standardized) | ~8-9 | ~25-33% |
| Association between vitamin B group supplementation... (2017)[4] | Japanese adults with metabolic syndrome | Multivitamin (including Folic Acid, B6, B12) - Early Intervention Group | 2 months | 9.8 | 8.2 | 16.3% |
| Association between vitamin B group supplementation... (2017)[4] | Japanese adults with metabolic syndrome | Multivitamin (including Folic Acid, B6, B12) - Later Intervention Group | 2 months | 10.8 | 7.4 | 31.5% |
| Spiller G, et al. (1998)[7] | Men and Women with normal plasma homocysteine | 400 mcg Folic Acid + 300 mcg Vitamin B12 + 4 mg Vitamin B6 | 8 weeks | Not Specified | Significant 12% reduction | 12% |
| Effects of homocysteine lowering with B vitamins... (2010)[8] | Meta-analysis of cognitive aging trials | 0.4-2.5 mg Folic Acid + 0.02-1 mg Vitamin B12 | 0.3-7.1 years | Not Specified | Significant 26.1-28.4% reduction | 26.1-28.4% |
Key Findings from Comparative Studies:
-
Folic Acid is the primary driver of homocysteine reduction. Dietary folic acid has been shown to reduce homocysteine levels by approximately 25%.[4][6]
-
Vitamin B12 provides an additional, significant reduction. The addition of vitamin B12 to folic acid supplementation can further decrease homocysteine levels by about 7%.[4][6]
-
The role of Vitamin B6 is less pronounced in isolation. While essential for the transsulfuration pathway, vitamin B6 supplementation does not appear to have a significant additive effect on lowering homocysteine when combined with folic acid and vitamin B12 in most studies.[4][6]
-
Combination therapy is most effective. The synergistic action of folic acid and vitamin B12, and to a lesser extent vitamin B6, provides the most substantial reduction in plasma homocysteine levels.
Experimental Protocols for Quantification
Accurate measurement of homocysteine and B vitamins is paramount for both research and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods.
Protocol 1: Measurement of Total Plasma Homocysteine by HPLC
This method involves the reduction of disulfide bonds to free thiols, derivatization for detection, and chromatographic separation.
1. Sample Preparation:
- Collect blood in EDTA or specialized homocysteine collection tubes.[9]
- Immediately place the sample on ice and centrifuge within one hour to separate plasma.[9]
- To 50 µL of plasma, add 25 µL of an internal standard and 25 µL of phosphate-buffered saline (PBS), pH 7.4.
- Add 10 µL of a reducing agent, such as 100 g/L tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), and incubate for 30 minutes at room temperature.[2][3]
- Precipitate proteins by adding 90 µL of 100 g/L trichloroacetic acid containing 1 mmol/L EDTA.[3]
- Centrifuge for 10 minutes at 13,000g.[3]
2. Derivatization:
- Transfer 50 µL of the supernatant to an autosampler vial.
- Add 10 µL of 1.55 mol/L NaOH, 125 µL of 0.125 mol/L borate (B1201080) buffer (pH 9.5) with 4 mmol/L EDTA, and 50 µL of a derivatizing agent like 1 g/L ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).[1][3]
- Incubate the mixture for 60 minutes at 60°C.[3]
3. HPLC Analysis:
- Inject a 10 µL sample volume onto a reversed-phase C18 column.[1][3]
- Use an isocratic mobile phase, for example, 0.1 mol/L KH2PO4 with 5% methanol (B129727), adjusted to pH 2.7.[1]
- Detect the derivatized thiols using a fluorescence detector (e.g., excitation at 385 nm and emission at 515 nm).[3]
- Quantify homocysteine by comparing its peak area to that of the internal standard and a calibration curve.
Protocol 2: Quantification of Serum Folate and Vitamin B12 by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the simultaneous measurement of multiple B vitamins.
1. Sample Preparation:
- To 200 µL of serum, add internal standards for each analyte.[10]
- For folate analysis, add an antioxidant like ascorbic acid to prevent degradation.[11]
- Precipitate proteins using an agent such as trichloroacetic acid or zinc sulfate (B86663) in methanol.[5]
- Vortex the sample, incubate on ice, and then centrifuge at high speed (e.g., 20,000xg for 10 min).[5]
- Transfer the clarified supernatant for analysis.
2. LC-MS/MS Analysis:
- Utilize a suitable LC column, such as a C18 or C30 column.[5][10]
- Employ a gradient elution with a mobile phase consisting of, for example, water and methanol with modifiers like ammonium formate (B1220265) or formic acid.[5]
- Perform detection using a tandem mass spectrometer in positive electrospray ionization mode.
- Use Selective Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for each vitamin and its internal standard for accurate quantification.[10]
Visualizing the Metabolic and Experimental Landscape
To further clarify the complex relationships and processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Homocysteine Metabolism Pathways.
Caption: HPLC Workflow for Homocysteine.
References
- 1. Rapid measurement of total plasma homocysteine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardization of homocysteine on HPLC using DTT as reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Association between vitamin B group supplementation with changes in % flow-mediated dilatation and plasma homocysteine levels: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lowering blood homocysteine with folic acid-based supplements: meta-analysis of randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. B vitamins and Homocysteine Levels - Shaklee Health Resource [healthresource.shaklee.com]
- 8. Effects of homocysteine lowering with B vitamins on cognitive aging: meta-analysis of 11 trials with cognitive data on 22,000 individuals1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nvkc.nl [nvkc.nl]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bevital.no [bevital.no]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of DL-Homocystine
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. DL-Homocystine, a disulfide-bonded form of the amino acid homocysteine, requires specific procedures to mitigate risks and ensure environmental and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid/Powder Form | Chemical safety goggles or eyeglasses with side shields.[1] | Appropriate protective gloves (e.g., nitrile).[1][2] | Laboratory coat.[1][2] | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.[1][2] |
| Preparing and Handling Solutions | Chemical safety goggles.[1] | Appropriate protective gloves (e.g., nitrile).[1][2] | Laboratory coat.[1][2] | Work in a chemical fume hood or a well-ventilated area.[1] |
Step-by-Step Disposal Procedures
Adherence to a systematic workflow is essential for the safe disposal of this compound and associated waste.
1. Solid Waste Disposal:
-
Collect any excess solid this compound in a clearly labeled, sealed container.[1]
-
This container should be designated for chemical waste.
-
Dispose of the container in accordance with your institution's, local, and national chemical waste regulations.[1]
2. Liquid Waste Disposal:
-
Collect all solutions containing this compound in a designated and clearly labeled waste container.[1]
-
Crucially, do not pour this compound solutions down the drain. [1][3]
-
Dispose of the liquid waste container through your institution's hazardous waste management program.[1]
3. Contaminated Materials Disposal:
-
Any items that have come into contact with this compound, such as gloves, weighing boats, and paper towels, should be considered chemical waste.[1]
-
Place these contaminated materials in a sealed bag.[1]
-
Dispose of the bag as chemical waste according to institutional and regulatory guidelines.[1]
4. Decontamination:
-
After handling and disposal, thoroughly decontaminate the work area.
Regulatory Compliance:
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2][4] It is imperative to consult US EPA guidelines (40 CFR Parts 261.3), as well as state and local hazardous waste regulations, to ensure complete and accurate classification and compliant disposal.[2][4]
Disposal Workflow
Caption: This diagram outlines the standard operating procedure for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DL-Homocystine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as DL-Homocystine. Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical to minimize exposure and maintain a safe research environment. This guide provides essential, immediate safety and logistical information for the proper management of this compound in the laboratory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid/Powder Form | Chemical safety goggles or eyeglasses with side shields.[1] | Appropriate protective gloves (e.g., nitrile).[1][2] | Laboratory coat.[1] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Work in a chemical fume hood or a well-ventilated area.[1][3] |
| Preparing Solutions (Dissolving) | Chemical safety goggles.[1] | Appropriate protective gloves (e.g., nitrile).[1] | Laboratory coat.[1] | Work in a chemical fume hood or a well-ventilated area.[1] |
| Handling Solutions | Chemical safety goggles or eyeglasses with side shields.[1] | Appropriate protective gloves (e.g., nitrile).[1] | Laboratory coat.[1] | Not generally required if handled in a well-ventilated area.[1] |
Operational and Disposal Plans
A systematic workflow is essential for minimizing risks associated with handling this compound. This includes proper storage, handling, and disposal procedures.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[4]
-
Recommended storage temperatures can vary, with some sources suggesting refrigeration (+2°C to +8°C) and protection from light, while others recommend -20°C for long-term storage.[3][4]
Handling:
-
Avoid contact with skin, eyes, and personal clothing.[4]
-
Wash hands thoroughly after handling.[4]
-
Use with adequate ventilation. Facilities should be equipped with an eyewash fountain and a safety shower.[4][5]
Disposal: Proper disposal is crucial to prevent environmental contamination.
-
Solid Waste: Collect excess solid this compound in a clearly labeled, sealed container and dispose of it as chemical waste in accordance with institutional, local, and national regulations.[1]
-
Liquid Waste: Collect solutions containing this compound in a designated and labeled waste container. Do not pour solutions down the drain. Dispose of the liquid waste container through your institution's hazardous waste management program.[1]
-
Contaminated Materials: Items such as gloves, weigh boats, and paper towels that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.[1]
Quantitative Safety Data
While specific occupational exposure limits (PEL, TLV, REL) for this compound have not been established by major regulatory bodies, it is recommended to handle it with care due to potential health effects.[2][4] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[3]
| Data Point | Value | Source |
| Acute Toxicity (Oral) | Not classified | [3] |
| Acute Toxicity (Dermal) | Not classified | [3] |
| Acute Toxicity (Inhalation) | Not classified | [3] |
| Skin Corrosion/Irritation | Not classified | [3] |
| Serious Eye Damage/Irritation | Not classified | [3] |
| LD50/LC50 | Not available | [2] |
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[3]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[3]
-
Ingestion: May be harmful if swallowed.[3]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal.
Caption: This diagram outlines the standard operating procedure for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
